methyl 4-bromo-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOJMDJBBGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405799 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167479-13-2 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-1H-indole-2-carboxylate from 4-Bromoaniline
This in-depth technical guide provides a detailed exploration of a robust and widely applicable synthetic route for the preparation of methyl 4-bromo-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-bromoaniline. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and critical process considerations.
Strategic Overview: The Japp-Klingemann/Fischer Indole Synthesis Approach
The synthesis of the target indole derivative from 4-bromoaniline is most effectively achieved through a classical yet powerful two-step sequence: the Japp-Klingemann reaction followed by the Fischer indole synthesis. This strategy offers a reliable and scalable method to construct the indole core with the desired substitution pattern.
The overall transformation can be visualized as follows:
Figure 1: Overall synthetic workflow.
This guide will dissect each stage of this process, providing detailed experimental procedures, mechanistic insights, and practical advice for successful execution.
PART 1: The Japp-Klingemann Reaction - Formation of the Hydrazone Intermediate
The initial step involves the conversion of 4-bromoaniline into a key hydrazone intermediate. This is accomplished via a diazotization reaction followed by a Japp-Klingemann reaction with ethyl pyruvate.[1][2]
Mechanistic Insight
The Japp-Klingemann reaction is a classic method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[1] The reaction proceeds through the following key steps:
-
Diazotization: 4-Bromoaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding 4-bromobenzenediazonium salt.
-
Coupling: The diazonium salt then acts as an electrophile and couples with the enolate of ethyl pyruvate.
-
Hydrolytic Cleavage: The resulting azo compound is unstable and undergoes hydrolysis, leading to the cleavage of the acetyl group and the formation of the more stable hydrazone.[3]
Figure 2: Japp-Klingemann reaction mechanism.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoaniline | 172.02 | 10.0 g | 0.058 |
| Concentrated HCl | 36.46 | 15 mL | - |
| Sodium Nitrite | 69.00 | 4.2 g | 0.061 |
| Ethyl Pyruvate | 116.12 | 7.4 g | 0.064 |
| Sodium Acetate | 82.03 | 15 g | 0.183 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 200 mL | - |
Procedure:
-
Diazotization:
-
In a 500 mL beaker, dissolve 10.0 g of 4-bromoaniline in a mixture of 15 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 4.2 g of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 15 minutes at this temperature after the addition is complete. The resulting solution contains the 4-bromobenzenediazonium chloride.
-
-
Japp-Klingemann Coupling:
-
In a separate 1 L beaker, prepare a solution of 7.4 g of ethyl pyruvate and 15 g of sodium acetate in 100 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the ethyl pyruvate solution with vigorous stirring.
-
A yellow to orange precipitate of the hydrazone should form.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to afford pure ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate as a crystalline solid.
-
Dry the product in a vacuum oven at 40-50 °C.
-
Safety Precautions:
-
4-Bromoaniline is toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[7] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt; use it immediately in the subsequent reaction.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
PART 2: The Fischer Indole Synthesis - Cyclization to the Indole Core
The second stage of this synthesis is the acid-catalyzed cyclization of the prepared hydrazone to form the indole ring system. The Fischer indole synthesis is a venerable and highly effective method for this transformation.[8][9]
Mechanistic Insight
The Fischer indole synthesis proceeds through a series of well-established steps:[8]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[10][10]-Sigmatropic Rearrangement: The enamine undergoes a[10][10]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate.
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.
Figure 3: Fischer indole synthesis mechanism.
Detailed Experimental Protocol: Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate | 285.12 | 10.0 g | 0.035 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
| Ice | - | 500 g | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
Procedure:
-
Cyclization:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 100 g of polyphosphoric acid (PPA).
-
Heat the PPA to 80-90 °C in an oil bath.
-
Slowly add 10.0 g of ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate to the hot PPA with efficient stirring.
-
Continue heating and stirring the reaction mixture at 120 °C for 30-60 minutes.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to about 60-70 °C and then carefully pour it onto 500 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The crude product will precipitate as a solid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield ethyl 4-bromo-1H-indole-2-carboxylate.
-
PART 3: Final Conversion to this compound
The final step is the conversion of the ethyl ester to the desired methyl ester. This can be achieved through transesterification or a two-step hydrolysis-esterification sequence.
Option A: Transesterification
-
Dissolve the ethyl 4-bromo-1H-indole-2-carboxylate in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the catalyst, remove the excess methanol under reduced pressure, and purify the product.
Option B: Hydrolysis and Esterification
-
Hydrolysis:
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid by heating with an aqueous solution of a base like potassium hydroxide in ethanol.[12]
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 4-bromo-1H-indole-2-carboxylic acid.
-
Filter and dry the carboxylic acid.[4]
-
-
Esterification:
-
Dissolve the 4-bromo-1H-indole-2-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction by removing the methanol, dissolving the residue in an organic solvent, washing with a bicarbonate solution, and purifying the resulting this compound.
-
Characterization Data
The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the indole NH proton (a broad singlet), aromatic protons on the benzene and pyrrole rings, and a singlet for the methyl ester protons. The coupling patterns of the aromatic protons will be indicative of the 4-bromo substitution.
-
¹³C NMR: The spectrum will show the characteristic signals for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.
Conclusion
The synthesis of this compound from 4-bromoaniline via the Japp-Klingemann and Fischer indole synthesis sequence is a reliable and well-established method. By carefully controlling the reaction conditions, particularly temperature and acidity, and employing appropriate purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. The mechanistic understanding provided in this guide serves as a foundation for troubleshooting and optimizing the synthesis for specific laboratory or industrial applications.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organicreactions.org [organicreactions.org]
- 4. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Multifunctional Building Block
Methyl 4-bromo-1H-indole-2-carboxylate is a strategically important heterocyclic compound that serves as a versatile building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its indole core is a privileged scaffold, frequently encountered in a vast array of biologically active natural products and pharmaceutical agents. The strategic placement of three key functional groups—a reactive bromine atom at the C4 position, a nucleophilic N-H group, and an electron-withdrawing methyl carboxylate at the C2 position—provides orthogonal handles for a diverse range of chemical transformations. This guide offers an in-depth exploration of the chemical properties and reactivity of this molecule, providing field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 254.08 g/mol | --INVALID-LINK-- |
| Appearance | Beige solid | --INVALID-LINK-- |
| Boiling Point | 386.2 ± 22.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 14.04 ± 0.30 (Predicted) | --INVALID-LINK-- |
| Storage | Sealed in dry, Room Temperature | --INVALID-LINK-- |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyrrole rings. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically > 8.0 ppm). The methyl ester protons will be a sharp singlet around 3.8-4.0 ppm. The protons on the benzene ring (H5, H6, and H7) will exhibit coupling patterns influenced by the bromine atom. The C3-proton, being adjacent to the electron-withdrawing carboxylate group, will appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon of the ester will be observed at the downfield end of the spectrum (around 160-165 ppm). The carbon atom bearing the bromine (C4) will be shifted to a lower field compared to an unsubstituted indole. The other aromatic and pyrrole carbons will appear in their characteristic regions.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretch from the methyl ester will be prominent around 1700-1720 cm⁻¹. The spectrum will also feature C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C-N and C-Br stretching frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of nearly equal intensity. Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-CO₂CH₃).
Core Reactivity: A Trifecta of Functional Handles
The synthetic utility of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between these groups allows for a wide range of selective transformations.
Reactivity at the C4-Bromine: Gateway to C-C and C-N Bond Formation
The bromine atom at the C4 position is the primary site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents to the indole core. This is a powerful strategy for building molecular complexity and is extensively used in drug discovery.[1][2]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[3][4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Mechanistic Rationale: The catalytic cycle typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base.[5][6] This reaction is particularly useful for synthesizing styrenyl indoles and other vinyl-substituted heterocycles.
Mechanistic Rationale: The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[1][7][8] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which are arylamines.
Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle involves oxidative addition, followed by coordination of the amine to the palladium center. Deprotonation of the coordinated amine by the base, followed by reductive elimination, affords the arylamine product. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction.[7]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Reagent Addition: Add the amine (e.g., morpholine, 1.2 eq) and an anhydrous, degassed solvent like toluene.
-
Reaction: Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by flash chromatography.
Reactivity at the N-H Group: N-Functionalization
The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized through various reactions, most commonly N-alkylation.[9][10] This modification is crucial as the substituent on the indole nitrogen can significantly impact the biological activity of the molecule.
Mechanistic Rationale: The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding indolyl anion. This potent nucleophile can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction.
Experimental Protocol: N-Alkylation with an Alkyl Halide
-
Deprotonation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation and formation of the sodium salt.
-
Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The subsequent purification is typically achieved by column chromatography.
Transformations of the C2-Methyl Ester
The methyl ester at the C2 position offers another handle for chemical modification.
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[11] The resulting 4-bromo-1H-indole-2-carboxylic acid can then be used in amide bond forming reactions or other transformations.
Experimental Protocol: Basic Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry.
The ester can be reduced to the corresponding primary alcohol, 4-bromo-1H-indol-2-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.
Reactivity at the C3-Position: Electrophilic Substitution
While the C2 position is functionalized with an electron-withdrawing group, the C3 position of the indole ring remains susceptible to electrophilic substitution, albeit with potentially reduced reactivity compared to an unsubstituted indole.[12][13] Common electrophilic substitution reactions include Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation. The electron-withdrawing nature of the C2-ester will direct incoming electrophiles primarily to the C3 position.
Applications in Synthesis
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of complex molecules. For instance, the bromine atom can be replaced via cross-coupling to introduce aryl or heteroaryl moieties, which are common features in many kinase inhibitors and other targeted therapeutics. Subsequent N-alkylation and modification of the ester group allow for the fine-tuning of physicochemical properties and biological activity. The presence of the bromo substituent has been shown to enhance the potency of some biologically active compounds.[14]
Conclusion
This compound is a highly functionalized and synthetically versatile building block. The orthogonal reactivity of its C4-bromo, N-H, and C2-ester groups provides a powerful platform for the synthesis of a wide range of complex indole derivatives. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for harnessing its full potential in the development of novel pharmaceuticals and advanced materials. The provided protocols offer a solid foundation for researchers to design and execute synthetic strategies utilizing this valuable compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Methyl 4-bromo-1H-indole-7-carboxylate | CymitQuimica [cymitquimica.com]
- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 14. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
methyl 4-bromo-1H-indole-2-carboxylate CAS number 167479-13-2
An In-Depth Technical Guide to Methyl 4-Bromo-1H-indole-2-carboxylate (CAS: 167479-13-2): Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary
This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom at the C4-position and a versatile carboxylate group at C2, makes it an exceptionally valuable precursor for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthesis protocol via the Fischer Indole Synthesis, and explores its vast potential in derivatization, primarily through palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this document serves as a practical handbook, elucidating the causality behind experimental choices and providing validated workflows to leverage this compound's full potential in creating novel therapeutic agents and functional materials.
The Strategic Importance of the Functionalized Indole Scaffold
The indole nucleus is a cornerstone of biologically active compounds, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its structural rigidity and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it a "privileged scaffold" in drug design. The strategic placement of functional groups on the indole ring is critical for modulating the pharmacokinetic and pharmacodynamic properties of a molecule.
This compound (CAS 167479-13-2) emerges as a particularly strategic intermediate for several reasons:
-
The C4-Bromo Group: This halogen serves as a highly versatile synthetic handle. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkyne moieties.[1][3] This capacity is fundamental to building molecular libraries for high-throughput screening.
-
The C2-Ester Group: The methyl carboxylate at the C2 position acts as both an electronic director and a functional precursor. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other functional groups, further expanding the accessible chemical space.[4][5]
-
The N-H Group: The indole nitrogen can be alkylated or arylated, providing another point for structural modification and influencing the compound's overall properties, including solubility and hydrogen bonding capacity.
This combination of functional handles makes the title compound a powerful platform for developing novel compounds targeting a range of diseases, including cancer, inflammation, and neurological disorders.[1][6][7]
Physicochemical Properties and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis and application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 167479-13-2 | [8][9] |
| Molecular Formula | C₁₀H₈BrNO₂ | [10][11] |
| Molecular Weight | 254.08 g/mol | [10][12] |
| IUPAC Name | This compound | [12] |
| Appearance | Typically an off-white to light yellow or brown solid | [1][13] |
| MDL Number | MFCD04966956 | [10][12] |
Expected Spectroscopic Signatures
While a dedicated spectrum for this specific compound requires experimental acquisition, a senior scientist can predict the key features based on its structure and established principles. This predictive analysis is crucial for confirming the identity and purity of the synthesized material.
-
¹H NMR (Proton NMR):
-
N-H Proton: A broad singlet is expected, typically downfield (> 11 ppm in DMSO-d₆), due to the acidic nature of the indole N-H.[4]
-
Aromatic Protons: The protons on the benzene ring (H5, H6, H7) will appear in the aromatic region (approx. 7.0-7.8 ppm). Their splitting patterns (doublets, triplets) will be dictated by their coupling with each other. The C3-H proton will likely appear as a singlet or a narrow doublet in the 7.1-7.3 ppm range.[4]
-
Methyl Protons: A sharp singlet corresponding to the three protons of the -OCH₃ group will be observed, typically in the 3.8-4.0 ppm region.[14]
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically around 160-165 ppm.[4]
-
Aromatic Carbons: Multiple signals will appear in the 100-140 ppm range, corresponding to the eight carbons of the indole ring system. The carbon bearing the bromine (C4) will show a signal in this region, its exact shift influenced by the halogen's inductive effect.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity at m/z 253 and 255 would be expected.
-
Synthesis of the Core Scaffold: The Fischer Indole Synthesis
The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole core.[15] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[15][16]
The synthesis of this compound can be efficiently achieved from 3-bromophenylhydrazine and methyl pyruvate.
Detailed Experimental Protocol: Fischer Indole Synthesis
This protocol is a self-validating system adapted from established procedures for Fischer indolization.[15][17]
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Methyl pyruvate
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA) or Zinc Chloride (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add sodium acetate (1.1 eq) to neutralize the hydrochloride salt, freeing the hydrazine base. Stir for 15 minutes at room temperature.
-
Add methyl pyruvate (1.05 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: The initial condensation is typically spontaneous but may be gently warmed if the reaction is sluggish. The removal of the HCl salt is crucial as the free hydrazine is the active nucleophile.
-
-
Cyclization:
-
Once hydrazone formation is complete, remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone). Alternative: A Lewis acid like ZnCl₂ in a high-boiling solvent like toluene can also be used.[15]
-
Heat the mixture to 80-100°C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.
-
Causality Insight: The strong acid protonates the hydrazone, facilitating the key[18][18]-sigmatropic rearrangement. Heat is required to overcome the activation energy for this cyclization and the subsequent ammonia elimination that drives the formation of the aromatic indole ring.[15]
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, then carefully pour it onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to afford pure this compound.
-
A Gateway to Molecular Diversity: Palladium-Catalyzed Cross-Coupling
The true power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions.[3] These reactions form new carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance, making them a cornerstone of modern organic synthesis.[19][20]
Generalized Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust framework for coupling an arylboronic acid to the C4 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Dioxane/Water mixture, DMF, or Toluene)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the this compound, arylboronic acid, and base.
-
Add the palladium catalyst. Expertise Insight: The choice of catalyst and ligands is critical. For challenging couplings, more advanced catalysts like Pd(dppf)Cl₂ or combinations of a palladium source (e.g., Pd₂(dba)₃) and a specific ligand (e.g., SPhos, XPhos) may be required to achieve high yields.[3]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Drug Discovery
The derivatives synthesized from this compound are of high interest in pharmaceutical research. The ability to rapidly generate a library of analogs by varying the coupling partner is a key strategy in lead optimization.
-
Oncology: Many kinase inhibitors feature a substituted indole core. The 4-aryl indole derivatives can be designed to target the ATP-binding site of various kinases implicated in cancer progression.[7]
-
Anti-Inflammatory Agents: Simple brominated indoles have shown anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and TNF-α.[6] Creating more complex derivatives allows for the exploration of structure-activity relationships to develop more potent and selective agents.[6]
-
Central Nervous System (CNS) Agents: The indole scaffold is present in many neurotransmitters (e.g., serotonin). Derivatives are actively explored for treating neurological and psychiatric disorders. 4-bromoindole itself has been investigated as a potential GSK-3 inhibitor, a target relevant to conditions like Alzheimer's disease and bipolar disorder.[13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential.
-
Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from light.[13] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon) is recommended to prevent degradation.
-
Toxicity: Specific toxicological data is limited. Compounds of this class should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactive sites allow for predictable and high-yielding transformations, particularly through modern cross-coupling chemistry. This guide has provided the foundational knowledge, from synthesis to application, empowering researchers to confidently employ this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials. Its continued use in both academic and industrial laboratories is assured, promising to unlock new molecular entities with significant scientific and therapeutic impact.
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- 18. parchem.com [parchem.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]
The Indole Nucleus: From Ancient Dyes to Modern Drugs and Materials
An In-depth Technical Guide on the Discovery, Synthesis, and Application of Substituted Indoles
Introduction: A Journey from Imperial Purple to the Vanguard of Science
The story of the indole nucleus is a remarkable journey through the annals of chemistry, weaving together the vibrant history of ancient dyes, the foundational principles of organic synthesis, and the cutting-edge of modern pharmacology and materials science. The very name "indole" is a portmanteau of "indigo" and "oleum," a nod to its origins from the revered blue dye that has captivated humanity for millennia.[1] Evidence of indigo's use as a dye dates back over 6,000 years, a testament to its enduring value.[2] This guide provides a comprehensive exploration of the substituted indole, from its historical roots to its current status as a "privileged scaffold" in drug discovery and a versatile component in advanced materials.
The initial foray into the chemistry of this heterocyclic system was pioneered by the German chemist Adolf von Baeyer. In 1866, through the reduction of oxindole with zinc dust, he first isolated the parent indole molecule.[1][3] This seminal work laid the groundwork for over a century of research that would unveil the profound significance of the indole core in the natural world and its immense potential in synthetic applications.
The Dawn of Synthetic Accessibility: Classical Routes to the Indole Core
The ability to construct the indole nucleus in the laboratory was a pivotal moment in organic chemistry, unlocking the door to a vast chemical space. Several classical named reactions, developed in the late 19th and early 20th centuries, remain cornerstones of indole synthesis.
The Fischer Indole Synthesis: A Timeless and Versatile Strategy
Discovered in 1883 by Hermann Emil Fischer, this reaction has become one of the most widely employed methods for constructing substituted indoles.[4] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[4] The versatility of this reaction lies in the wide variety of commercially available starting materials, allowing for the synthesis of a diverse array of substituted indoles. This method is of such industrial importance that it is used in the synthesis of antimigraine drugs of the triptan class.[4]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a fascinating cascade of transformations. The key step is a[5][5]-sigmatropic rearrangement of the enamine tautomer of the initially formed hydrazone.[4] This is followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[4]
Figure 1: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 2-Phenylindole
The following is a representative two-step protocol for the synthesis of 2-phenylindole via the Fischer indole synthesis.[5][6][7][8]
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.[5]
-
The hot mixture is dissolved in 80 mL of 95% ethanol.[5]
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.[5]
-
The product is collected by filtration and washed with cold ethanol.[5]
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (5.3 g, 0.025 mol), Powdered anhydrous zinc chloride (25.0 g).
-
Procedure:
-
An intimate mixture of acetophenone phenylhydrazone and anhydrous zinc chloride is prepared in a tall beaker.[5]
-
The beaker is immersed in an oil bath preheated to 170°C and stirred vigorously.[5]
-
The mass will liquefy, and the evolution of white fumes will commence.[5]
-
After 5 minutes of continued stirring, the hot reaction mixture is poured into water.[5]
-
The crude 2-phenylindole is collected by filtration, washed with water, and recrystallized from hot 95% ethanol.[5]
-
The Bischler-Möhlau Indole Synthesis
Another classical method, the Bischler-Möhlau synthesis, provides access to 2-arylindoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[9] While historically significant, this reaction often requires harsh conditions and can lead to mixtures of products.[9]
Mechanism of the Bischler-Möhlau Indole Synthesis
The mechanism is thought to involve the initial formation of an α-anilino ketone, which then reacts with a second molecule of aniline. Subsequent electrophilic cyclization onto the aniline ring, followed by aromatization, yields the indole product.[9]
Figure 2: Simplified workflow of the Bischler-Möhlau Synthesis.
The Madelung Synthesis
Reported by Walter Madelung in 1912, this synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[10] The original conditions were quite harsh, often employing sodium ethoxide at 200-400°C, which limited its application to the synthesis of 2-alkinylindoles.[10][11]
Mechanism of the Madelung Synthesis
The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly to form a five-membered ring. Subsequent elimination of water furnishes the indole.[10][11]
Experimental Protocol: General Procedure for Madelung Synthesis
A representative, though generalized, protocol reflecting the classical conditions is as follows:
-
Materials: N-benzoyl-o-toluidine, Sodium ethoxide.
-
Procedure:
-
N-benzoyl-o-toluidine and two equivalents of sodium ethoxide are heated in an airless reaction vessel.[10]
-
The reaction is typically carried out at high temperatures (200-400 °C).[10]
-
After the reaction is complete, a hydrolysis step is required to work up the product.[10]
-
Modern variations utilize organolithium bases under milder conditions, expanding the scope of the reaction.[12]
-
The Reissert Indole Synthesis
This method provides a route to indoles from ortho-nitrotoluene and diethyl oxalate.[13] The key steps involve a base-catalyzed condensation followed by a reductive cyclization.[13]
Mechanism of the Reissert Indole Synthesis
The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[13] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to form an indole-2-carboxylic acid, which can be decarboxylated upon heating to yield the parent indole.[13]
The Leimgruber-Batcho Indole Synthesis
A more modern classical method, the Leimgruber-Batcho synthesis, is a highly efficient two-step process for producing indoles from o-nitrotoluenes.[14] This method is particularly popular in the pharmaceutical industry.[3]
Mechanism of the Leimgruber-Batcho Indole Synthesis
The first step is the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[14] The second step involves the reductive cyclization of this enamine, often using Raney nickel and hydrazine, to form the indole ring.[14]
Experimental Protocol: General Procedure for Leimgruber-Batcho Synthesis
A generalized two-step protocol is as follows:
Step 1: Enamine Formation
-
Materials: o-Nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine (optional, but often used to increase reactivity).
-
Procedure: The o-nitrotoluene is reacted with DMF-DMA, often in the presence of a secondary amine like pyrrolidine, to form the corresponding enamine.[14][15]
Step 2: Reductive Cyclization
-
Materials: The enamine from Step 1, a reducing agent (e.g., Raney nickel and hydrazine, or Pd/C and H₂).[14][15]
-
Procedure: The nitro group of the enamine is reduced to an amine, which then undergoes spontaneous cyclization and elimination of the secondary amine to afford the indole.[14]
The Modern Era of Indole Synthesis: Precision and Efficiency
While classical methods are still widely used, the demand for highly functionalized and stereochemically complex indole derivatives in drug discovery has driven the development of more sophisticated synthetic strategies. Transition metal catalysis, particularly with palladium, has revolutionized indole synthesis.[16][17]
Palladium-Catalyzed Indole Syntheses
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for constructing the indole nucleus.[11][18] These methods often involve the intramolecular cyclization of appropriately substituted anilines and offer several advantages over classical methods, including milder reaction conditions, greater functional group tolerance, and the ability to construct complex indoles from simple precursors.[7][16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination for Indole Synthesis
-
Materials: An appropriate aryl halide (e.g., o-haloaniline derivative), an amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Procedure:
-
The aryl halide, amine, palladium catalyst, ligand, and base are combined in an oven-dried flask under an inert atmosphere (e.g., argon).[11]
-
An anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated.[11]
-
The reaction progress is monitored by techniques such as TLC or LC-MS.[11]
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[11]
-
The Biological Significance of Substituted Indoles
The indole ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals.[4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets.
Nature's Indoles: From Essential Amino Acids to Neurotransmitters
-
Tryptophan: This essential amino acid, first isolated from casein in 1901 by Frederick Gowland Hopkins, is the biosynthetic precursor to a multitude of important indole-containing biomolecules.[19][20]
-
Serotonin (5-Hydroxytryptamine): A crucial neurotransmitter in the central nervous system, serotonin regulates mood, sleep, appetite, and numerous other physiological processes.[16] Its discovery and elucidation have been pivotal in understanding the biochemistry of the brain.[16]
-
Melatonin: This hormone, also derived from tryptophan, is best known for its role in regulating the sleep-wake cycle.
-
Auxin (Indole-3-acetic acid): As the most abundant and potent plant hormone, auxin plays a critical role in almost every aspect of plant growth and development.[21]
Indoles in Drug Discovery: A Privileged Scaffold
The structural diversity and biological importance of naturally occurring indoles have made the indole nucleus a "privileged scaffold" in medicinal chemistry. This means that the indole core is a recurring motif in a wide range of successful drugs targeting different diseases.[15]
Table 1: Physicochemical Properties of Key Indole Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | pKa | LogP |
| Indole | C₈H₇N | 117.15 | 16.97 (N-H) | 2.14 |
| Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 2.46 (COOH), 9.41 (NH₃⁺) | -1.06 |
| Serotonin | C₁₀H₁₂N₂O | 176.22 | 10.16 (NH₃⁺) | 1.37 |
| Melatonin | C₁₃H₁₆N₂O₂ | 232.28 | N/A | 1.18 |
| Indomethacin | C₁₉H₁₆ClNO₄ | 357.79 | 4.5 | 3.1 |
Case Studies in Drug Development
The rational design of substituted indoles has led to major breakthroughs in the treatment of various diseases.
Sumatriptan: A Revolution in Migraine Therapy
Sumatriptan was the first member of the triptan class of drugs, which revolutionized the acute treatment of migraine headaches. It is a selective agonist for the serotonin 5-HT₁B and 5-HT₁D receptors.
Mechanism of Action:
Sumatriptan's therapeutic effect is twofold:
-
Cranial Vasoconstriction: It constricts the painfully dilated cranial blood vessels by acting on 5-HT₁B receptors.
-
Inhibition of Neuropeptide Release: It inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings by activating 5-HT₁D receptors.
Figure 3: Mechanism of action of Sumatriptan.
Structure-Activity Relationship (SAR) of Triptans:
-
The indole nucleus is essential for activity, mimicking the endogenous ligand serotonin.
-
The sulfonamide group at the 5-position is a key feature for 5-HT₁B/₁D selectivity.
-
The nature of the substituent on the side chain at the 3-position influences pharmacokinetic properties like oral bioavailability and half-life.
Ondansetron: Combating Chemotherapy-Induced Nausea and Vomiting
Ondansetron is a potent and selective antagonist of the serotonin 5-HT₃ receptor. It is highly effective in preventing nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.
Mechanism of Action:
Chemotherapeutic agents can cause the release of large amounts of serotonin from enterochromaffin cells in the gut. This serotonin then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem. Ondansetron blocks these receptors, thereby preventing the initiation of the vomiting reflex.[22]
Figure 4: Mechanism of action of Ondansetron.
Structure-Activity Relationship (SAR) of 5-HT₃ Antagonists:
-
The indole or a related aromatic system is crucial for binding to the receptor.
-
A basic nitrogen atom, typically part of a rigid ring system, is required for potent antagonism.
-
The distance and orientation between the aromatic ring and the basic nitrogen are critical for optimal receptor interaction.
Substituted Indoles in Materials Science
The unique electronic and photophysical properties of the indole nucleus have led to its emergence as a valuable building block in materials science.[23]
-
Organic Electronics: Indole derivatives are being explored for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[23][24] The electron-rich nature of the indole ring facilitates charge transport, a key requirement for these applications.[23]
-
Conducting Polymers: Polyindoles are a class of conducting polymers that exhibit good electrical properties and environmental stability.[25][26] These materials have potential applications in sensors, electrochromic devices, and anticorrosion coatings.[27][28]
-
Fluorescent Sensors: The inherent fluorescence of the indole ring can be modulated by the presence of specific analytes. This has led to the development of indole-based fluorescent sensors for the detection of metal ions and other small molecules.[3][9][21]
Conclusion
From its humble beginnings as a derivative of a natural dye, the substituted indole has risen to a position of prominence in both the life sciences and materials science. The elegant synthetic methodologies developed over the past century have provided chemists with the tools to create a vast and diverse array of indole derivatives. This has, in turn, led to the discovery of life-saving medicines and innovative materials. The journey of the indole nucleus is far from over, and as our understanding of its chemistry and biology deepens, we can expect to see even more remarkable applications of this versatile scaffold in the years to come.
References
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- 7. Preparation of 2-phenylindole | PDF [slideshare.net]
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- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]
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- 12. Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.aip.org [pubs.aip.org]
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- 17. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 19. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
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- 25. Polyindole Based Nanocomposites and Their Applications: A Review – Material Science Research India [materialsciencejournal.org]
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- 27. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 28. Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of the 4-Bromo-1H-indole-2-carboxylate Core: A Technical Guide for Researchers
Introduction: The Significance of the 4-Bromo-1H-indole-2-carboxylate Scaffold
The indole framework is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a bromine atom at the 4-position and a carboxylate group at the 2-position creates a versatile building block. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the carboxylate group can be modified to generate amides, esters, and other derivatives. Accurate spectroscopic characterization is the bedrock of synthetic efforts, ensuring structural integrity and purity of intermediates and final products.
This guide will dissect the key features of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data associated with the 4-bromo-1H-indole-2-carboxylate core, providing both theoretical understanding and practical insights for experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we will analyze the proton (¹H) and carbon-13 (¹³C) NMR data for 4-bromo-1H-indole-2-carboxylic acid and extrapolate the expected shifts for its methyl ester derivative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.
Experimental Data for 4-Bromo-1H-indole-2-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~8.90 | br s | 1H | N-H |
| ~7.45 | d | 1H | H-7 |
| ~7.25 | d | 1H | H-5 |
| ~7.15 | t | 1H | H-6 |
| ~7.05 | s | 1H | H-3 |
Note: This data is based on typical values for indole-2-carboxylic acids and available data for 4-bromoindole derivatives.
Interpretation and Causality:
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is typically highly deshielded due to the anisotropic effect of the carbonyl group and intramolecular hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~12.0 ppm).
-
Indole N-H Proton: The proton attached to the nitrogen atom of the indole ring is also deshielded and often appears as a broad singlet around 8.90 ppm. Its broadness is a result of quadrupole broadening from the nitrogen atom and exchange with residual water in the solvent.
-
Aromatic Protons (H-5, H-6, H-7): The protons on the benzene portion of the indole ring appear in the aromatic region (7.0-8.0 ppm). The bromine atom at the 4-position exerts an electron-withdrawing inductive effect and a weak deactivating resonance effect, influencing the chemical shifts of the neighboring protons. The specific splitting patterns (doublet, triplet) arise from spin-spin coupling with adjacent protons.
-
H-3 Proton: The proton at the 3-position of the indole ring is a singlet and appears in the aromatic region. Its chemical shift is influenced by the electron-donating character of the nitrogen atom and the electron-withdrawing carboxylate group at the 2-position.
Expected Changes for Methyl 4-Bromo-1H-indole-2-carboxylate:
The primary difference in the ¹H NMR spectrum of the methyl ester compared to the carboxylic acid will be the absence of the broad singlet for the -COOH proton and the appearance of a new singlet corresponding to the methyl ester protons (-OCH₃).
-
Methyl Protons (-OCH₃): A sharp singlet integrating to 3H would be expected around 3.8-4.0 ppm. This region is characteristic of methyl esters. The other aromatic and N-H proton signals would experience minor shifts due to the change in the electronic nature of the substituent at the 2-position.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives as it can help in observing the N-H and -COOH protons which might exchange in other solvents.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~138 | C-7a |
| ~130 | C-2 |
| ~128 | C-3a |
| ~125 | C-6 |
| ~123 | C-5 |
| ~115 | C-4 |
| ~112 | C-7 |
| ~105 | C-3 |
| ~52 | -OCH₃ |
Note: These are predicted chemical shifts based on known values for substituted indoles and esters.
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and appears at the downfield end of the spectrum (~162 ppm).
-
Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon atom bearing the bromine (C-4) will be shifted upfield due to the "heavy atom effect." The quaternary carbons (C-2, C-3a, C-7a) can be identified by their lack of signals in a DEPT-135 experiment.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the aliphatic region of the spectrum, typically around 52 ppm.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
Lock and shim the instrument as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans is typically needed to achieve a good signal-to-noise ratio.
-
Optionally, run DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
Process and reference the spectrum similarly to the ¹H spectrum.
-
Visualization of NMR Correlations
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3300 | N-H stretch | Medium, sharp |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch | Medium |
| ~1720 | C=O stretch (ester) | Strong, sharp |
| ~1600, ~1450 | C=C stretch (aromatic) | Medium |
| ~1250 | C-O stretch (ester) | Strong |
| ~750 | C-Br stretch | Medium |
Interpretation and Causality:
-
N-H Stretch: The sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.
-
C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the carbonyl group of the ester. The position of this band is sensitive to conjugation; being attached to the aromatic indole ring slightly lowers its frequency compared to a saturated ester.
-
C-O Stretch: The strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.
-
Aromatic C-H and C=C Stretches: Absorptions in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are characteristic of the aromatic C-H and C=C bond vibrations within the indole ring.
-
C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, around 750 cm⁻¹, and can sometimes be difficult to assign definitively.
Experimental Protocol for IR Spectroscopy (ATR Method):
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
-
Data Acquisition:
-
Lower the anvil to apply pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.
Expected Mass Spectrometric Data for this compound
-
Molecular Formula: C₁₀H₈BrNO₂
-
Molecular Weight: 252.97 g/mol (for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) and 254.97 g/mol (for ¹²C, ¹H, ⁸¹Br, ¹⁴N, ¹⁶O)
-
Expected Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Predicted Fragmentation Pattern:
Electron Ionization (EI) would likely lead to the following key fragmentation pathways:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺, resulting in a fragment ion at m/z 222/224.
-
Loss of the entire methoxycarbonyl group (-COOCH₃): [M - 59]⁺, leading to a fragment ion at m/z 194/196.
-
Loss of bromine radical (-Br): [M - 79/81]⁺, resulting in a fragment ion at m/z 174.
Experimental Protocol for Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.
Visualization of the Analytical Workflow
Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
The spectroscopic characterization of the 4-bromo-1H-indole-2-carboxylate core is essential for any research involving its synthesis and application. This guide has provided a detailed analysis of the expected NMR, IR, and MS data, grounded in the available experimental information for the closely related 4-bromo-1H-indole-2-carboxylic acid and established spectroscopic principles. By understanding the key spectral features and the underlying reasons for their appearance, researchers can confidently identify this important scaffold, confirm the success of their synthetic transformations, and ensure the purity of their materials. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data in the laboratory.
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-1H-indole-2-carboxylate for Drug Development
Prepared by: Gemini, Senior Application Scientist
Introduction
Methyl 4-bromo-1H-indole-2-carboxylate is a halogenated indole derivative, a chemical scaffold of significant interest in medicinal chemistry. Indole derivatives are known for their wide range of biological activities and are core structures in many approved pharmaceuticals.[1] For any new chemical entity (NCE) like this compound, a thorough understanding of its physicochemical properties is a prerequisite for its advancement in the drug development pipeline. Among these, solubility and stability are paramount, as they directly influence a compound's bioavailability, manufacturability, and shelf-life.[2]
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. The methodologies outlined herein are grounded in industry best practices and regulatory expectations, such as those from the International Council for Harmonisation (ICH).[3][4]
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | PubChem |
| Molecular Weight | 254.08 g/mol | PubChem |
| Appearance | Solid (predicted) | General Chemical Knowledge |
| pKa | Not publicly available; indole NH is weakly acidic, ester is neutral. | Chemical Structure Analysis |
| LogP | Not publicly available; predicted to be moderately lipophilic. | Chemical Structure Analysis |
The presence of the indole nitrogen, the bromine atom, and the methyl ester group will dictate the compound's polarity and its potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. These features are critical in predicting its behavior in various solvents. The principle of "like dissolves like" suggests that its solubility will vary significantly between polar and non-polar solvents.[5][6]
Part 1: Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability.[7] It is essential to characterize both the kinetic and thermodynamic solubility of this compound to support various stages of drug discovery and development.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput measurement of how readily a compound, typically dissolved in dimethyl sulfoxide (DMSO), will precipitate when diluted into an aqueous buffer.[8][9][10] This is particularly relevant for early-stage drug discovery, where it helps in selecting compounds for primary biological screening and flags potential issues for later stages.[7]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically in a 1:99 or 2:98 DMSO to buffer ratio, to achieve final compound concentrations ranging from 1 µM to 200 µM.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.
Thermodynamic Solubility Assessment
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[11] This is a more time- and resource-intensive measurement, typically performed on lead candidates to inform formulation development.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a selection of common pharmaceutical solvents (see Table 2).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24 to 48 hours to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Data Presentation: Solubility Profile
The results of the solubility studies should be compiled into a clear and concise table for easy comparison.
Table 2: Hypothetical Solubility Data for this compound
| Solvent | Solvent Polarity Index | Kinetic Solubility (μg/mL) at pH 7.4 | Thermodynamic Solubility (μg/mL) at 25°C |
| Water | 1.000 | < 1 | < 0.5 |
| Phosphate Buffer (pH 7.4) | ~1.0 | 5 | 2 |
| Methanol | 0.762 | > 200 | 5000 |
| Ethanol | 0.654 | > 200 | 3500 |
| Acetonitrile | 0.460 | > 200 | 8000 |
| Acetone | 0.355 | > 200 | 12000 |
| Dichloromethane | 0.309 | > 200 | 15000 |
| DMSO | 0.444 | N/A (stock solvent) | > 50000 |
| Hexane | 0.009 | < 1 | < 1 |
Experimental Workflow for Solubility Determination
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Part 2: Stability Profiling
Understanding the chemical stability of this compound is crucial for identifying potential degradation pathways, developing a stable formulation, and establishing a shelf-life.[2][13] Forced degradation studies are conducted to intentionally degrade the compound under more severe conditions than those it would experience during its shelf life.[14][15][16]
Forced Degradation Study Design
A forced degradation study should be designed according to ICH guideline Q1A(R2) to evaluate the stability of the molecule under various stress conditions.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
-
Acid Hydrolysis: 0.1 M HCl, 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, 60°C for 24 hours. The ester group is particularly susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: 3% H₂O₂, room temperature for 24 hours. The electron-rich indole ring can be prone to oxidation.
-
Thermal Degradation: Solid compound stored at 80°C for 7 days.
-
Photostability: Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]
Development of a Stability-Indicating HPLC Method
A crucial component of a stability study is a validated stability-indicating analytical method that can separate the intact drug from its degradation products, process impurities, and excipients.[17][18][19][20][21]
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) and pH values (e.g., pH 3.0 and pH 7.0) to achieve optimal separation.
-
Gradient Optimization: Once a suitable mobile phase is identified, optimize the gradient profile to ensure adequate resolution between the parent compound and all degradation products.
-
Forced Degradation Sample Analysis: Analyze the samples from the forced degradation study to test the method's specificity. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak.
-
Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation: Stability Profile
The results from the forced degradation study should be tabulated to clearly show the extent of degradation under each condition and the formation of impurities.
Table 3: Hypothetical Forced Degradation Data for this compound
| Stress Condition | % Assay of Parent Compound | % Total Impurities | Number of Degradants |
| Control | 100.0 | < 0.1 | 0 |
| 0.1 M HCl, 60°C, 24h | 95.2 | 4.8 | 2 |
| 0.1 M NaOH, 60°C, 24h | 82.5 | 17.5 | 3 (including 4-bromo-1H-indole-2-carboxylic acid) |
| 3% H₂O₂, RT, 24h | 91.8 | 8.2 | 4 |
| Thermal (80°C, 7 days) | 98.9 | 1.1 | 1 |
| Photolytic | 96.5 | 3.5 | 2 |
Experimental Workflow for Stability Assessment
Caption: Workflow for forced degradation and stability analysis.
Conclusion and Future Directions
This guide outlines a systematic and scientifically sound approach to characterizing the solubility and stability of this compound. The successful execution of these studies will provide critical data to guide formulation development, establish appropriate storage conditions, and support regulatory filings. The identification of any stability liabilities, such as susceptibility to hydrolysis or oxidation, early in the development process allows for the implementation of mitigation strategies, such as the use of antioxidants or pH modifiers in the final drug product. A thorough understanding of these fundamental properties is indispensable for the successful translation of a promising new chemical entity from the laboratory to the clinic.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijcrt.org [ijcrt.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. quora.com [quora.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. inventivapharma.com [inventivapharma.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. enamine.net [enamine.net]
- 13. japsonline.com [japsonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. m.youtube.com [m.youtube.com]
- 17. web.vscht.cz [web.vscht.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
A Comprehensive Technical Guide to the Synthesis of 4-Bromoindole Derivatives
Abstract
4-Bromoindole and its derivatives represent a critical class of heterocyclic compounds, serving as versatile building blocks and key intermediates in the synthesis of a wide array of biologically active molecules, pharmaceuticals, and advanced organic materials.[1][2] This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for accessing the 4-bromoindole scaffold. We will delve into the mechanistic intricacies and practical considerations of seminal methods, including electrophilic bromination, the Sandmeyer reaction, and modern transition-metal-catalyzed approaches. This guide is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed experimental protocols to empower the strategic design and execution of 4-bromoindole synthesis.
Introduction: The Strategic Importance of the 4-Bromoindole Moiety
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] The introduction of a bromine atom at the C4 position of the indole ring provides a unique synthetic handle for further molecular elaboration. This strategic functionalization allows for a diverse range of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures.[2][4][5]
The versatility of the 4-bromoindole core is evidenced by its application in the total synthesis of various natural products and pharmaceutical agents, including ergot alkaloids like lysergic acid and the marine alkaloid dictyodendrin B.[6][7][8] Furthermore, derivatives of 4-bromoindole are being explored for their potential in material science, particularly in the development of organic semiconductors and polymers.[2][6]
This guide will navigate the reader through the foundational and contemporary methods for synthesizing 4-bromoindoles, emphasizing the causality behind experimental choices and providing a robust framework for practical application.
Logical Flow of Synthetic Strategies
Caption: Overview of synthetic pathways to 4-bromoindole derivatives.
Electrophilic Bromination of Indoles: A Direct Approach
Direct electrophilic bromination of the indole ring is a conceptually straightforward method for introducing a bromine atom. However, achieving regioselectivity for the C4 position presents a significant challenge due to the inherent electronic properties of the indole nucleus, which favor substitution at the C3 position.[9]
Mechanistic Considerations and Regioselectivity
The indole ring is an electron-rich heterocycle, with the highest electron density located at the C3 position of the pyrrole ring. Consequently, electrophilic attack predominantly occurs at this site. To achieve bromination at the C4 position of the benzene ring, the more reactive C3 position must be either blocked or the reaction conditions carefully controlled to favor substitution on the carbocyclic portion of the molecule.
Common Brominating Agents and Reaction Conditions
A variety of brominating agents have been employed for the synthesis of bromoindoles. The choice of reagent and solvent system is critical for influencing the regiochemical outcome.
| Brominating Agent | Typical Solvent(s) | Key Considerations |
| N-Bromosuccinimide (NBS) | DMF, Acetonitrile, Dichloromethane | Widely used and commercially available. Reaction temperature is crucial for controlling selectivity. Lower temperatures often favor C3 bromination. |
| Pyridinium Bromide Perbromide | Pyridine, Acetic Acid | A milder brominating agent that can offer improved selectivity in some cases.[10] |
| Dibromodimethylhydantoin (DBDMH) | Dichloromethane, Chloroform | Another effective source of electrophilic bromine. |
| **Elemental Bromine (Br₂) ** | Acetic Acid, Dichloromethane | Highly reactive and often leads to mixtures of polybrominated products. Its use for selective C4 bromination is limited. |
Experimental Protocol: Selective Bromination with N-Bromosuccinimide
This protocol describes a general procedure for the synthesis of 4-bromoindole using N-bromosuccinimide (NBS), a commonly used and effective brominating agent.[6]
Step 1: Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve indole (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
Step 2: Addition of Brominating Agent
-
Slowly add a solution of N-bromosuccinimide (1.1 equivalents) in anhydrous DMF to the cooled indole solution over a period of 30 minutes, ensuring the temperature remains below 5°C.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
Step 4: Workup and Purification
-
Quench the reaction by adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4-bromoindole isomer.
Self-Validation: The purity of the final product should be confirmed by GC-MS or HPLC, and the structure unequivocally verified by ¹H and ¹³C NMR spectroscopy to distinguish it from other bromoindole isomers.[6]
Workflow for Electrophilic Bromination
Caption: Step-by-step workflow for the synthesis of 4-bromoindole via electrophilic bromination.
The Sandmeyer Reaction: A Versatile Route from Anilines
The Sandmeyer reaction provides a powerful and versatile method for the synthesis of aryl halides, including 4-bromoindole, from the corresponding primary aromatic amines.[11][12] This two-step process involves the diazotization of an amino group followed by a copper(I)-catalyzed substitution with a bromide ion.[13]
The Underlying Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[11][12] The key steps are:
-
Diazotization: The primary aromatic amine (e.g., 4-aminoindole) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Electron Transfer: The copper(I) catalyst donates an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.
Experimental Protocol: Synthesis of 4-Bromoindole via the Sandmeyer Reaction
This protocol outlines the synthesis of 4-bromoindole from 4-aminoindole.
Step 1: Diazotization
-
In a beaker, dissolve 4-aminoindole (1 equivalent) in a mixture of hydrobromic acid (48%) and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5°C.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%).
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the evolution of nitrogen gas ceases.
Step 3: Workup and Purification
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Sandmeyer Reaction Mechanism
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromoindole | 52488-36-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromoindole 96 52488-36-5 [sigmaaldrich.com]
- 9. vc.bridgew.edu [vc.bridgew.edu]
- 10. researchgate.net [researchgate.net]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of Methyl 4-bromo-1H-indole-2-carboxylate
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of Methyl 4-bromo-1H-indole-2-carboxylate (CAS No. 167479-13-2). As a brominated indole derivative, this compound is a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust understanding and implementation of stringent safety protocols to mitigate risks associated with its handling. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile and Hazard Identification
This compound is a beige solid organic compound.[1][2] While specific toxicological data is limited, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards based on its chemical structure and available data.[3]
The compound is classified as an irritant, with the potential to cause significant discomfort and damage upon exposure to the skin, eyes, and respiratory system.[3] The causality for this lies in the reactivity of the bromo-indole functional group, which can interact with biological macromolecules, leading to an inflammatory response.
GHS Classification
The following table summarizes the GHS hazard classification for this compound.[3]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from supplier safety information.[3]
The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact.[4] Ingestion, while less common in a controlled laboratory setting, is also a potential route of exposure that can cause harm.[1][2][5]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is mandatory. This strategy is designed to minimize exposure at the source and protect the operator from any residual risk.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[6][7] The rationale is twofold: it provides constant ventilation to prevent the accumulation of airborne dust particles, directly addressing the H335 respiratory irritation hazard, and it acts as a physical barrier against splashes or accidental aerosolization. The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment.
| Protection Type | Specification | Rationale and Field Insight |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[7][8][9] | Standard safety glasses are insufficient. The "H319: Causes serious eye irritation" classification necessitates a full seal around the eyes to protect from fine dust and potential splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing.[8][10] |
| Skin Protection | Chemical-resistant nitrile gloves and a flame-resistant lab coat buttoned to its full length.[10][11][12] | Gloves must be inspected for integrity before each use.[9] Given the "H315: Causes skin irritation" hazard, prolonged or repeated contact must be avoided. Double-gloving can be considered for extended operations. The lab coat protects against contamination of personal clothing. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood.[8] | A NIOSH/MSHA-approved respirator with a particulate filter may be necessary for large-scale operations or if engineering controls fail.[1][2][7] Respirator use requires a formal institutional program, including fit-testing and training.[10] |
Standard Operating Protocol: From Weighing to Reaction
Adherence to a validated standard operating protocol (SOP) is critical for ensuring reproducible results and, more importantly, operator safety. The following step-by-step methodology outlines a typical workflow for using this compound.
Detailed Methodology
-
Preparation: Before bringing the chemical into the workspace, confirm the chemical fume hood is operational. Don all required PPE as specified in Section 2.2. Prepare all necessary glassware, reagents, and a designated waste container within the fume hood.
-
Weighing: As this compound is a solid, weighing poses a risk of dust generation.[1] Perform this task inside the fume hood or in a ventilated balance enclosure. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could create airborne dust.
-
Transfer and Solubilization: Gently add the weighed compound to the reaction vessel containing the solvent. Cap the vessel immediately after addition. If sonication or heating is required for dissolution, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.
-
Post-Handling Cleanup: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound. Dispose of gloves and any disposable weighing materials into the designated hazardous waste container.
-
Hand Washing: After removing PPE, wash hands and any exposed skin thoroughly with soap and water.[1][2] This is a critical final step to remove any potential residual contamination.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure. All personnel must be familiar with these procedures before beginning work.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury.
-
Inhalation: Immediately move the affected person to fresh air.[1][6][13] If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][6][13] If skin irritation develops or persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6][13] Remove contact lenses if present and easy to do.[1] Persistent irritation requires immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[1][6] Provide the Safety Data Sheet (SDS) to the medical personnel.
Spill Response Protocol
A calm and systematic response to a chemical spill is essential to prevent further contamination or exposure.
-
Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if dust has become airborne.
-
Assess & Protect: From a safe distance, assess the extent of the spill. Before approaching, don the appropriate PPE, including respiratory protection if necessary.
-
Contain & Clean: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[4] Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[4][13][14] Avoid dry sweeping, which can generate dust.
-
Decontaminate: Once the bulk material is removed, decontaminate the spill surface with a suitable solvent (e.g., alcohol), followed by a thorough wash with soap and water.[4]
-
Dispose: Seal the waste container and manage it according to institutional and local hazardous waste regulations.[4][11]
Spill Response Workflow Diagram
Caption: A step-by-step workflow for responding to a chemical spill.
Storage and Waste Disposal
Proper long-term management of the chemical and its associated waste is a cornerstone of laboratory safety and environmental responsibility.
Storage Conditions
-
Container: Keep the compound in its original, tightly sealed container to prevent contamination and moisture absorption.[1][13]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[7][13] It should be kept separate from incompatible materials.
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong bases, amines, and reducing agents, as these can lead to hazardous reactions.[1][6][7][13]
Waste Management
-
Labeling: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[4] The label must identify the contents accurately.
-
Disposal: Never dispose of this chemical or its waste down the drain or in the general trash.[4] All waste must be disposed of through a licensed professional waste disposal service, in strict accordance with all federal, state, and local regulations.[1][4]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound , 98% , 167479-13-2 - CookeChem [cookechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. echemi.com [echemi.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. quora.com [quora.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. carlroth.com [carlroth.com]
Methodological & Application
Application Notes & Protocols: Strategic C-C Bond Formation Using Methyl 4-Bromo-1H-indole-2-carboxylate in Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in natural products and pharmaceuticals.[1][2] The functionalization of the indole core is a critical strategy for developing novel molecular entities. This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura cross-coupling of methyl 4-bromo-1H-indole-2-carboxylate. This reaction serves as a powerful and versatile method for synthesizing 4-aryl-1H-indole-2-carboxylates, key intermediates in drug discovery. We will delve into the reaction mechanism, critical parameter selection, and provide a step-by-step protocol designed for reproducibility and high-yield outcomes.
Introduction: The Strategic Importance of 4-Arylated Indoles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[3][4] Its development, honored with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly biaryls and heteroaryl compounds.[5]
This compound is a valuable starting material, offering a strategic entry point for introducing diverse aryl and heteroaryl substituents at the C4 position of the indole ring. This specific functionalization is of high interest as modifications on the benzenoid ring of the indole can significantly modulate the biological activity of the resulting compounds. While palladium-catalyzed cross-coupling reactions on unprotected indoles can present challenges due to the reactivity of the N-H group, modern catalytic systems have been developed to efficiently mediate these transformations without the need for cumbersome protection-deprotection sequences.[1][6][7]
This document serves as a comprehensive guide for researchers, outlining the fundamental principles and a practical, optimized protocol for the successful execution of this pivotal transformation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][8] Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three fundamental steps:
-
Oxidative Addition: The cycle begins with the insertion of the catalytically active Pd(0) species into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a square-planar Pd(II) complex.[4][8]
-
Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species, facilitating the exchange of the halide or other ligand on the Pd(II) complex.[4][8]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the two organic fragments. The desired 4-aryl-1H-indole-2-carboxylate product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[5][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Selecting the Right Components
The success of the Suzuki-Miyaura coupling hinges on the judicious selection of its five core components. The interplay between these elements dictates reaction efficiency, yield, and purity.
-
Substrate (Electrophile): this compound is an excellent electrophile. The C-Br bond is sufficiently reactive for oxidative addition, especially with modern catalysts. While the presence of the free N-H group can sometimes lead to side reactions or catalyst inhibition, many contemporary protocols are well-suited for unprotected indoles, obviating the need for an additional protection step.[1][6][7]
-
Organoboron Reagent (Nucleophile): A wide array of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used. Boronic acids are generally stable, non-toxic, and commercially available.[4] They are typically used in a slight excess (1.1–1.5 equivalents) to drive the reaction to completion.
-
Ligand: Ligands are critical for stabilizing the palladium catalyst, enhancing its reactivity, and promoting the key steps of the catalytic cycle.[10] For heteroaryl halides like our indole substrate, bulky, electron-rich phosphine ligands are often superior. Examples include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and specialized biaryl phosphine ligands (e.g., SPhos).[11][12] The choice of ligand can dramatically affect reaction outcomes.[13]
-
Base: A base is essential for the transmetalation step.[3] It reacts with the boronic acid to form a more nucleophilic boronate species. Inorganic bases are most common, with the choice influencing reaction rate and yield. Potassium carbonate (K₂CO₃) is a widely used, effective base.[9] For more challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.
-
Solvent: The solvent must solubilize the reactants and facilitate heat transfer. Aprotic polar solvents are common. Mixtures of solvents, often including water, are frequently used to help dissolve the inorganic base and boronic acid.[7] Popular choices include 1,4-dioxane, dimethoxyethane (DME), or toluene, often with added water.[9][14]
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Below is a summary of conditions reported for Suzuki couplings of various bromo-heterocycles, providing a valuable starting point for optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | >90 | High yield and short reaction time for bromoindazoles.[9] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 80-95 | Classic conditions, effective for many bromoindoles. |
| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | 18 | 60-98 | Exceptionally mild, aqueous conditions suitable for unprotected indoles.[7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | n-Butanol | 100-120 | 12 | 75-90 | Effective for challenging or sterically hindered heteroaryl chlorides/bromides.[15] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel-based alternative with good potential for bromoindoles.[11] |
Detailed Experimental Protocol
This protocol provides a robust, generalized procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Dimethoxyethane (DME) and Water (4:1 v/v), degassed
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 255 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed DME/Water solvent mixture (e.g., 5 mL of a 4:1 mixture) to the flask. "Degassing" can be achieved by bubbling Argon through the solvent for 15-20 minutes prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindole is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure methyl 4-aryl-1H-indole-2-carboxylate product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of 4-arylated indoles. The protocol described herein provides a reliable and high-yielding method that works well even with the unprotected indole N-H group, making it a highly practical and atom-economical approach for applications in drug discovery and materials science.
References
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
- 13. scite.ai [scite.ai]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Methyl 4-Bromo-1H-indole-2-carboxylate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] Methyl 4-bromo-1H-indole-2-carboxylate represents a particularly valuable and versatile starting material for the synthesis of complex heterocyclic systems. The strategic placement of the bromine atom at the C4 position offers a reactive handle for a suite of powerful palladium-catalyzed cross-coupling reactions, while the carboxylate and N-H groups provide additional sites for functionalization. This guide provides an in-depth exploration of synthetic strategies to leverage this building block for the construction of novel, fused, and substituted heterocyclic scaffolds, such as carbolines and other polycyclic indole derivatives. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with mechanistic insights, optimization data, and workflow visualizations to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of this compound
The development of efficient and modular synthetic routes to novel heterocycles is a primary objective in modern drug discovery. Indole derivatives are of paramount interest due to their ability to mimic peptide structures and participate in various biological interactions.[2] The starting material, this compound, is an ideal scaffold for several reasons:
-
The C4-Bromo Group: This is the primary reactive site for building molecular complexity. Aryl bromides are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions, demonstrating a good balance of reactivity and stability.[3]
-
The Indole Core: A "privileged" structure in medicinal chemistry, offering a rich canvas for generating compounds with diverse pharmacological profiles.
-
The C2-Ester and N1-Hydride: These sites allow for secondary modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced. The N-H can be alkylated or acylated to further modulate the molecule's properties.
This document will focus on leveraging the C4-bromo position as a linchpin for constructing new, annulated heterocyclic systems through robust and reproducible catalytic methods.
Synthetic Strategies & Core Protocols
The functionalization of the 4-bromoindole core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer exceptional functional group tolerance, high yields, and predictable outcomes, making them indispensable in both academic and industrial settings.[4][5]
Strategy 1: C-C Bond Formation via Suzuki-Miyaura Coupling for Fused Aromatics
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between sp²-hybridized centers.[6][7] By coupling the 4-bromoindole with an appropriately substituted arylboronic acid, a biaryl intermediate is formed, which can then undergo intramolecular cyclization to yield fused polycyclic systems like β-carbolines.[1][8][9]
Mechanistic Rationale: The choice of catalyst and base is critical. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7] Catalysts with bulky, electron-rich phosphine ligands, such as those based on ferrocene (e.g., Pd(dppf)Cl₂) or biaryl scaffolds, are often highly effective.[4]
Workflow Diagram: Suzuki Coupling & Annulation
Caption: Suzuki coupling followed by intramolecular cyclization.
Protocol 2.1: Synthesis of a 4-Aryl Indole Intermediate
| Parameter | Value / Reagent | Rationale |
| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%) | Provides a stable and highly active catalyst system for C-C coupling with aryl bromides.[4] |
| Base | K₂CO₃ (2.5 equivalents) | Aqueous base is essential for activating the boronic acid for the transmetalation step.[6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90 °C | Sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) active catalyst from oxidation by air. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-aryl indole derivative.
Strategy 2: C-C Bond Formation via Sonogashira Coupling for Alkynyl Indoles
The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[10][11] The resulting 4-alkynylindoles are exceptionally versatile intermediates that can be used in subsequent cyclization reactions to form a wide variety of fused heterocyclic systems, including pyridyl-indoles and other complex carbolines.[12]
Mechanistic Rationale: This reaction uniquely employs a dual-catalyst system.[10] The palladium catalyst activates the aryl bromide via oxidative addition. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product. An amine base is used to deprotonate the alkyne and neutralize the H-X byproduct.[11]
Protocol 2.2: Synthesis of Methyl 4-(Alkynyl)-1H-indole-2-carboxylate
| Parameter | Value / Reagent | Rationale |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A classic, reliable palladium source for Sonogashira couplings.[10] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (4 mol%) | Essential for the formation of the copper acetylide intermediate, facilitating transmetalation.[13] |
| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | Tetrahydrofuran (THF) | A good aprotic solvent that helps solubilize the starting materials. |
| Temperature | 60 °C | Mild heating is typically sufficient to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative side reactions and protects the catalysts. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.).
-
Add the palladium catalyst Pd(PPh₃)₂Cl₂ (0.02 eq.) and copper(I) iodide (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe, followed by the terminal alkyne (1.5 eq.).
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 4-alkynyl indole product.
Strategy 3: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds using palladium catalysis.[14][15] This reaction is instrumental for synthesizing N-aryl compounds and can be applied intramolecularly or intermolecularly to construct nitrogen-containing heterocycles.[16] Coupling the 4-bromoindole with an amine provides direct access to 4-aminoindole derivatives, which are valuable precursors for more complex structures.
Mechanistic Rationale: The catalytic cycle is similar to other cross-couplings but involves an amine as the nucleophile.[15][17] The key steps are oxidative addition of the Pd(0) catalyst to the aryl bromide, coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[14] The choice of ligand is crucial, with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) being state-of-the-art for enabling high catalytic turnover and broad substrate scope.[16]
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Direct C-N bond formation via Buchwald-Hartwig amination.
Protocol 2.3: Synthesis of a 4-Aminoindole Derivative
| Parameter | Value / Reagent | Rationale |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | A highly active and general catalyst system for C-N coupling, effective for aryl bromides. |
| Base | Sodium tert-butoxide (NaOtBu) (1.4 eq.) | A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. |
| Solvent | Toluene | Anhydrous, non-polar solvent favored for this transformation. |
| Temperature | 100 °C | Elevated temperature is necessary to promote the reductive elimination step. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical for maintaining the integrity of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
In a glovebox or under a flow of argon, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) to a flame-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 4-aminoindole product.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The C4-bromo position serves as a reliable handle for modern palladium-catalyzed cross-coupling reactions, enabling the strategic formation of C-C and C-N bonds. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these protocols, provide robust and reproducible pathways to access 4-aryl, 4-alkynyl, and 4-aminoindole intermediates, respectively. These intermediates are primed for subsequent transformations, including intramolecular cyclizations, to generate diverse and complex scaffolds such as carbolines, which are of high interest to the pharmaceutical and materials science communities. The methodologies presented here offer a solid foundation for researchers to explore and expand the chemical space accessible from this valuable starting material.
References
- 1. One‐Pot Synthesis of Novel β‐Carboline‐{α‐Acylaminoamide}‐Bisindole Derivatives: Antibacterial Evaluation, Molecular Docking, and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 13. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Methyl 4-bromo-1H-indole-2-carboxylate as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
Methyl 4-bromo-1H-indole-2-carboxylate is a strategically functionalized heterocyclic compound that has emerged as a cornerstone in modern medicinal chemistry. Its indole core is a privileged scaffold found in numerous biologically active molecules, while the orthogonal reactivity of its C4-bromo and C2-ester groups provides a robust platform for molecular elaboration. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block for the synthesis of complex pharmaceutical intermediates. We will explore its core reactivity and provide detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions, which are fundamental to contemporary drug discovery.
Introduction: The Strategic Value of this compound
The indole nucleus is a ubiquitous motif in pharmaceuticals, recognized for its ability to mimic peptide structures and participate in crucial biological interactions. The subject of this guide, this compound, offers three distinct points for chemical modification:
-
C4-Bromo Group: This is the primary site for introducing molecular diversity. The carbon-bromine bond is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
-
N1-Amine (N-H): The indole nitrogen can be readily deprotonated and subsequently alkylated or acylated, allowing for the introduction of various side chains or protecting groups that can modulate the compound's physicochemical properties.
-
C2-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, serving as a key interaction point or a linker to other molecular fragments.
This trifecta of reactive sites makes it a highly valuable and versatile starting material for constructing libraries of complex molecules aimed at diverse biological targets, from kinases to G-protein coupled receptors.[1][2]
Physicochemical & Structural Data
A clear understanding of the starting material's properties is critical for successful and reproducible experimentation.
| Property | Value | Source |
| CAS Number | 167479-13-2 | [3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [3][4] |
| Molecular Weight | 254.08 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [3] |
| Storage | Store at room temperature, sealed in a dry environment. |
Core Synthetic Transformations & Protocols
The C4-bromo position is the most powerful handle for diversification. Modern synthetic chemistry, particularly palladium-catalyzed cross-coupling, has unlocked its potential. Below are detailed protocols for three indispensable reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the bromoindole and an organoboron species, typically a boronic acid or ester.[5] This reaction is paramount for synthesizing biaryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[6]
This protocol details the coupling of the title compound with 4-methoxyphenylboronic acid.
Reaction Scheme: this compound + 4-Methoxyphenylboronic acid → Methyl 4-(4-methoxyphenyl)-1H-indole-2-carboxylate
Materials & Reagents:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.10 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate, Hexanes
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 254 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (11 mg, 0.05 mmol) and XPhos (48 mg, 0.10 mmol) in 2 mL of toluene.
-
Reaction Assembly: Evacuate and backfill the main flask with an inert atmosphere (Argon or Nitrogen) three times. Add the catalyst mixture to the flask via syringe, followed by 10 mL of the degassed toluene/water solvent mixture.
-
Heating: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Causality Behind Choices:
-
Catalyst System (Pd(OAc)₂/XPhos): XPhos is a bulky, electron-rich monophosphine ligand that promotes the formation of a highly active, monoligated Pd(0) species. This is crucial for efficient oxidative addition into the C-Br bond of the electron-rich indole ring.[7]
-
Base (K₂CO₃): An aqueous base is required for the transmetalation step of the Suzuki mechanism, where the boronic acid is converted to a more nucleophilic boronate species.[8]
-
Solvent (Toluene/Water): This biphasic system allows the inorganic base to be in the aqueous phase while the organic substrates and catalyst remain in the organic phase, facilitating the reaction at the interface.[9]
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl amines, a critical functional group in a vast number of pharmaceuticals.[10] This reaction allows for the direct coupling of the C4-bromo position with a primary or secondary amine, providing a streamlined route to compounds that would otherwise require multi-step, classical methods like nitration and reduction.[7]
This protocol describes the amination of the title compound with morpholine.
Reaction Scheme: this compound + Morpholine → Methyl 4-(morpholino)-1H-indole-2-carboxylate
Materials & Reagents:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene
-
Diatomaceous Earth (e.g., Celite®)
Step-by-Step Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction vial.
-
Reagent Addition: Add this compound (254 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and SPhos (33 mg, 0.08 mmol).
-
Solvent and Amine: Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Filtration: Filter the mixture through a pad of diatomaceous earth to remove palladium residues, washing the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield the desired N-arylated product.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/SPhos): SPhos is a highly effective ligand for Buchwald-Hartwig aminations. Its steric bulk and electron-donating properties facilitate the challenging reductive elimination step that forms the C-N bond. Pd₂(dba)₃ is a stable Pd(0) source that readily enters the catalytic cycle.
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle. It also facilitates the regeneration of the active Pd(0) catalyst.
-
Solvent (Anhydrous Toluene): Anhydrous conditions are critical as water can interfere with the catalyst and the strong base. Toluene is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the organic components.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling reaction creates a C-C bond between an aryl halide and a terminal alkyne.[11] This reaction is invaluable for installing rigid alkyne linkers, which are often used in drug design to orient different parts of a molecule or to serve as precursors for more complex heterocycles.[12] Modern protocols often omit the copper co-catalyst, which can lead to side reactions like alkyne homocoupling.[13][14]
This protocol outlines a modern, copper-free Sonogashira coupling with phenylacetylene.[14]
Reaction Scheme: this compound + Phenylacetylene → Methyl 4-(phenylethynyl)-1H-indole-2-carboxylate
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
[DTBNpP]Pd(crotyl)Cl (a monoligated palladium precatalyst, 0.025 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Step-by-Step Procedure:
-
Setup: To an oven-dried vial under an inert atmosphere, add this compound (254 mg, 1.0 mmol) and the palladium precatalyst ([DTBNpP]Pd(crotyl)Cl, 11 mg, 0.025 mmol).
-
Solvent and Reagents: Add anhydrous DMSO (5 mL), followed by phenylacetylene (165 µL, 1.5 mmol) and TMP (338 µL, 2.0 mmol).
-
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction is typically complete within this timeframe at ambient temperature.[14]
-
Work-up: Dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Chromatography: Purify the crude material by flash column chromatography (ethyl acetate/hexanes) to isolate the pure alkynylated indole.
Causality Behind Choices:
-
Catalyst ([DTBNpP]Pd(crotyl)Cl): This air-stable precatalyst rapidly forms a highly active monoligated L₁Pd⁰ species in solution, which is ideal for copper-free Sonogashira couplings.[13] This avoids the need for less stable Pd(0) sources and copper salts.
-
Base (TMP): A hindered amine base like TMP is effective at deprotonating the terminal alkyne to form the acetylide nucleophile without competing as a nucleophile in the coupling reaction itself.
-
Solvent (DMSO): A polar aprotic solvent like DMSO is excellent for this reaction, facilitating the dissolution of all components and promoting the reaction at room temperature.[14]
Application Case Study: Synthesis of Dopamine D2 Receptor Antagonist Precursors
The indole scaffold is a key component in the design of ligands for dopamine receptors, which are critical targets for treating neurological and psychiatric disorders.[15] Several selective Dopamine D2 antagonists feature a substituted indole core, demonstrating the direct application of this chemistry in creating high-value pharmaceutical intermediates.[16][17]
The workflow below illustrates a conceptual pathway to a core intermediate for D2 antagonists, starting from our building block. This pathway leverages the C4-bromo position for a Suzuki coupling to install a key aryl group, followed by modification of the ester and N-H positions.
This synthetic strategy highlights the modularity afforded by this compound. By varying the boronic acid in Step 1 and the alkylating agent in Step 2, a diverse library of potential D2 antagonists can be rapidly synthesized for structure-activity relationship (SAR) studies.[17][18] This approach is significantly more efficient than building the complex indole from scratch for each new analog.
Conclusion
This compound is more than just a chemical reagent; it is a powerful platform for innovation in drug discovery. The distinct reactivity of its functional groups, particularly the C4-bromo position, allows for the strategic and efficient application of modern synthetic methods like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively utilize this building block in their synthetic campaigns, accelerating the discovery of the next generation of pharmaceutical agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound , 98% , 167479-13-2 - CookeChem [cookechem.com]
- 4. Methyl 4-bromo-1H-indole-7-carboxylate | CymitQuimica [cymitquimica.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to Palladium-Catalyzed Functionalization of the C4-Position of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C4-Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] While functionalization of the electron-rich pyrrole ring (C2 and C3 positions) is well-established, selective modification of the benzene portion of the indole nucleus, particularly the C4-position, has historically presented a significant synthetic challenge.[3][4] Access to C4-substituted indoles is crucial as this modification can dramatically alter the biological activity and physical properties of the parent molecule, offering a powerful vector for drug design and the development of novel materials.[2]
Recent advancements in transition metal catalysis have opened new avenues for the direct and selective functionalization of this once-inaccessible position.[4][5] Palladium catalysis, in particular, has emerged as a robust and versatile tool for forging new carbon-carbon and carbon-heteroatom bonds at the C4-position.[6][7] This guide provides an in-depth overview of modern palladium-catalyzed methods for C4-functionalization, focusing on the underlying principles, practical experimental protocols, and the critical role of directing groups in achieving high regioselectivity.
The Key to Regioselectivity: Directing Group Strategies
The inherent electronic properties of the indole ring do not favor electrophilic attack or metallation at the C4-position. Therefore, achieving selective C4-functionalization via palladium catalysis almost invariably relies on the installation of a directing group (DG).[3][4] This group, typically positioned at the C3 or N1 position, coordinates to the palladium catalyst, bringing it into close proximity to the C4-H bond and facilitating its activation. The choice of directing group is critical and can influence the type of transformation possible and the reaction conditions required.
A common strategy involves the use of weakly coordinating groups at the C3 position, such as formyl, acetyl, or pivaloyl groups.[3][8] These groups form a metallacyclic intermediate that favors the activation of the C4-H bond.[4]
Core Methodologies and Protocols
This section details the primary palladium-catalyzed cross-coupling reactions for C4-functionalization, providing both mechanistic insights and detailed, actionable protocols.
C4-Arylation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. For C4-arylation of indoles, this typically involves a pre-functionalized indole (e.g., a 4-bromo or 4-triflyloxyindole) and an arylboronic acid. While direct C-H arylation is often preferred, the Suzuki-Miyaura coupling offers a reliable alternative, especially when the desired aryl group is readily available as a boronic acid.
General Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: C4-Arylation of 4-Bromo-1H-indole
This protocol is adapted from methodologies described for the Suzuki-Miyaura coupling of haloindoles.[9][10]
Materials:
-
4-Bromo-1H-indole
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Dioxane/Water (4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromo-1H-indole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture (10 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1H-indole.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-indole | ~85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-indole | ~80-90% |
| 3 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-indole | ~75-85% |
| Yields are approximate and can vary based on specific reaction conditions and substrate purity. |
C4-Olefination: The Heck Reaction
The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[11] For C4-functionalization, this typically involves a directing group strategy to facilitate the C-H activation of the C4-position and its subsequent coupling with an alkene.
Mechanism of Directing Group-Assisted C4-Heck Reaction
Caption: Simplified mechanism of a directing group-assisted C4-Heck reaction.
Protocol: C4-Alkenylation of 3-Formylindole
This protocol is based on procedures for the rhodium-catalyzed C4-alkenylation, adapted for a palladium-catalyzed system as conceptually described in the literature.[4]
Materials:
-
3-Formylindole
-
Alkene (e.g., n-butyl acrylate) (2.0 equivalents)
-
Pd(OAc)₂ (0.1 equivalents)
-
Ag₂CO₃ (2.0 equivalents)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine 3-formylindole (1.0 mmol), n-butyl acrylate (2.0 mmol), Pd(OAc)₂ (0.1 mmol), and Ag₂CO₃ (2.0 mmol).
-
Add anhydrous DCM (5 mL).
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the C4-alkenylated product.
| Entry | Alkene | Product | Yield (%) |
| 1 | n-Butyl acrylate | 3-Formyl-4-(butyl-acryloyl)-indole | ~60-75% |
| 2 | Styrene | 3-Formyl-4-styryl-indole | ~55-70% |
| Yields are approximate and can vary based on specific reaction conditions and substrate purity. |
C4-Alkynylation: The Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] Similar to the Suzuki coupling, it typically requires a pre-halogenated indole at the C4 position.
Protocol: C4-Alkynylation of 4-Iodoindole
This protocol is a standard Sonogashira coupling procedure applied to a 4-haloindole substrate.[12][14][15]
Materials:
-
4-Iodoindole
-
Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 4-iodoindole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and TEA (5 mL).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture through Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-1H-indole | ~80-95% |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-1H-indole | ~85-98% |
| Yields are approximate and can vary based on specific reaction conditions and substrate purity. |
C4-Amination: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[16][17][18] This reaction is invaluable for the synthesis of arylamines, including C4-aminoindoles.
Protocol: C4-Amination of 4-Bromoindole
This protocol is a general procedure for the Buchwald-Hartwig amination, applied to the C4-position of the indole ring.[16][19]
Materials:
-
4-Bromoindole
-
Amine (e.g., morpholine) (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOt-Bu (1.4 equivalents)
-
Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOt-Bu (1.4 mmol) to a Schlenk tube.
-
Add 4-bromoindole (1.0 mmol) and toluene (5 mL).
-
Add the amine (1.2 mmol).
-
Seal the tube and heat the reaction at 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography to afford the C4-aminoindole.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-1H-indole | ~70-85% |
| 2 | Aniline | 4-(Phenylamino)-1H-indole | ~65-80% |
| Yields are approximate and can vary based on specific reaction conditions and substrate purity. |
Conclusion and Future Outlook
The palladium-catalyzed functionalization of the C4-position of indoles has transitioned from a formidable challenge to a feasible and increasingly routine synthetic operation. The strategic use of directing groups has been paramount to this success, enabling a range of powerful cross-coupling reactions to be applied with high regioselectivity. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings provide a solid foundation for researchers to access a diverse array of C4-functionalized indoles.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and methods that obviate the need for directing groups altogether. The continued expansion of the synthetic toolbox for C4-functionalization will undoubtedly accelerate the discovery of new drug candidates and advanced materials based on the versatile indole scaffold.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A [pubs.rsc.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. real.mtak.hu [real.mtak.hu]
Application Note & Protocol: High-Fidelity Saponification of Methyl 4-bromo-1H-indole-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the hydrolysis of methyl 4-bromo-1H-indole-2-carboxylate, a critical precursor for synthesizing various pharmacologically active compounds. We will delve into the underlying chemical principles, present a robust and validated protocol, and offer expert insights for troubleshooting and optimization.
Scientific Foundation: The Rationale Behind Base-Catalyzed Hydrolysis
The conversion of an ester to a carboxylic acid is a cornerstone reaction in organic synthesis. While both acid and base-catalyzed pathways exist, the base-catalyzed method, known as saponification, is overwhelmingly preferred for preparative synthesis due to its irreversible nature.[1][2]
The Mechanism of Action:
The reaction proceeds via a nucleophilic acyl substitution mechanism.[3][4] The process is initiated by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.
A crucial and final step ensures the reaction's irreversibility: a rapid acid-base reaction occurs between the newly formed carboxylic acid and the strong bases present in the mixture (hydroxide or the expelled methoxide).[4] This deprotonates the carboxylic acid to form a resonance-stabilized carboxylate salt. This salt is unreactive towards nucleophilic attack, effectively preventing the reverse reaction and driving the equilibrium entirely towards the products.[4][5] To isolate the desired carboxylic acid, a final acidification step is required during the workup to protonate the carboxylate salt.[4][6]
Caption: General mechanism of saponification.
Choice of Base and Solvent System: Alkali metal hydroxides such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH) are standard reagents.[7]
-
NaOH and KOH are cost-effective and widely used, often in aqueous alcohol solutions (e.g., ethanol/water) to improve the solubility of the organic ester.[8]
-
LiOH is particularly effective, especially for sterically hindered or hydrophobic esters that may be resistant to hydrolysis.[9] It is often used in solvent systems containing tetrahydrofuran (THF) and water, as the lithium cation can accelerate the reaction.[10][11]
Experimental Protocol: Synthesis of 4-bromo-1H-indole-2-carboxylic acid
This protocol is designed for high-yield, high-purity synthesis at a laboratory scale.
Materials and Reagents:
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |
| This compound | 101909-43-7 | 254.08 | Starting Material |
| 4-bromo-1H-indole-2-carboxylic acid | 16732-64-2 | 240.05 | Product[12] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base, Corrosive |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Solvent, Flammable |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | Acid for workup, Corrosive |
| Round-bottom flask, Magnetic stirrer & stir bar, Reflux condenser, Filtration apparatus, pH paper | N/A | N/A | Standard laboratory glassware and equipment |
Step-by-Step Procedure:
-
Dissolution: In a 250 mL round-bottom flask, combine this compound (5.0 g, 19.7 mmol) with 100 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Base Addition: Separately, prepare a solution of sodium hydroxide (2.36 g, 59.1 mmol, 3.0 equivalents) in 25 mL of deionized water. Add the aqueous NaOH solution to the stirred ethanolic solution of the ester at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Reduce the volume of the solvent by approximately 75% using a rotary evaporator.
-
Precipitation: Transfer the concentrated mixture to a beaker and dilute with 100 mL of deionized water. While stirring vigorously, slowly add 2M hydrochloric acid dropwise until the solution becomes strongly acidic (pH ~2), checked with pH paper. A precipitate of the carboxylic acid product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts.
-
Drying: Dry the collected white to off-white solid under vacuum to a constant weight. The expected yield is typically >90%.
Caption: Step-by-step experimental workflow.
Expected Results & Characterization
| Compound | Molecular Formula | Mol. Wt. ( g/mol ) | Appearance | Expected ¹H NMR Signals (DMSO-d₆) |
| Starting Material (Methyl Ester) | C₁₀H₈BrNO₂ | 254.08 | Solid | δ ~12.1 (s, 1H, NH), 7.6-7.2 (m, 3H, Ar-H), 7.1 (s, 1H, indole C3-H), 3.9 (s, 3H, OCH₃) |
| Product (Carboxylic Acid) | C₉H₆BrNO₂ | 240.05[12] | White/Off-white solid | δ ~13.0 (br s, 1H, COOH), ~12.0 (s, 1H, NH), 7.5-7.1 (m, 4H, Ar-H & indole C3-H) |
-
Mass Spectrometry (ESI-): Expected [M-H]⁻ at m/z ≈ 238.9/240.9, corresponding to the bromine isotopes.
-
Infrared (IR) Spectroscopy: Appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1680-1710 cm⁻¹, characteristic of a carboxylic acid.
Troubleshooting & Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material after 4 hours, extend the reflux time. If the reaction remains stalled, an additional 0.5 equivalents of NaOH can be added. For particularly stubborn reactions, switching the solvent system to THF/water (3:1) with LiOH as the base can be more effective.[9][11]
-
Product Oiling Out: During acidification, if the product separates as an oil instead of a solid, try cooling the mixture in an ice bath and scratching the inside of the beaker with a glass rod to induce crystallization. Alternatively, extract the product with an organic solvent like ethyl acetate, and then wash, dry, and evaporate the organic layer.
-
Solubility Issues: The starting ester is largely insoluble in water. The use of a co-solvent like ethanol or THF is essential to create a homogeneous or finely suspended mixture, allowing the aqueous base to react efficiently.[7]
Safety Precautions
-
Handle sodium hydroxide and hydrochloric acid with extreme care as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol is flammable; ensure no open flames are nearby during reflux.
References
- 1. jk-sci.com [jk-sci.com]
- 2. youtube.com [youtube.com]
- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Amidation of Methyl 4-bromo-1H-indole-2-carboxylate for Drug Discovery Scaffolds
Abstract
The 1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for antitubercular, antineoplastic, and anti-trypanosomal activities.[1][2][3][4] Specifically, functionalization of the indole core, such as with a bromine atom at the 4-position, provides a key handle for further synthetic diversification through cross-coupling reactions. This document provides a comprehensive guide for the reliable synthesis of novel 4-bromo-1H-indole-2-carboxamides through the amidation of methyl 4-bromo-1H-indole-2-carboxylate with various primary amines. We will detail the prerequisite saponification of the starting methyl ester, explore the mechanisms of common coupling agents, provide step-by-step protocols for two robust coupling methodologies (EDC/HOBt and HATU), and discuss critical strategies for reaction monitoring, purification, and troubleshooting.
Introduction: The Strategic Importance of Indole-2-Carboxamides
The indole nucleus is a cornerstone of pharmacologically active molecules. The indole-2-carboxamide moiety, in particular, has been identified as a critical pharmacophore. Its derivatives have shown potent activity against a range of challenging therapeutic targets, including the mycobacterial membrane protein MmpL3, which is essential for the growth of Mycobacterium tuberculosis.[1][2] The strategic placement of a bromine atom at the C4 position not only influences the electronic properties and binding interactions of the molecule but also serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This guide addresses the common starting point for many of these syntheses: the commercially available this compound. Direct amidation of this ester is inefficient. Therefore, a two-step sequence involving ester hydrolysis followed by amide bond formation is the most practical and widely adopted strategy.
Synthetic Strategy: From Ester to Amide
The conversion of the methyl ester to the target amide is achieved through a two-stage process. This approach is necessary because the direct reaction of an ester with an amine to form an amide is thermodynamically unfavorable and kinetically slow, often requiring harsh conditions that are incompatible with the delicate indole ring.
-
Saponification: The methyl ester is first hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated to give the free 4-bromo-1H-indole-2-carboxylic acid.[2][5] This carboxylic acid is the key intermediate for the subsequent coupling reaction.
-
Amide Coupling: The activated carboxylic acid is then coupled with a primary amine using a suitable coupling reagent to form the desired amide bond.
Caption: High-level workflow for the synthesis of indole-2-carboxamides.
Mechanistic Considerations for Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is challenging because the basic amine deprotonates the acidic carboxylic acid to form an unreactive ammonium carboxylate salt.[6] Coupling reagents are therefore employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling (EDC)
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are powerful dehydrating agents.[6] The mechanism involves two key steps:
-
Activation: The carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][7]
-
Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the O-acylisourea, forming the amide and a soluble urea byproduct.[7]
A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can halt the reaction and complicate purification.[7][8]
The Role of Additives: HOBt
To mitigate N-acylurea formation and reduce potential racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) are essential.[9][10][11] HOBt rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is sufficiently reactive to be attacked by the amine but is much more stable against intramolecular rearrangement, leading to higher yields and product purity.[11]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Uronium Salt-Based Coupling (HATU)
Uronium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents available.[9][12] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which forms a more reactive active ester than HOBt due to the influence of the pyridine nitrogen.[12] These reagents are particularly effective for coupling sterically hindered amines or less reactive carboxylic acids, resulting in faster reactions and often higher yields.[11]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Saponification of this compound
This protocol converts the starting ester to the essential carboxylic acid intermediate.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 10% solution
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol (approx. 10-15 mL per gram of ester).
-
Base Addition: Add an aqueous solution of KOH (2.0-3.0 equiv., e.g., 10% w/v) to the stirred solution.[5]
-
Reaction: Heat the mixture to reflux (or stir at room temperature overnight) and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with vigorous stirring until the pH is ~2-3. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the resulting solid (4-bromo-1H-indole-2-carboxylic acid) under vacuum to a constant weight. The product is typically used in the next step without further purification.
Protocol 2: General Amide Coupling using EDC/HOBt
This is a robust and cost-effective method suitable for a wide range of primary amines.[13]
Materials:
-
4-bromo-1H-indole-2-carboxylic acid (1.0 equiv.)
-
Primary amine (1.0-1.2 equiv.)
-
EDC·HCl (1.2-1.5 equiv.)
-
HOBt (1.2-1.5 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄/Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add 4-bromo-1H-indole-2-carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the primary amine (1.1 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous DMF (or DCM).
-
Activation: Add EDC·HCl (1.2 equiv.) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.[14]
-
Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[15]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or methanol in DCM to yield the pure amide product.[2][14]
Protocol 3: Enhanced Amide Coupling using HATU
This protocol is recommended for less reactive or sterically hindered amines where the EDC/HOBt method may be sluggish.[16]
Materials:
-
Same as Protocol 2, but replacing EDC/HOBt with HATU (1.0-1.2 equiv.).
Procedure:
-
Setup: To a flame-dried, N₂-purged round-bottom flask, add 4-bromo-1H-indole-2-carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 5-10 minutes at room temperature.[16]
-
Amine Addition: Add the primary amine (1.0 equiv.) to the pre-activated mixture.
-
Reaction: Stir at room temperature for 2-8 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow steps 5-8 from Protocol 2.
Reaction Monitoring and Characterization
Consistent and accurate monitoring is key to a successful synthesis.
Thin Layer Chromatography (TLC)
TLC is the fastest method to qualitatively track reaction progress.[17]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is common.[17] A typical starting ratio is 70:30 Hexanes:EtOAc. Adjust polarity as needed.
-
Visualization: UV light (254 nm) is effective for visualizing the aromatic indole core. Staining with potassium permanganate or ceric ammonium molybdate can also be used.
-
Analysis: Spot the starting materials (acid, amine) and the reaction mixture on the same plate. The reaction is complete when the starting acid spot has disappeared and a new, typically less polar, product spot is dominant.
HPLC and LC-MS
For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.[18][19]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with 0.1% formic acid or TFA, is standard.[18]
-
Detection: UV detection at 254 nm or 280 nm.
-
LC-MS: Coupling the HPLC to a mass spectrometer allows for the confirmation of the product's molecular weight in real-time, providing definitive evidence of product formation and helping to identify any byproducts.
Troubleshooting & Optimization
| Problem | Potential Cause | Solution |
| Low or No Conversion | Incomplete saponification; Inactive coupling reagents; Poorly soluble starting materials. | Confirm complete hydrolysis of the ester by NMR/LC-MS before coupling. Use fresh coupling reagents. Try a different solvent system (e.g., DMF for solubility) or switch to a more powerful coupling reagent like HATU.[14] |
| Significant Side Product Formation | N-acylurea formation (with EDC); Dimerization of the carboxylic acid. | Ensure HOBt is added with EDC.[7] Consider a revised addition protocol where the amine is present during the activation step.[14] |
| Difficult Purification | Co-elution of product and urea byproduct (from EDC). | If using EDC, the resulting dimethylaminopropyl urea is water-soluble and should be removed during the aqueous workup. If dicyclohexylurea (from DCC) is formed, it is often insoluble and can be filtered off. |
| Poor Yield after Chromatography | Product is highly polar and sticks to the silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking. Alternatively, consider reversed-phase chromatography for very polar products.[14] |
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. benchchem.com [benchchem.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note & Protocol: Chemoselective Reduction of the Ester Group in Methyl 4-bromo-1H-indole-2-carboxylate
Introduction: The Significance of (4-bromo-1H-indol-2-yl)methanol
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, functionalized indoles at the 2-position, such as (4-bromo-1H-indol-2-yl)methanol, are valuable intermediates in the synthesis of a wide range of biologically active compounds. The primary alcohol moiety serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The presence of the bromo-substituent at the 4-position offers a site for cross-coupling reactions, further expanding the synthetic utility of this molecule.
This application note provides a detailed, field-proven protocol for the chemoselective reduction of the ester group in methyl 4-bromo-1H-indole-2-carboxylate to the corresponding primary alcohol, (4-bromo-1H-indol-2-yl)methanol. We will delve into the rationale behind the choice of reagents and reaction conditions, provide a step-by-step experimental procedure, and offer insights into troubleshooting and expected outcomes.
Mechanism and Rationale: A Deep Dive into the Reduction
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and chemoselectivity, particularly when other potentially reactive functional groups are present, such as the aryl bromide and the indole N-H in our substrate.
Choice of Reducing Agent: Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and versatile reducing agent widely used for the reduction of esters and carboxylic acids to primary alcohols.[1][2] Its high reactivity stems from the polar Al-H bond, which makes the hydride ion (H⁻) highly nucleophilic.[3] While other reducing agents like sodium borohydride (NaBH₄) are effective for reducing aldehydes and ketones, they are generally not reactive enough to reduce esters under standard conditions.[3][4]
The key advantages of using LAH for this specific transformation are:
-
High Reactivity towards Esters: LAH readily reduces esters to primary alcohols in excellent yields.[5][6][7]
-
Chemoselectivity: While LAH is a potent reducing agent, it does not typically reduce isolated aromatic rings or aryl halides under the mild conditions required for ester reduction.[2][8] This is crucial for preserving the 4-bromo substituent on the indole ring. Alkyl halides can be reduced by LAH, but aryl halides are significantly less reactive.[2]
The Reaction Mechanism
The reduction of an ester with LAH proceeds through a two-step nucleophilic acyl substitution followed by a nucleophilic addition.
-
Nucleophilic Acyl Substitution: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde.
-
Nucleophilic Addition: The aldehyde formed in the first step is more reactive than the starting ester and is immediately reduced by another equivalent of hydride. This nucleophilic addition results in an alkoxide intermediate.
-
Workup: The reaction is quenched by the careful addition of water and/or an acidic or basic solution to protonate the alkoxide, yielding the final primary alcohol product.
The overall reaction consumes two equivalents of hydride per mole of ester. Therefore, an excess of LAH is typically used to ensure the reaction goes to completion.[9]
Critical Reaction Conditions
-
Anhydrous Conditions: LAH reacts violently with water and other protic solvents to produce hydrogen gas, which is highly flammable.[1][10] Therefore, the reaction must be carried out in a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Tetrahydrofuran (THF) is a preferred solvent for LAH reductions due to its ability to solvate the reagent and its relatively high boiling point, allowing for reactions at reflux if necessary.[1]
-
Temperature Control: The initial addition of the substrate to the LAH solution is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then often allowed to warm to room temperature or gently heated to ensure completion.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the reduction of this compound using LiAlH₄.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 268.09 | 10.0 | 2.68 g |
| Lithium Aluminum Hydride (LAH) | 37.95 | 20.0 | 0.76 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL |
| Ethyl Acetate | 88.11 | - | ~20 mL |
| Water (deionized) | 18.02 | - | As per workup |
| 15% w/v Sodium Hydroxide (aq) | 40.00 | - | As per workup |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | - | For drying |
| Diethyl Ether or Ethyl Acetate | - | - | For extraction |
Experimental Workflow Diagram
Caption: Experimental workflow for the LAH reduction.
Step-by-Step Procedure
-
Preparation:
-
Dry all glassware (a three-necked round-bottom flask, a condenser, and an addition funnel) in an oven at 120 °C for at least 4 hours or flame-dry under vacuum and cool under a stream of inert gas (nitrogen or argon).
-
Equip the flask with a magnetic stir bar, a condenser, a nitrogen/argon inlet, and a rubber septum.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, carefully add lithium aluminum hydride (0.76 g, 20.0 mmol) to the reaction flask.
-
Add anhydrous THF (50 mL) via a cannula or a dry syringe.
-
Stir the resulting grey suspension and cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Substrate:
-
In a separate dry flask, dissolve this compound (2.68 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Transfer this solution to the addition funnel.
-
Add the substrate solution dropwise to the stirred LAH suspension at 0 °C over a period of 30-45 minutes. A vigorous evolution of gas may be observed initially if there are any acidic protons (like the indole N-H).
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
-
-
Workup (Fieser Method):
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
CAUTION: The quenching process is highly exothermic and generates hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.
-
To quench the excess LAH, slowly and dropwise add 0.8 mL of water.
-
Next, add 0.8 mL of 15% aqueous sodium hydroxide solution dropwise.
-
Finally, add 2.4 mL of water dropwise.
-
Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. A granular white precipitate of aluminum salts should form, which is easily filterable.[11][12]
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of THF or ethyl acetate.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-bromo-1H-indol-2-yl)methanol.
-
Chemical Transformation and Data Presentation
Reaction Diagram
Caption: Reduction of the ester to a primary alcohol.
Expected Results
| Parameter | Expected Value |
| Product | (4-bromo-1H-indol-2-yl)methanol |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 85-95% |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~11.5 (s, 1H, NH), ~7.4 (d, 1H), ~7.1 (d, 1H), ~7.0 (t, 1H), ~6.3 (s, 1H), ~5.4 (t, 1H, OH), ~4.6 (d, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~140, ~137, ~128, ~123, ~121, ~114, ~112, ~100, ~58 |
| Mass Spectrometry (ESI+) | m/z: 226.98 [M+H]⁺, 228.98 [M+H]⁺ (isotopic pattern for Br) |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure all glassware and solvents are scrupulously dried. Use a fresh, unopened bottle of LAH or titrate older batches to determine their activity. Increase the reaction time or gently heat the reaction mixture (e.g., to 40 °C) to drive it to completion.
-
-
Difficult Filtration during Workup:
-
Cause: Formation of a gelatinous aluminum hydroxide precipitate.
-
Solution: Strictly follow the Fieser workup ratios (for x g of LAH, add x mL H₂O, x mL 15% NaOH, then 3x mL H₂O).[11] Vigorous stirring after the additions is crucial to granulate the salts. Adding anhydrous MgSO₄ before filtration can also help.
-
-
Presence of Side Products:
-
Cause: Over-reduction or reaction with the indole ring. While unlikely for the bromo-substituent, prolonged heating at high temperatures could potentially lead to side reactions. Some studies have shown that 3-substituted indoles can undergo hydrogenolysis with LAH, but this is less common for 2-substituted indoles.[13]
-
Solution: Maintain careful temperature control. Avoid unnecessarily long reaction times or high temperatures. Purification by column chromatography should effectively remove most impurities.
-
Conclusion
The reduction of this compound to (4-bromo-1H-indol-2-yl)methanol using lithium aluminum hydride is a robust and high-yielding transformation. By adhering to strict anhydrous conditions and employing a careful workup procedure, this valuable synthetic intermediate can be prepared efficiently and in high purity. This protocol provides researchers, scientists, and drug development professionals with a reliable method for accessing this versatile building block for further synthetic elaborations.
References
- 1. byjus.com [byjus.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 4. jackwestin.com [jackwestin.com]
- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reduction of esters to alcohols [quimicaorganica.org]
- 8. reddit.com [reddit.com]
- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Workup [chem.rochester.edu]
- 12. Magic Formulas [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Methyl 4-bromo-1H-indole-2-carboxylate in the Synthesis of Kinase Inhibitors
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in bioactive compounds and its ability to form key interactions with a multitude of biological targets.[1][2][3] Among these targets, protein kinases have emerged as a critical class for therapeutic intervention, particularly in oncology.[3][4] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making the development of potent and selective kinase inhibitors a paramount goal in drug discovery.[4][5] This guide provides an in-depth exploration of methyl 4-bromo-1H-indole-2-carboxylate, a versatile and strategically designed building block for the synthesis of novel kinase inhibitors. We will detail robust synthetic protocols, explain the mechanistic rationale behind key transformations, and present a case study illustrating its application in constructing molecules targeting critical cancer-related kinases.
The Indole Scaffold in Kinase Inhibition
Protein kinases regulate cellular processes by catalyzing the phosphorylation of proteins.[1][4] Their active sites contain a highly conserved ATP-binding pocket. A successful strategy in kinase inhibitor design is to develop molecules that compete with ATP, often by mimicking its binding interactions. The indole scaffold is particularly adept at this, with its nitrogen-containing bicyclic structure capable of forming crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the ATP-binding site.[6]
This compound is an exemplary starting material for several reasons:
-
The C4-Bromine: This halogen serves as a versatile synthetic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Functionalization at this position allows for the exploration of the solvent-exposed region of the ATP binding pocket, influencing selectivity and potency.
-
The C2-Ester: The methyl ester at the 2-position is readily converted into a carboxamide, a functional group known to form additional hydrogen bonds within the active site, further anchoring the inhibitor.
-
The N1-Hydrogen: The indole nitrogen can act as a hydrogen bond donor, a critical interaction for hinge binding.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions are powerful tools for constructing C-C and C-N bonds, forming the backbone of modern synthetic organic chemistry.[7][8] For modifying this compound, three key transformations are paramount.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for coupling the C4 position of the indole with a wide array of aryl or heteroaryl boronic acids or esters. This allows for the installation of moieties that can extend into deeper pockets of the kinase active site or enhance the physicochemical properties of the molecule.[6][9]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).
-
Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 4-aryl-1H-indole-2-carboxylate derivative.
Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is required for the transmetalation step of the catalytic cycle.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a crucial step for installing groups that can interact with the kinase hinge.[10][11] This reaction couples the C4 position with a primary or secondary amine.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 equiv) to an oven-dried flask. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a specialized phosphine ligand (e.g., Xantphos, 0.08 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Atmosphere and Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality Insight: The choice of ligand is critical in the Buchwald-Hartwig amination; bulky, electron-rich phosphine ligands like Xantphos facilitate the crucial reductive elimination step that forms the C-N bond.[12] The strong, non-nucleophilic base is necessary to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.[13]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the C4-bromo position with an alkene, providing access to vinyl-substituted indoles. These extended, conjugated systems can be valuable for probing larger active site regions or as intermediates for further functionalization.[14][15]
Detailed Protocol: Heck Reaction
-
Reaction Setup: Combine this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), a phosphine ligand (e.g., P(o-tolyl)₃, 0.06 equiv), and a base such as triethylamine (2.0 equiv) in a pressure vessel.
-
Solvent Addition: Add anhydrous DMF or acetonitrile as the solvent.
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel chromatography.
Causality Insight: The Heck reaction mechanism involves the oxidative addition of the palladium to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to regenerate the catalyst and form the product.[16][17]
Post-Coupling Modification: Amide Bond Formation
After successful functionalization at the C4 position, the C2-methyl ester is typically converted to a carboxamide to enhance binding affinity.
Caption: Two-step workflow for converting the C2-ester to a C2-amide.
Detailed Protocol: Saponification and Amide Coupling
-
Ester Hydrolysis: Dissolve the C4-functionalized methyl ester (1.0 equiv) in a mixture of THF and water. Add lithium hydroxide (LiOH, 3.0 equiv) and stir at room temperature until the starting material is consumed (monitor by LC-MS). Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 equiv) in anhydrous DMF. Add the desired amine (1.1 equiv), a coupling agent like HATU (1.2 equiv), and a non-nucleophilic base such as DIPEA (3.0 equiv). Stir at room temperature for 2-6 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify by column chromatography or preparative HPLC to obtain the final compound.
Case Study: Synthesis of a Sunitinib-Inspired Scaffold
Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR and PDGFR, among others, playing a critical role in inhibiting tumor angiogenesis.[18][19][20][21] While the core of Sunitinib is an oxindole, we can apply our protocols to synthesize a structurally related indole-based analog, demonstrating the power of our starting material.
Caption: A plausible synthetic route to a Sunitinib-inspired kinase inhibitor.
This hypothetical pathway showcases how a complex architecture can be rapidly assembled. The initial Suzuki coupling builds the core bi-heterocyclic system. Subsequent functionalization of the pyrrole aldehyde via reductive amination and conversion of the indole ester to the final amide completes the synthesis of a molecule designed to interact with key regions of a kinase active site.
Table 1: Target Kinases and Biological Significance
| Target Kinase | Biological Role & Significance in Cancer |
|---|---|
| VEGFR (Vascular Endothelial Growth Factor Receptor) | A key regulator of angiogenesis (new blood vessel formation). Inhibition blocks the tumor's blood supply, starving it of oxygen and nutrients.[20][22] |
| PDGFR (Platelet-Derived Growth Factor Receptor) | Involved in cell growth, proliferation, and migration. Also plays a role in angiogenesis and tumor microenvironment support.[3][21] |
| c-KIT (Stem Cell Factor Receptor) | A proto-oncogene whose mutation or over-expression is implicated in various cancers, including gastrointestinal stromal tumors (GIST).[23] |
| RET (Rearranged during Transfection) | A proto-oncogene whose activating mutations are drivers in certain types of thyroid and lung cancers.[24] |
Best Practices and Safety Considerations
-
Reagent Handling: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[25][26][27] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Palladium Catalysts: Many palladium complexes and phosphine ligands are air- and moisture-sensitive. Store them under an inert atmosphere and handle them using appropriate techniques (e.g., in a glovebox).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.
-
Inert Atmosphere: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the exclusion of oxygen, which can deactivate the catalyst. Ensure all glassware is properly dried and the reaction is maintained under a positive pressure of nitrogen or argon.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues from palladium catalysts, in accordance with institutional and local environmental regulations.
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its strategically placed functional groups enable the rapid and efficient construction of diverse chemical libraries through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide empower researchers and drug development professionals to leverage this scaffold in the rational design and synthesis of the next generation of targeted therapeutics.
References
- 1. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 20. aminer.org [aminer.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Semaxanib - Wikipedia [en.wikipedia.org]
- 23. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. fishersci.com [fishersci.com]
- 26. assets.thermofisher.com [assets.thermofisher.com]
- 27. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-1H-indole-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of methyl 4-bromo-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to improve yield, purity, and reproducibility. We will explore the two most prevalent synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis, offering detailed troubleshooting in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for preparing this compound: Fischer or Leimgruber-Batcho?
A: The choice depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
-
The Fischer Indole Synthesis is a classic, powerful method involving the acid-catalyzed cyclization of an arylhydrazone.[1] It is often preferred when the corresponding (4-bromophenyl)hydrazine and methyl pyruvate are readily available and cost-effective. However, it can suffer from harsh acidic conditions, potential side reactions, and challenges with regioselectivity if the arylhydrazine is asymmetrically substituted.[2][3]
-
The Leimgruber-Batcho Indole Synthesis is generally considered a milder and more versatile alternative.[4] It proceeds in two main steps: formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization.[5] This method often provides higher yields, avoids harshly acidic conditions, and offers excellent control over isomer formation, making it highly valuable in pharmaceutical and complex molecule synthesis.[4][5] The primary drawback can be the accessibility of the required substituted 2-nitrotoluene starting material.[5]
Q2: How critical is the purity of the starting materials for these syntheses?
A: Extremely critical. Impurities in the starting arylhydrazine for the Fischer synthesis or the o-nitrotoluene for the Leimgruber-Batcho route can introduce competing side reactions, inhibit catalysts, and lead to the formation of complex byproduct mixtures that are difficult to separate from the desired product. This significantly complicates purification and reduces the overall yield. We strongly recommend verifying the purity of all starting materials by NMR or another appropriate analytical method before commencing the synthesis.
Q3: What are the standard analytical methods for characterizing the final product?
A: A combination of techniques is essential for unambiguous structure confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the substitution pattern on the indole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can verify the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound.
-
Melting Point: A sharp melting point range indicates high purity. Literature values can be used for comparison.
Section 1: The Fischer Indole Synthesis Route
The Fischer synthesis produces an indole from an arylhydrazine and a carbonyl compound (in this case, methyl pyruvate) under acidic conditions.[6] The core of the reaction is a[2][2]-sigmatropic rearrangement of the intermediate ene-hydrazine.[1]
Reaction Mechanism: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Troubleshooting the Fischer Indole Synthesis
Q: My reaction yield is very low or I'm recovering only starting material. What went wrong?
A: This is a common issue with several potential causes.
-
Ineffective Acid Catalysis: The choice of acid is critical.[7] While various Brønsted (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are used, polyphosphoric acid (PPA) is often effective at the elevated temperatures required for the sigmatropic rearrangement and cyclization steps.[1][6] If using a weaker acid like acetic acid, the temperature may need to be significantly higher, which can lead to decomposition.
-
Temperature Is Too Low: The key[2][2]-sigmatropic rearrangement often requires significant thermal energy.[8] If the reaction is run at too low a temperature (e.g., < 80 °C), it may stall after the initial formation of the phenylhydrazone.
-
Competing N-N Bond Cleavage: This is a known failure mode, particularly with certain substituent patterns.[2] The ene-hydrazine intermediate can undergo heterolytic cleavage of the weak N-N bond, especially if the resulting carbocation is stabilized. This pathway competes directly with the desired rearrangement and leads to aniline byproducts instead of the indole.[2][9] Using a non-polar solvent can sometimes disfavor this cleavage pathway.
-
Poor Quality Phenylhydrazine: Phenylhydrazines are prone to oxidation. If your starting material is discolored (pink, red, or brown), it should be purified before use, for example, by recrystallization.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenylhydrazone. This can be monitored by TLC.
-
Add the acid catalyst (e.g., polyphosphoric acid or a saturated solution of ZnCl₂ in ethanol).
-
Heat the reaction mixture to the target temperature (typically 80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice or into cold water.
-
Neutralize the mixture carefully with a base (e.g., aqueous NaOH or NH₄OH) until it is slightly alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A | Condition B | Condition C | Rationale & Remarks |
| Acid Catalyst | Acetic Acid | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | PPA is a strong dehydrating agent and acid, often promoting cyclization at high temperatures. ZnCl₂ is a common Lewis acid catalyst. Acetic acid can serve as both solvent and a milder acid catalyst.[6] |
| Temperature | 80-118 °C | 100-140 °C | 80-100 °C | Higher temperatures are often needed to drive the[2][2]-sigmatropic rearrangement but increase the risk of tar formation.[8] |
| Typical Yield | Moderate | Good to Excellent | Moderate to Good | Yield is highly substrate-dependent. PPA often gives the most consistent results for challenging cyclizations. |
Table 1. Comparison of Common Acid Catalysts for the Fischer Indole Synthesis.
Section 2: The Leimgruber-Batcho Indole Synthesis
This modern and efficient two-step method has become a popular alternative to the Fischer synthesis.[4] It begins with the formation of an enamine from a substituted 2-nitrotoluene, which is then reductively cyclized to the indole.[5]
Experimental Workflow: Leimgruber-Batcho Synthesis
Caption: General workflow for the Leimgruber-Batcho indole synthesis.
Troubleshooting the Leimgruber-Batcho Synthesis
Q: The first step, enamine formation, is slow and gives a low yield. How can I improve it?
A: This step is crucial and relies on the acidic protons of the methyl group adjacent to the nitro-substituted ring.
-
Reagent Reactivity: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the standard reagent.[10] For less reactive substrates, adding a secondary amine like pyrrolidine can be beneficial. Pyrrolidine displaces dimethylamine from DMF-DMA to form a more reactive acetal in situ, which can accelerate the reaction.[4]
-
Temperature and Reaction Time: This condensation often requires heating (e.g., in DMF or toluene) for several hours. If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may be necessary. Microwave-assisted heating has also been shown to accelerate this step effectively.[11]
-
Solvent Choice: Anhydrous DMF is the most common solvent. Ensure it is dry, as water can hydrolyze the acetal reagent.
Q: My reductive cyclization step is inefficient, resulting in a poor yield of the indole.
A: The success of this step hinges on the choice of reducing agent and the reaction conditions.
-
Choice of Reducing Agent: Several systems are effective, and the best choice can be substrate-dependent.
-
Catalytic Hydrogenation (H₂ with Pd/C or Raney Ni): This is a clean and common method. Ensure the catalyst is active and the system is properly purged. Raney Nickel with hydrazine is also a popular variant.[4]
-
Stannous Chloride (SnCl₂): A classic method for nitro group reduction that works well in acidic media (e.g., HCl in ethanol).
-
Titanium Trichloride (TiCl₃): This reagent is particularly advantageous as its acidic nature can facilitate the hydrolysis of the enamine and subsequent cyclization in a one-pot fashion. It also allows for control over the reduction level by adjusting its stoichiometry.[5]
-
-
Reaction Conditions: Ensure the reaction goes to completion. Incomplete reduction of the nitro group is a common cause of failure. Monitor the reaction by TLC until the intensely colored enamine intermediate is fully consumed.
-
Intermediate Purity: While the enamine is often used crude in the next step, impurities carried over can poison hydrogenation catalysts. If yields are consistently low, purifying the enamine by chromatography or recrystallization may be necessary.
| Reducing System | Typical Conditions | Advantages | Disadvantages |
| H₂ / Pd-C | 1-4 atm H₂, MeOH or EtOAc, RT | Clean byproducts (H₂O), high yields. | Catalyst can be expensive and pyrophoric; sensitive to catalyst poisons. |
| Raney Ni / Hydrazine | EtOH or MeOH, reflux | In situ hydrogen generation, avoids pressure equipment. | Hydrazine is highly toxic; Raney Ni can be pyrophoric. |
| SnCl₂ · 2H₂O | HCl, EtOH, reflux | Inexpensive and effective. | Requires stoichiometric amounts, workup involves tin salts. |
| TiCl₃ | Aqueous solution, MeOH or THF, RT | Mild, acidic nature promotes cyclization, controllable.[5] | Stoichiometric, requires aqueous workup. |
Table 2. Comparison of Common Reducing Systems for the Leimgruber-Batcho Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Substituted Indoles
Welcome to the comprehensive troubleshooting guide for the Fischer indole synthesis. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we address the common and often complex challenges encountered during the synthesis of substituted indoles, providing not just solutions but the fundamental chemical reasoning behind them.
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, is a powerful reaction for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3] Despite its versatility, the reaction is notoriously sensitive to substrate electronics, steric hindrance, and reaction conditions, often leading to frustrating outcomes.[2][4][5] This guide is structured in a question-and-answer format to directly tackle the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Failure & Low Yield
Question 1: My reaction is not working at all, or the yield is extremely low. What are the primary culprits?
This is one of the most common issues and can stem from several factors, often related to substrate reactivity or reaction conditions.[5]
Answer:
The failure of a Fischer indole synthesis can often be traced back to a few key areas: the stability of the hydrazone intermediate, the electronic properties of your substrates, or suboptimal reaction conditions.[5][6]
-
Substrate Electronic Effects: The electronic nature of both the arylhydrazine and the carbonyl partner plays a pivotal role.[7][8]
-
Electron-Donating Groups (EDGs) on the Carbonyl Substrate: Strong EDGs on the aldehyde or ketone can over-stabilize the intermediate iminylcarbocation that forms from a competing N-N bond cleavage pathway.[7][8] This pathway directly competes with the desired[1][1]-sigmatropic rearrangement, effectively shutting down indole formation.[7][8] This is a known reason for the failure in synthesizing certain C3-N-substituted indoles.[7]
-
Electron-Withdrawing Groups (EWGs) on the Phenylhydrazine: Strong EWGs on the arylhydrazine ring can deactivate it, making the key cyclization step more difficult and potentially requiring harsher conditions.[9]
-
-
Unstable Hydrazone Intermediate: Some hydrazones are not stable under the strongly acidic conditions and high temperatures required for the cyclization and may decompose before the reaction can proceed.[5]
-
Inappropriate Reaction Conditions: The Fischer indole synthesis is highly sensitive to both the acid catalyst and temperature.[2][10]
-
Insufficient Acidity or Inactive Catalyst: The chosen acid may not be strong enough to promote the necessary tautomerization and rearrangement.[6]
-
Temperature Too Low or Too High: The reaction often requires elevated temperatures to proceed, but excessive heat can lead to the degradation of starting materials, intermediates, or the final indole product, often resulting in tar formation.[10][11]
-
-
Impure Starting Materials: Impurities in either the arylhydrazine or the carbonyl compound can significantly inhibit the reaction.[5] Phenylhydrazines, in particular, can be prone to oxidation.[9]
Troubleshooting Protocol: Low to No Product Formation
-
Verify Starting Material Purity:
-
Ensure the purity of your arylhydrazine and carbonyl compound using techniques like NMR or by checking the melting point.
-
If the phenylhydrazine has been stored for a long time, consider purifying it by recrystallization or using a fresh bottle. Using the hydrochloride salt can sometimes improve stability.[9]
-
-
Optimize Reaction Conditions Systematically:
-
Acid Catalyst: If using a mild acid like zinc chloride (ZnCl₂), consider switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA).[4][12] Conversely, if you observe significant decomposition, a milder Lewis acid may be beneficial.[6]
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
Solvent: The choice of solvent can be critical. Acetic acid often serves as both a solvent and a catalyst.[9] For some substrates, higher boiling point solvents may be necessary to achieve the required temperature.
-
-
Consider a "One-Pot" Procedure: In many cases, it is not necessary to isolate the hydrazone intermediate.[1][13] Simply heating the arylhydrazine and the carbonyl compound together in an acidic solvent like glacial acetic acid can be an effective strategy.[13]
-
In Situ Hydrazone Formation: If you suspect the hydrazone is unstable, try forming it in situ under milder conditions before introducing the stronger acid catalyst for the cyclization step.[5]
Category 2: Side Product Formation & Purity Issues
Question 2: My reaction is messy, with multiple spots on the TLC, and I'm struggling to purify the desired indole. What are the likely side reactions?
A complex reaction mixture is a common headache in Fischer indole syntheses, often pointing to competing reaction pathways or product degradation.
Answer:
Several side reactions can plague the Fischer indole synthesis, leading to a complex mixture of products.
-
Aldol Condensation: Enolizable aldehydes and ketones can undergo self-condensation under acidic conditions, consuming your starting material and complicating purification.[2][4]
-
Oxidative Decomposition: Indoles can be susceptible to oxidation, especially at high temperatures in the presence of acid, leading to the formation of colored impurities.[5]
-
Product Decomposition: The indole product itself might not be stable under the harsh reaction conditions, leading to degradation or polymerization.[5]
-
Incomplete Reaction: Unreacted starting materials will also contribute to the complexity of the crude product mixture.
Troubleshooting Protocol: Messy Reactions and Purification Challenges
-
Minimize Side Reactions:
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help minimize oxidative side reactions.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the product spot appears to be maximized and starting material is consumed, work up the reaction promptly to avoid prolonged exposure to harsh conditions that could lead to decomposition.[10]
-
-
Improve Purification Strategy:
-
Prompt Neutralization: During the workup, neutralize the acid catalyst as soon as possible to prevent further degradation of the acid-sensitive indole product.[5]
-
Chromatography Tips:
-
If you observe streaking on your silica gel column, it may be due to the basic nature of the indole nitrogen. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent can often lead to sharper peaks and better separation.
-
Consider loading your crude material onto the column using a solid-loading technique (adsorbing it onto a small amount of silica gel) to improve the resolution of the separation.
-
-
Category 3: Regioselectivity in Unsymmetrical Ketones
Question 3: I'm using an unsymmetrical ketone and obtaining a mixture of two regioisomeric indoles. How can I control the selectivity?
This is a classic and well-documented challenge in the Fischer indole synthesis. The formation of two different enamines from the hydrazone leads to two possible indole products.
Answer:
The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a delicate balance of steric effects, electronic effects, and the acidity of the reaction medium.[14][15]
-
Mechanism of Regioisomer Formation: The direction of the tautomerization of the hydrazone to the enamine intermediate determines the final product. Tautomerization towards the less substituted α-carbon is often favored under kinetic control, while tautomerization towards the more substituted α-carbon is favored under thermodynamic control.
-
Influence of Acid Catalyst: The choice and concentration of the acid catalyst can significantly influence the ratio of the regioisomers.[15] Higher acidity often favors cyclization toward the less sterically hindered position.[16] For example, using a strong acid like Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[14]
-
Steric Effects: Bulky substituents on the ketone can sterically hinder the formation of the more substituted enamine, thus favoring the formation of the indole isomer derived from the less substituted enamine.
Troubleshooting Protocol: Controlling Regioselectivity
-
Systematic Catalyst Screening: This is the most critical step. Perform small-scale parallel reactions using a variety of Brønsted and Lewis acids to determine the optimal catalyst for your desired regioisomer.[12][17]
-
Solvent and Temperature Optimization: The solvent can influence the acidity of the medium and the stability of the intermediates. Experiment with different solvents and temperatures in conjunction with your catalyst screen.
-
Consider a Directed Synthesis: If achieving the desired regioselectivity through reaction condition optimization proves difficult, you may need to consider a different synthetic strategy where the regiochemistry is pre-determined, such as the Buchwald modification which involves a palladium-catalyzed cross-coupling to form the N-arylhydrazone.[3]
Visualizing the Fischer Indole Synthesis
To better understand the process and potential pitfalls, the following diagrams illustrate the core mechanism and a general troubleshooting workflow.
Caption: General mechanism of the Fischer indole synthesis.
Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
Quantitative Data Summary
The choice of acid catalyst is a critical parameter that must be optimized for each specific substrate pair. Below is a table summarizing common catalysts used in the Fischer indole synthesis.
| Catalyst Type | Examples | Typical Conditions & Notes |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl), Polyphosphoric acid (PPA), Acetic Acid (AcOH) | Often used in catalytic amounts to stoichiometric amounts. PPA is a strong dehydrating agent and is effective for less reactive substrates. Acetic acid can serve as both catalyst and solvent.[4][12] |
| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃) | Generally considered milder than strong Brønsted acids and can be beneficial for sensitive substrates. Often used in stoichiometric amounts. Anhydrous conditions are crucial.[4][12] |
Exemplary Experimental Protocol: Synthesis of 2-Phenylindole
This protocol provides a general guideline for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone. Conditions should be optimized for other substrates.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Ice
-
10% Sodium hydroxide solution
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add polyphosphoric acid.
-
Addition of Reactants: To the stirred PPA, add phenylhydrazine followed by the dropwise addition of acetophenone. The reaction is exothermic.
-
Heating: Heat the reaction mixture, for example, in an oil bath at 100-120 °C, and monitor the progress by TLC.
-
Workup: After the reaction is complete (typically 1-2 hours), allow the mixture to cool slightly and then carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with 10% sodium hydroxide until the mixture is alkaline, which will cause the crude product to precipitate.[6]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude 2-phenylindole from ethanol to obtain the pure product.[6]
This guide is intended to be a living document. As new methodologies and insights into the Fischer indole synthesis emerge, it will be updated. We encourage you to approach your synthesis systematically, and we are confident that with careful optimization and an understanding of the underlying principles, you can overcome the challenges of this powerful reaction.
References
- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchwithnj.com [researchwithnj.com]
- 15. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Methyl 4-bromo-1H-indole-2-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the Suzuki-Miyaura cross-coupling reaction of methyl 4-bromo-1H-indole-2-carboxylate. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section is dedicated to resolving common issues that can lead to suboptimal results in your Suzuki coupling reactions.
Q1: My reaction is yielding little to no desired product. Where should I start my investigation?
A1: When facing a low or non-existent yield, a systematic evaluation of your reaction components and conditions is crucial. Start by verifying the following:
-
Integrity of Reactants and Reagents:
-
Aryl Bromide: Confirm the purity of your this compound. Impurities can interfere with the catalytic cycle.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3] Use a fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[1][2]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored under an inert atmosphere and are not visibly degraded. The formation of palladium black early in the reaction can indicate catalyst decomposition.[4]
-
-
Reaction Atmosphere: The Suzuki coupling is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote side reactions like homocoupling.[1][5] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.
-
Base and Solvent Quality: Use anhydrous, high-purity solvents and bases. Water content can facilitate protodeboronation of the boronic acid.[3]
Q2: I'm observing significant formation of a byproduct that I suspect is the result of protodeboronation of my boronic acid. How can I mitigate this?
A2: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.[1][3] To minimize this:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote its decomposition.[6][7] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) when dealing with sensitive substrates.[6] The use of fluoride ions, for instance from potassium fluoride (KF), can also be effective, especially when base-labile functional groups are present.[8]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation.[1][9] Monitor your reaction closely and aim for the lowest possible temperature and shortest time required for completion.
-
Use of Stable Boron Reagents: As mentioned, converting the boronic acid to a more stable form like a pinacol ester or an MIDA boronate can be highly effective.[1][10] These reagents slowly release the boronic acid into the reaction, keeping its concentration low and minimizing decomposition.[10]
Q3: My main byproduct appears to be from the homocoupling of my boronic acid. What is causing this and how can I prevent it?
A3: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2]
-
Rigorous Inert Atmosphere: The most critical step is to ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvent and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[1]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling. Conversely, adding the aryl halide in a slight excess can sometimes reduce homocoupling.[9]
Q4: The reaction with my indole substrate is sluggish compared to simpler aryl bromides. Are there specific considerations for indole-containing compounds?
A4: Yes, indole-containing substrates can present unique challenges. The indole nitrogen can potentially coordinate to the palladium catalyst, affecting its activity.[11]
-
N-Protection: Protecting the indole nitrogen with a group like tosyl (Ts) or Boc can sometimes improve yields and reaction rates by preventing coordination with the palladium center.[11] However, for some systems, the NH-free indole may react efficiently.[12]
-
Ligand Choice: For heteroaromatic substrates, the choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, or N-heterocyclic carbene (NHC) ligands, are often more effective than triphenylphosphine (PPh₃).[8][10][13]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
A1: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[14][15][16] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[16] This is often the rate-determining step.[15][16]
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[14]
Q2: How do I choose the right catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is highly dependent on the specific substrates. For aryl bromides like this compound, a variety of palladium sources can be effective, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[8]
-
For simple, unhindered substrates: Pd(PPh₃)₄ can be a good starting point.
-
For more challenging substrates (electron-rich, sterically hindered, or heteroaromatic): A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a more sophisticated ligand is often necessary.[8] Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the oxidative addition and reductive elimination steps.[8][10]
Q3: What is the role of the base in the Suzuki coupling, and how do I select the best one?
A3: The base plays a crucial role in the transmetalation step.[6][17] It activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[6][7] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[6][17]
The choice of base depends on the sensitivity of your substrates to basic conditions.
-
For robust substrates: Stronger bases like K₃PO₄ can be very effective.
-
For base-sensitive substrates (e.g., containing esters that could be hydrolyzed): Milder bases like K₂CO₃ or Cs₂CO₃ are generally preferred.[8] Fluoride sources like KF can also be used under nearly neutral conditions.[8]
Q4: Which solvent system is optimal for the Suzuki coupling of my indole derivative?
A4: A range of solvents can be used, and the optimal choice often depends on the solubility of the reactants and the reaction temperature.[17] Common solvents include:
-
Aprotic polar solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[17]
-
Aromatic hydrocarbons: Toluene is also a common choice.[17]
-
Aqueous mixtures: Many Suzuki reactions are performed in a mixture of an organic solvent and water (e.g., dioxane/water or toluene/water).[14][17] The aqueous phase is necessary to dissolve the inorganic base.
For this compound, a good starting point would be a mixture of dioxane and water or THF and water.[5][13]
Data Presentation: Screening of Reaction Conditions
The following table summarizes illustrative data from a hypothetical screening of reaction conditions for the coupling of this compound with phenylboronic acid. Yields are highly dependent on the specific substrates and should be optimized accordingly.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 62 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 92 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | 88 |
| 5 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 100 | 75 |
Experimental Protocols
Standard Protocol for Suzuki-Miyaura Coupling
Note: This is a general procedure and requires optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with Indole Substrates
Welcome to the Technical Support Center dedicated to overcoming the intricate challenges of catalyst deactivation in cross-coupling reactions involving indole substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique reactivity of indoles in their synthetic endeavors. Here, we move beyond standard protocols to provide in-depth, field-proven insights into diagnosing and resolving common experimental roadblocks.
Introduction: The Indole Challenge in Cross-Coupling Chemistry
Indole and its derivatives are privileged scaffolds in medicinal chemistry and materials science.[1] However, their utility in traditional palladium- or nickel-catalyzed cross-coupling reactions is often hampered by issues of catalyst deactivation. The electron-rich nature of the indole ring and the presence of the N-H proton can lead to catalyst poisoning, undesired side reactions, and overall diminished reaction efficiency.[2] This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a bromoindole is sluggish and gives low yield. What is the most likely cause?
A1: The most common culprit is catalyst inhibition by the indole nitrogen. The lone pair on the nitrogen can coordinate to the palladium center, forming off-cycle, inactive complexes.[2][3] This is particularly problematic with unprotected N-H indoles. Additionally, the choice of ligand, base, and solvent system is critical and may be suboptimal for this specific substrate class.[4]
Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I suppress this side reaction?
A2: Homocoupling often arises from slow transmetalation or premature catalyst decomposition. To mitigate this, consider using a more electron-rich and sterically hindered phosphine ligand, such as SPhos or DavePhos, which can accelerate the desired cross-coupling pathway.[5] Optimizing the base and ensuring anhydrous conditions can also be beneficial.
Q3: In a Heck reaction with an iodoindole, my catalyst appears to be precipitating out of the solution as palladium black. What's happening?
A3: The formation of palladium black is a clear indication of catalyst decomposition to Pd(0) aggregates, which are catalytically inactive. This can be triggered by high temperatures, inappropriate ligand choice, or the presence of impurities.[6] For indole substrates, the N-H group can facilitate catalyst agglomeration. Consider using a more robust ligand system, lower reaction temperatures, or N-protection of the indole.[2][7]
Q4: Can I perform a Buchwald-Hartwig amination directly on an unprotected N-H indole?
A4: While challenging, it is possible. However, you will likely encounter competing N-arylation of the indole nitrogen.[8] Success often hinges on the careful selection of ligands that favor C-N bond formation over indole N-arylation. Alternatively, protecting the indole nitrogen with a labile group (e.g., Boc, PMB) is a common and effective strategy to ensure selective C-N coupling.
Q5: Are there general guidelines for selecting ligands for indole cross-coupling?
A5: Yes. Bulky, electron-rich monophosphine ligands from the dialkylbiarylphosphine class (e.g., SPhos, RuPhos, XPhos) are often superior.[5] Their steric bulk promotes the formation of monoligated, highly reactive palladium complexes and can disfavor the binding of the indole nitrogen to the catalytic center.[9][10] The specific choice of ligand will still be substrate-dependent and may require screening.
Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Yield in Suzuki-Miyaura Couplings
This guide provides a systematic approach to troubleshooting low-yielding Suzuki-Miyaura reactions with indole substrates.
Caption: A logical approach to troubleshooting low-yield coupling reactions.
-
Evaluate the Catalyst System:
-
Rationale: The choice of ligand is paramount in preventing catalyst inhibition by the indole nitrogen.[5][9]
-
Action: If using standard ligands like PPh₃, switch to a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote faster reductive elimination and can sterically hinder indole coordination.[5] Consider using a pre-formed palladium(II) precatalyst for more reliable activation.[7]
-
-
Assess Reaction Conditions:
-
Rationale: The base and solvent play a crucial role in the catalytic cycle, particularly in the transmetalation step.[4]
-
Action: Screen a panel of bases. While K₂CO₃ or Cs₂CO₃ are common, a stronger, non-nucleophilic base like K₃PO₄ might be more effective. For solvents, aprotic polar solvents like dioxane, THF, or toluene are good starting points. Sometimes, the addition of water can be beneficial.[11]
-
-
Verify Reagent Quality:
-
Rationale: Boronic acids are susceptible to degradation, and impurities in starting materials can act as catalyst poisons.[4][12]
-
Action: Use freshly acquired or properly stored boronic acid. If in doubt, verify its purity by NMR. Ensure all starting materials and solvents are free from potential catalyst poisons like sulfur-containing compounds.[12]
-
-
Consider N-Protection:
-
Rationale: Protecting the indole nitrogen physically blocks its coordination to the palladium catalyst, often leading to a dramatic improvement in reaction efficiency.[13]
-
Action: If the above steps fail, protect the indole with a group that can be easily removed later (e.g., Boc, SEM, or PMB). This is often the most robust solution for challenging indole couplings.
-
Guide 2: Mitigating Catalyst Decomposition in Heck Reactions
This guide focuses on preventing the formation of palladium black and maintaining catalyst activity in Heck reactions involving indoles.
Caption: Indole coordination can lead to catalytically inactive aggregates.
| Strategy | Rationale | Recommended Action |
| Ligand Modification | Bulky ligands create a sterically hindered environment around the palladium center, preventing aggregation.[9][10] | Switch from simple phosphines to ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs).[10][14] |
| Temperature Control | Higher temperatures accelerate catalyst decomposition. | Run the reaction at the lowest effective temperature. Consider microwave heating for rapid, controlled energy input, which can sometimes reduce decomposition.[15] |
| Use of Additives | Certain salts can stabilize catalytic species in solution. | The addition of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can sometimes be beneficial. |
| N-Substitution | Modifying the indole nitrogen can alter its coordinating ability. | If N-protection is not desired, N-alkylation (e.g., N-methylindole) can sometimes reduce catalyst poisoning compared to the free N-H.[16] |
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a 5-Bromo-N-Boc-indole
-
To an oven-dried Schlenk flask under an argon atmosphere, add the 5-bromo-N-Boc-indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol %).
-
Add anhydrous 1,4-dioxane (to a concentration of 0.1 M).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction—State of the Art [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
addressing regioselectivity issues in the synthesis of substituted indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Substituted Indole Synthesis. As a Senior Application Scientist, I've designed this guide to address the nuanced challenges of regioselectivity—a frequent stumbling block in the synthesis of these vital heterocyclic scaffolds. This resource moves beyond simple protocols to explain the why behind the how, providing you with the in-depth knowledge needed to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding regioselectivity in key indole syntheses.
Q1: Why am I getting a mixture of regioisomers in my Fischer indole synthesis with an unsymmetrical ketone?
A1: The regioselectivity of the Fischer indole synthesis is determined by the kinetically favored pathway of the[1][1]-sigmatropic rearrangement of the enehydrazine intermediate. With an unsymmetrical ketone, two different enehydrazine tautomers can form, leading to two possible indole products. The final product ratio is a sensitive interplay of steric and electronic factors.[2][3]
-
Steric Hindrance: Bulky substituents on the ketone can disfavor the formation of the more sterically congested enehydrazine, thus directing the cyclization.
-
Electronic Effects: The electronic nature of substituents on both the arylhydrazine and the ketone partner can influence the stability of the transition states of the rearrangement. For instance, electron-withdrawing groups on the phenylhydrazine ring can destabilize one of the potential transition states, leading to higher selectivity.[2]
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Different acids can favor the formation of one enehydrazine tautomer over the other. A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[4][5]
Q2: My Larock indole synthesis with an unsymmetrical alkyne is giving poor regioselectivity. What controls the regiochemistry here?
A2: In the Larock synthesis, regioselectivity is determined during the migratory insertion of the unsymmetrical alkyne into the arylpalladium bond.[6] Contrary to initial assumptions based purely on sterics, the larger substituent on the alkyne often orients itself adjacent to the aryl group in the product. This is thought to be due to the complex interplay of steric demands in the transition state.[6][7] The choice of palladium catalyst and ligands, such as N-heterocyclic carbenes (NHCs), can significantly enhance regioselectivity.[8] However, it's noteworthy that functional groups like esters or protected amines at the homopropargylic position of the alkyne do not appear to exert a strong directing effect.[9]
Q3: The Bischler-Möhlau synthesis is known for "unpredictable regioselectivity." What does this mean and can it be controlled?
A3: The "unpredictable regioselectivity" of the Bischler-Möhlau synthesis refers to its propensity to yield mixtures of 2-aryl and 3-aryl indoles, with the outcome being highly dependent on the specific substrates used.[10][11] The reaction proceeds through complex mechanistic pathways, and slight changes in the electronic or steric properties of the starting α-bromo-acetophenone or aniline can shift the balance between competing cyclization routes.[11][12] While historically challenging to control, modern approaches using milder conditions, such as employing lithium bromide as a catalyst or using microwave irradiation, have been developed, though their general effectiveness in controlling regioselectivity is not yet fully established.[10][13] Due to this inherent unpredictability, extensive optimization is often required for new substrates.
Q4: How can I achieve substitution at the C4, C5, C6, or C7 positions of the indole ring, which are generally less reactive?
A4: Directing group strategies are the most effective modern approach for functionalizing the less reactive benzene portion of the indole nucleus. By installing a removable directing group at a specific position (commonly N1 or C3), a transition metal catalyst can be directed to a specific C-H bond for functionalization. For instance, a pivaloyl group at the C3 position can be used to direct arylation to either the C4 or C5 position, depending on the reaction conditions.[14][15] Similarly, various directing groups have been developed to target the C6 and C7 positions.[1]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed, actionable advice for overcoming specific regioselectivity challenges.
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis
When faced with an unfavorable mixture of regioisomers, a systematic approach to optimizing the reaction conditions is essential.
Root Cause Analysis:
The formation of two regioisomeric indoles originates from the two possible enehydrazine intermediates that can be formed from an unsymmetrical ketone. The key is to influence the reaction to favor the formation of one of these intermediates and its subsequent rearrangement.
Troubleshooting Strategies:
-
Screening Acid Catalysts: The choice of acid can significantly alter the product ratio. It is recommended to screen both Brønsted and Lewis acids.
Catalyst Type Examples Rationale Brønsted Acids p-Toluenesulfonic acid (p-TsOH), H₂SO₄, Polyphosphoric acid (PPA) Can favor the formation of the more thermodynamically stable enehydrazine. Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃ Can coordinate to the carbonyl or hydrazine, influencing the tautomerization equilibrium differently than protonic acids. Ionic Liquids Brønsted acidic ionic liquids Offer a green and potentially more selective reaction medium.[5] -
Temperature Adjustment: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, leading to the kinetic product. Conversely, higher temperatures may favor the thermodynamic product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) or protic (e.g., acetic acid).
Experimental Protocol: Screening Acid Catalysts for Regioselective Fischer Indole Synthesis
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the unsymmetrical ketone (1.1 eq.) in ethanol. Stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting materials. Remove the solvent under reduced pressure.
-
Parallel Cyclization Reactions:
-
Set up a parallel reaction block or a series of round-bottom flasks.
-
To each flask, add an equal amount of the crude hydrazone.
-
To each flask, add a different acid catalyst (e.g., 0.2 eq. ZnCl₂, 1.0 eq. p-TsOH, or an equivalent volume of PPA).
-
Add a suitable solvent (e.g., toluene) to each flask.
-
-
Reaction and Monitoring: Heat the reactions to a consistent temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Analysis: After a set time, or upon completion, quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of the two regioisomers.
Issue 2: Achieving Regiocontrol in Palladium-Catalyzed Indole Synthesis
Modern palladium-catalyzed methods offer powerful alternatives for constructing the indole core, but regioselectivity remains a critical parameter to control, especially in Larock-type syntheses and C-H functionalization.
Troubleshooting Strategies for Larock Indole Synthesis:
-
Ligand Selection: For reactions with unsymmetrical alkynes, the choice of ligand on the palladium catalyst is paramount. Bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly improve regioselectivity.
Ligand Type Examples Effect on Regioselectivity Bulky Phosphines P(t-Bu)₃, dtbpf Can improve reaction efficiency and may influence regioselectivity.[7] NHC Ligands IPr, SIMes Have been shown to promote high regioselectivity in the synthesis of 2,3-disubstituted indoles.[8] -
Substrate Modification: While not always feasible, altering the electronic properties of the alkyne substituents can sometimes influence the regiochemical outcome.
Protocol: Regioselective Larock Indole Synthesis using an NHC-Palladium Catalyst
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the o-iodoaniline (1.0 eq.), the unsymmetrical alkyne (1.2 eq.), K₂CO₃ (2.0 eq.), and the NHC-palladium complex (e.g., PEPPSI-IPr, 2-5 mol%) to an oven-dried Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane).
-
Reaction: Heat the reaction mixture to the optimal temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography. Analyze the product to confirm the regiochemical outcome.
Harnessing Directing Groups for Precise C-H Functionalization
For the synthesis of indoles with substitution patterns that are inaccessible through classical methods, transition metal-catalyzed C-H functionalization using directing groups is the state-of-the-art approach.
References
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-1H-indole-2-carboxylate
A Senior Application Scientist's Guide to Navigating Common Challenges in Process Chemistry
Welcome to the technical support center for the synthesis of methyl 4-bromo-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize this process effectively. The indole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis at scale is a critical capability.[1][2] This document addresses common pitfalls and frequently asked questions, drawing from established chemical principles and field experience.
Troubleshooting Guide: From Bench to Bulk
This section is structured to address specific, practical problems you may encounter during the scale-up of the Fischer indole synthesis, the most common and robust route for this target molecule.[1][3][4]
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I fix it?
A significant drop in yield upon scale-up is a classic process chemistry challenge. It rarely stems from a single cause, but rather an interplay of factors that are magnified at a larger scale.
Primary Causes & Solutions:
-
Inefficient Heat Transfer: The Fischer indole synthesis is often exothermic, particularly during the cyclization step. A 1L flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a 50L reactor, this ratio is much lower, which can lead to localized "hot spots." These hot spots can accelerate decomposition pathways and promote the formation of polymeric tars, consuming your starting materials and product.
-
Solution: Employ a jacketed reactor with a reliable thermal control unit. Monitor the internal reaction temperature, not just the jacket temperature. Program a slow, controlled addition of the acid catalyst to manage the exotherm. For highly exothermic systems, consider a continuous flow setup which offers unparalleled temperature control.[5]
-
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel leads to a heterogeneous reaction mixture. This means concentrations of reactants and the catalyst are not uniform, resulting in incomplete conversion and an increase in side reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) and that the stirring speed is optimized for the vessel geometry and reaction volume. Baffles within the reactor can also dramatically improve mixing efficiency.
-
-
Quality of Starting Materials: The impact of impurities in starting materials is magnified at scale.[6] A 0.5% impurity in a 10g lab-scale reaction is negligible. In a 10kg scale-up, that same 0.5% represents 50g of a potentially reaction-inhibiting or side-product-forming substance.
-
Solution: Always qualify new batches of raw materials. Ensure your (4-bromophenyl)hydrazine and methyl pyruvate are of high purity. Pay particular attention to residual water, which can interfere with acid catalysts.[6]
-
Q2: I am observing significant tar or polymer formation, making my product isolation a nightmare. How can I prevent this?
Tar formation is the bane of many acid-catalyzed reactions, especially the Fischer indole synthesis. It arises from the acid-promoted polymerization of reactants, intermediates, or the indole product itself.
Mitigation Strategies:
-
Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[3][6]
-
Brønsted vs. Lewis Acids: While strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are common, they can be overly aggressive at scale. Consider screening milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃), which can promote the key[6][6]-sigmatropic rearrangement with less degradation.[3]
-
Solid Acid Catalysts: Heterogeneous catalysts like Amberlite IR-120H can be highly effective. They offer the significant advantage of being easily filtered out of the reaction mixture, simplifying the workup and preventing the product from being exposed to acid during downstream processing.
-
-
Strict Temperature Control: As mentioned, excessive heat is a primary driver of tar formation.[6] Maintain the lowest possible temperature that allows for a reasonable reaction rate. A detailed temperature profile study is a worthwhile investment during process development.
-
Solvent Selection: The right solvent can improve the solubility of intermediates and reduce byproduct formation. High-boiling polar solvents are often used, but it's essential to ensure your product is stable at the required reaction temperature in the chosen solvent.
Table 1: Troubleshooting Summary for Scale-Up Issues
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Poor heat transfer, inefficient mixing, impure starting materials. | Use jacketed reactor, optimize agitation, qualify all raw materials. |
| Tar Formation | Harsh acid conditions, high temperature, prolonged reaction time. | Screen milder Lewis or solid acid catalysts, maintain strict temperature control, monitor reaction to avoid over-processing. |
| Purification Difficulty | Co-eluting impurities, product oiling out, emulsion during workup. | Optimize recrystallization solvent system, consider a carbon/silica plug before chromatography, use brine washes to break emulsions. |
| Exothermic Event | Rapid catalyst addition, insufficient cooling capacity. | Slow, controlled addition of catalyst, ensure adequate reactor cooling, consider semi-batch or flow chemistry approach. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for producing this compound at an industrial scale?
The Fischer indole synthesis is overwhelmingly the preferred method for large-scale production.[3][4] It involves the acid-catalyzed reaction of (4-bromophenyl)hydrazine (or its hydrochloride salt) with methyl pyruvate.
Key Advantages for Scale-Up:
-
Convergent Synthesis: It constructs the complex indole core in a single transformative step from two readily available starting materials.[7]
-
High Atom Economy: The primary byproduct is a single molecule of ammonia, making it an efficient process.[3]
-
Robust and Well-Documented: The reaction is one of the oldest and most studied methods for indole synthesis, providing a vast knowledge base for optimization.[3][5]
A typical process is visualized below.
Caption: General workflow for the Fischer indole synthesis at scale.
Q2: What are the critical process parameters (CPPs) I need to control?
Controlling CPPs is the essence of successful scale-up. For this synthesis, the following are paramount:
Table 2: Critical Process Parameters and Their Impact
| Parameter | Impact on Process | Control Strategy |
| Temperature | Affects reaction rate, impurity profile (tar formation), and safety (exotherm).[6] | Jacketed reactor with automated temperature control; monitor internal, not jacket, temperature. |
| Catalyst Loading | Influences reaction kinetics and selectivity. Too much can increase byproducts; too little results in slow/incomplete conversion. | Precise weighing and charging of the catalyst. Conduct a Design of Experiments (DoE) to find the optimal loading. |
| Reagent Addition Rate | Crucial for controlling exotherms and maintaining homogeneity. | Use a calibrated dosing pump for liquid reagents (e.g., acid catalyst). |
| Agitation Speed | Affects mass and heat transfer. Poor mixing can lead to localized side reactions and yield loss. | Define an optimal RPM range based on reactor geometry and batch volume. |
| Reaction Time | Over-processing can lead to product degradation. | Monitor reaction completion by in-process controls (IPC) like HPLC or TLC. |
Q3: My purification by column chromatography is not viable at a 10kg scale. What are my options?
Relying on chromatography for multi-kilogram purification is economically and logistically challenging. The primary goal should be to develop a process where the crude product is clean enough for crystallization.
Purification Strategy:
-
Telescoping: If possible, form the hydrazone and proceed directly to the cyclization without isolation. This avoids one purification step.[5]
-
Optimized Work-up: After quenching the reaction, perform a thorough aqueous wash to remove the acid catalyst and water-soluble impurities. An organic wash (e.g., with heptane) can sometimes remove non-polar byproducts before isolation.
-
Recrystallization: This is the most scalable purification technique. Screen a variety of solvent systems to find one that gives high recovery and excellent purity. Common systems for indoles include ethyl acetate/hexanes, toluene, or isopropanol.
-
Slurry Wash: If the crude solid is of reasonable purity (>90%), a slurry wash in a solvent where the product is sparingly soluble (like diethyl ether or hexanes) can effectively remove more soluble impurities.
Q4: Are there any modern, alternative routes that might be safer or more efficient?
While the Fischer synthesis is the workhorse, modern catalysis has provided alternatives, though they may involve more expensive reagents.
-
Buchwald Modification: A palladium-catalyzed cross-coupling of an aryl bromide and a hydrazone can effect the Fischer synthesis under different conditions.[3] This can sometimes offer a milder route but introduces a palladium catalyst that must be removed from the final product.
-
Reductive Cyclization of Nitro Compounds: Some routes involve the synthesis of a substituted 2-nitrostyrene followed by a reductive cyclization to form the indole ring.[8] These methods can offer excellent functional group tolerance.[8]
-
Continuous Flow Synthesis: This is less of an alternative route and more of a modern technology to execute the traditional Fischer synthesis. By pumping the reactants through a heated microreactor, reaction times can be cut from hours to minutes, and the risk of thermal runaway is virtually eliminated.[5] This approach is highly scalable and safe.
Caption: Comparison of Batch vs. Continuous Flow processing.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
identifying and characterizing impurities in methyl 4-bromo-1H-indole-2-carboxylate samples
Prepared by: Senior Application Scientist
Welcome to the technical support center for methyl 4-bromo-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this key synthetic intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of the final drug product.[1][2] This resource provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the science behind impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the origin, nature, and analysis of impurities in this compound.
Q1: What are the most probable sources of impurities in my sample?
Impurities can be introduced at nearly any stage of the product lifecycle.[3] Understanding their origin is the first step in controlling them. The primary sources are categorized as follows:
-
Starting Materials and Reagents: Impurities present in the initial reactants, such as substituted anilines or pyruvates used in Fischer indole synthesis, can carry through to the final product.[4][5]
-
Synthetic By-products: These are organic impurities that arise from side reactions occurring during the synthesis.[1] For indole synthesis, this can include positional isomers (e.g., methyl 6-bromo-1H-indole-2-carboxylate), incompletely cyclized intermediates, or products of over-bromination.
-
Degradation Products: The indole nucleus can be susceptible to degradation under certain conditions.[6] Exposure to light, oxygen, extreme pH, or high temperatures can lead to the formation of oxidative or hydrolytic impurities.[7]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[3]
Q2: What common types of organic impurities should I expect?
Based on the structure of this compound, several impurity types are plausible:
-
Positional Isomers: Bromination of the indole precursor may not be perfectly regioselective, leading to isomers where the bromine atom is at the 5-, 6-, or 7-position instead of the 4-position.
-
Unreacted Intermediates: Depending on the synthetic route, intermediates like the corresponding phenylhydrazone may remain if the cyclization step is incomplete.[8]
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding 4-bromo-1H-indole-2-carboxylic acid.[9]
-
Oxidation Products: The indole ring, particularly the pyrrole moiety, can oxidize. This may lead to the formation of oxindoles or other related species.
-
N-Alkylated Impurities: If alkylating agents are used in subsequent steps or as contaminants, the indole nitrogen can be alkylated (e.g., forming methyl 4-bromo-1-methyl-1H-indole-2-carboxylate).[10]
Q3: Which analytical techniques are essential for a comprehensive impurity profile?
No single technique is sufficient for complete impurity analysis.[11] A multi-faceted approach is required:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separation and quantification. A well-developed HPLC method can separate the main component from trace-level impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for initial impurity identification. It provides the molecular weight of unknown peaks, which is critical for proposing structures.[2][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for elucidating the precise molecular structure of an impurity once it has been isolated.[14] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed connectivity information.[15]
-
Gas Chromatography (GC): GC is the preferred method for identifying and quantifying residual solvents due to their volatile nature.[16]
Q4: What do regulatory agencies like the ICH expect for impurity characterization?
Regulatory bodies such as the International Council for Harmonisation (ICH) have strict guidelines. The key directives, particularly ICH Q3A, mandate the reporting, identification, and qualification of impurities.[17]
-
Reporting Threshold: Any impurity observed at or above 0.05% must be reported in a regulatory submission.
-
Identification Threshold: Any impurity at or above 0.10% (or a lower threshold for potent compounds) must have its structure identified.[2]
-
Qualification Threshold: Impurities above 0.15% must be "qualified," meaning data must be provided to establish their biological safety.
Section 2: Troubleshooting Guide
This guide addresses specific experimental challenges in a problem-solution format.
Problem: My HPLC chromatogram shows several unexpected peaks.
Q: How do I begin to investigate these unknown peaks?
The initial goal is to gather as much information as possible directly from your chromatographic system. This follows a logical progression from detection to identification.
Step-by-Step Approach:
-
Verify Peak Purity: If you have a Diode Array Detector (DAD), perform a peak purity analysis. This will help determine if the chromatographic peak represents a single compound or co-eluting species.
-
Run an LC-MS Screen: This is the most critical next step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the ion(s) associated with the unknown peak. Given the presence of a bromine atom, look for a characteristic isotopic pattern (two peaks of nearly equal intensity separated by 2 Da).[18]
-
Propose Potential Structures: Compare the obtained molecular weight to the masses of probable impurities (see Table 1). For example, a mass corresponding to the loss of a methyl group and addition of a hydrogen (hydrolysis) is a strong indicator of the carboxylic acid degradant.
-
Utilize High-Resolution Mass Spectrometry (HRMS): If the identity is still unclear, HRMS (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement, allowing you to determine the elemental formula and rule out many possibilities.[19]
| Potential Impurity | Likely Origin | Molecular Formula | Monoisotopic Mass (Da) | Notes |
| This compound | API | C₁₀H₈BrNO₂ | 252.97 | Main component. |
| 4-bromo-1H-indole-2-carboxylic acid | Degradation (Hydrolysis) | C₉H₆BrNO₂ | 238.96 | Loss of CH₂. Will be more polar. |
| Methyl 5/6/7-bromo-1H-indole-2-carboxylate | Synthesis (By-product) | C₁₀H₈BrNO₂ | 252.97 | Isomeric. Will have a different retention time but same mass. |
| Methyl 1H-indole-2-carboxylate | Synthesis (Starting Material) | C₁₀H₉NO₂ | 175.06 | Lack of bromine isotopic pattern. |
| Dimer of API | Degradation/Storage | C₂₀H₁₅Br₂N₂O₄ | 504.94 | Dimerization can occur under stress conditions. |
Table 1: Common potential impurities and their characteristics.
Problem: I suspect my sample is degrading during storage or analysis.
Q: How can I confirm and characterize the degradation products?
This requires performing a forced degradation study . Forced degradation, or stress testing, is the intentional degradation of a sample under conditions more severe than accelerated stability testing.[7] Its purpose is to identify the likely degradation products and establish the stability-indicating nature of your analytical method.[20][21]
Forced Degradation Protocol:
-
Prepare Stock Solutions: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Expose the sample to the conditions outlined in Table 2. The goal is to achieve 5-20% degradation of the main peak.[22] This may require optimizing the duration or reagent concentration.
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by your HPLC-UV and LC-MS methods.
-
Mass Balance: A good stability-indicating method should account for the loss in the main peak with a corresponding increase in impurity peaks. The total peak area should remain reasonably constant.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 4-8 hours | Hydrolysis of the methyl ester to the carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH at room temp for 2-4 hours | Rapid hydrolysis of the methyl ester. |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | Oxidation of the indole ring. |
| Thermal | Dry heat at 80 °C for 48 hours | General thermal decomposition. |
| Photolytic | Expose solid & solution to UV/Vis light (ICH Q1B) | Photodegradation, often via radical mechanisms. |
Table 2: Recommended conditions for forced degradation studies.[21]
Problem: I have isolated an unknown impurity, but its structure is not obvious from the MS data.
Q: How can I use NMR to achieve unambiguous structure elucidation?
NMR spectroscopy is the gold standard for structure determination.[14] After isolating a sufficient quantity of the impurity (typically >1 mg) via preparative HPLC, a suite of NMR experiments can reveal its exact atomic connectivity.
Example Application: Let's assume you've isolated an impurity with the same mass as the API. You suspect it's a positional isomer.
-
¹H NMR: The aromatic region will be key. The parent compound (4-bromo) has protons at the 3, 5, 6, and 7 positions. An isomer, like the 6-bromo compound, will have protons at the 3, 4, 5, and 7 positions. The coupling patterns (splitting) between these protons will be distinctly different.
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other. For the aromatic protons, this will confirm their adjacency, helping to piece together the substitution pattern on the benzene ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for connecting fragments. For example, observing a correlation from the C3 proton to the C4a and C7a carbons can help orient the pyrrole ring relative to the benzene ring and confirm the position of substituents.
By systematically interpreting these spectra, you can definitively distinguish between isomers and identify other complex structural changes.[15]
Section 3: Standard Operating Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify related substance impurities in this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Causality: A gradient elution is used to ensure that both early-eluting polar impurities (like the hydrolyzed acid) and late-eluting non-polar impurities (like dimers) are effectively separated and resolved from the main peak.[1] Formic acid is a common mobile phase modifier compatible with mass spectrometry.
Protocol 2: LC-MS Method for Impurity Identification
Objective: To obtain molecular weight information for unknown peaks observed in the HPLC-UV analysis.
-
LC System: Use the same HPLC method as described in Protocol 1. The use of a volatile buffer like formic acid is essential for MS compatibility.
-
Mass Spectrometer: Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive (ESI+). The indole nitrogen is readily protonated.
-
Scan Range: 100 - 800 m/z. This range will cover most expected monomers and potential dimers.
-
Data Analysis: Extract the ion chromatogram corresponding to the mass of interest to confirm it aligns with the retention time of the UV peak. Examine the mass spectrum for the characteristic bromine isotope pattern (A and A+2 peaks of ~1:1 intensity).
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Isolation and characterization of pharmaceuticals with impurities. [wisdomlib.org]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 9. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS#:1196-90-3 | Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate | Chemsrc [chemsrc.com]
- 11. azooptics.com [azooptics.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. veeprho.com [veeprho.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ijnrd.org [ijnrd.org]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi [pubmed.ncbi.nlm.nih.gov]
- 19. biomedres.us [biomedres.us]
- 20. scispace.com [scispace.com]
- 21. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 22. biopharminternational.com [biopharminternational.com]
Technical Support Center: Strategies for the Selective Functionalization of the Indole Core
Welcome to the Technical Support Center for the selective functionalization of the indole core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indole chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Part 1: Navigating the Indole Core: A Tale of Two Rings
The indole scaffold, a fusion of a benzene ring and a pyrrole ring, is a privileged structure in a vast number of natural products and pharmaceuticals.[1][2][3] Its reactivity is nuanced, with the pyrrole ring being electron-rich and prone to electrophilic substitution, while the benzene ring is less reactive.[4][5][6] This inherent difference in reactivity presents both opportunities and challenges for selective functionalization. The C3 position is the most nucleophilic and typically the most reactive site for electrophilic attack.[6][7][8] Functionalization at the C2 position often requires the C3 position to be blocked or the use of specific directing groups.[4][9] The N-H bond of the pyrrole ring can be deprotonated to allow for N-functionalization.[10][11][12] The C4, C5, C6, and C7 positions on the benzene ring are significantly less reactive and their selective functionalization is a considerable synthetic challenge, often necessitating the use of directing groups and transition-metal catalysis.[1][2][5][13][14]
Part 2: Troubleshooting Guides & FAQs
This section is structured to address common experimental challenges. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.
Section 2.1: Regioselectivity Issues in C-H Functionalization
Question 1: My C-H functionalization reaction is giving me a mixture of C2 and C3 isomers. How can I improve the selectivity for the C2 position?
Underlying Cause: The C3 position of indole is inherently more electron-rich and sterically accessible, making it the preferred site for many C-H functionalization reactions, particularly those proceeding through an electrophilic aromatic substitution pathway.[4][6] Achieving C2 selectivity often requires overcoming this natural reactivity preference.
Troubleshooting Strategies:
-
Directing Groups: The most robust strategy for achieving C2 selectivity is the installation of a directing group on the indole nitrogen.[4][15] A variety of directing groups have been developed, including pyridyl, pyrimidyl, and amide groups, which chelate to the metal catalyst and position it for C-H activation at the C2 position.[4][16]
-
Catalyst and Ligand Choice: The choice of transition metal catalyst and ligands can significantly influence regioselectivity. For instance, in palladium-catalyzed arylations, the use of specific ligands like 4,5-diazafluoren-9-one can switch the selectivity from C2 to C3.[17] Iridium-based catalysts have also shown high C2 selectivity in certain reactions.[16][18][19]
-
Blocking the C3 Position: If your synthetic route allows, temporarily blocking the C3 position with a removable group can force functionalization to occur at the C2 position.
-
Reaction Conditions: Carefully screen reaction parameters such as solvent, temperature, and additives. In some cases, subtle changes can have a profound impact on regioselectivity.
| Strategy | Principle | Key Considerations | References |
| Nitrogen Directing Groups | Chelation-assisted C-H activation | Removability of the directing group | [4][15][16] |
| Catalyst/Ligand Tuning | Altering the steric and electronic environment of the metal center | Ligand screening is often necessary | [9][17] |
| C3 Blocking Group | Steric hindrance preventing C3 reaction | Requires additional synthetic steps | [4] |
Question 2: I am attempting a functionalization on the benzene ring (C4-C7), but I am only observing functionalization on the pyrrole ring (C2/C3) or no reaction at all. What can I do?
Underlying Cause: The C-H bonds on the benzene ring of indole are significantly less reactive than those on the pyrrole ring.[1][2][5] Directing functionalization to these positions requires overcoming a substantial activation barrier and preventing the more favorable reactions at C2 and C3.
Troubleshooting Strategies:
-
Specialized Directing Groups: Achieving functionalization at C4-C7 almost always requires a directing group. The choice of directing group is crucial for targeting a specific position. For example, an N-P(O)tBu2 group can direct arylation to C7 with a palladium catalyst and to C6 with a copper catalyst.[1][20] A pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions.[1][20]
-
Transition Metal Catalysis: Palladium, rhodium, and iridium catalysts are commonly employed for benzene ring functionalization.[2][5][15] The specific catalyst system will depend on the desired transformation and the directing group used.
-
Indoline Strategy: An alternative approach for C7 functionalization involves a three-step sequence: reduction of the indole to an indoline, directed C-H functionalization at the C7 position of the indoline, and subsequent re-oxidation to the indole.[2][14]
-
Reaction Optimization: These reactions are often sensitive to conditions. Thorough optimization of catalyst loading, oxidant, temperature, and solvent is critical for success.
Section 2.2: N-Functionalization vs. C-Functionalization
Question 3: I am trying to perform an N-alkylation, but I am getting a significant amount of the C3-alkylated byproduct. How can I favor N-alkylation?
Underlying Cause: While the indole nitrogen is acidic and can be deprotonated to become a potent nucleophile, the C3 position remains a competing nucleophilic site, especially under neutral or weakly basic conditions.[7][12]
Troubleshooting Strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the classical approach to favor N-alkylation.[12] The strong base ensures complete deprotonation of the indole nitrogen, making it the primary nucleophile. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[12]
-
Reaction Temperature: In some cases, higher reaction temperatures can favor N-alkylation over C-alkylation.[12]
-
Protecting Groups: If other strategies fail, consider temporarily protecting the C3 position to prevent C-alkylation.
-
Catalytic Methods: Modern catalytic methods can offer excellent control. For example, copper hydride (CuH) catalysis with specific phosphine ligands can provide high N-selectivity.[12]
Decision Workflow for N- vs. C3-Alkylation
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Section 2.3: Issues with Specific Reaction Types
Question 4: My Fischer indole synthesis is failing or giving low yields. What are the common pitfalls?
Underlying Cause: The Fischer indole synthesis, while a classic and powerful method, is sensitive to several factors. The reaction involves the acid-catalyzed rearrangement of an arylhydrazone.[21][22] Failure can occur at multiple steps, including the initial hydrazone formation, the[1][1]-sigmatropic rearrangement, or the final cyclization and aromatization. Certain substitution patterns, particularly those with electron-donating groups on the carbonyl component, can disfavor the key rearrangement step and lead to cleavage byproducts.[23][24]
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure the purity of your arylhydrazine and carbonyl compound. Impurities can lead to side reactions and decomposition.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride.[23] The optimal acid will depend on the specific substrates. If strong protic acids fail, consider Lewis acids.
-
Reaction Temperature and Time: These parameters need to be carefully optimized. Insufficient heating may prevent the rearrangement, while excessive heat can lead to decomposition.
-
Substrate Compatibility: Be aware of substrate limitations. As computational studies have shown, electron-donating substituents on the enamine portion of the intermediate can lead to N-N bond cleavage, competing with the desired cyclization.[23][24] In such cases, an alternative synthetic route to the target indole may be necessary.
-
Work-up Procedure: The work-up should be appropriate to neutralize the acid catalyst and isolate the product, which can sometimes be unstable under acidic conditions.
Question 5: I am using a photoredox-catalyzed functionalization and the reaction is not proceeding. What should I check?
Underlying Cause: Photoredox catalysis relies on a complex interplay of light absorption, single-electron transfer (SET) events, and radical reactions.[25][26][27][28] Failure can stem from issues with any of these steps.
Troubleshooting Strategies:
-
Light Source: Ensure your light source has the correct wavelength to excite your photocatalyst. Check the age and intensity of your lamp.
-
Degassing: Oxygen can quench the excited state of the photocatalyst and react with radical intermediates. Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (argon or nitrogen).
-
Solvent and Reagent Purity: Trace impurities can interfere with the catalytic cycle. Use high-purity, anhydrous solvents.
-
Catalyst and Reagent Concentration: The concentrations of the photocatalyst, substrate, and any sacrificial electron donors or acceptors are important. Ensure they are within the optimal range for your specific reaction.
-
Quantum Yield: If the reaction is inherently inefficient (low quantum yield), increasing the light intensity or reaction time may be necessary.
Experimental Protocol: General Procedure for a Directed C2-Arylation This protocol is a generalized example and should be optimized for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-directing group-protected indole (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand if required (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Logical Relationship of Regioselectivity in Indole C-H Functionalization
Caption: The interplay of inherent reactivity and synthetic strategy for selective indole functionalization.
Part 3: References
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Synlett. 4
-
Kuang, G., Hall, M., Tucker, Z., Durling, G., & Ashfeld, B. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. 16
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. 1
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. (n.d.). Chemical Communications (RSC Publishing). 13
-
Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry (RSC Publishing). 15
-
Indole Functionalization via Photoredox Gold Catalysis. (n.d.). Organic Letters - ACS Publications. 25
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. (2024). ChemRxiv | Cambridge Open Engage. 18
-
Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. (2021). Chemical Society Reviews (RSC Publishing). 5
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis - ACS Publications. 2
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH. 14
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (n.d.). MDPI. 10
-
Strategies for the enantioselective N-functionalization of indoles. (n.d.). ResearchGate. 11
-
Catalytic functionalization of indoles in a new dimension. (2009). PubMed. 3
-
Indole Functionalization via Photoredox Gold Catalysis. (n.d.). Organic Letters - ACS Publications. 26
-
Indole Functionalization via Photoredox Gold Catalysis. (2015). ElectronicsAndBooks. --INVALID-LINK--
-
Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. (2019). ACS Catalysis - ACS Publications. 29
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. 20
-
Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC - NIH. 30
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. (2025). ResearchGate. 31
-
Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. (n.d.). PMC - NIH. 27
-
Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. (n.d.). Request PDF. 17
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PMC - NIH. 32
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (n.d.). NIH. 33
-
Synthesis of indoles via the dual C-H activation/photoredox catalysis. (n.d.). ResearchGate. 28
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis - ACS Publications. 34
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). The Journal of Organic Chemistry - ACS Publications. 35
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (n.d.). Journal of the American Chemical Society. 9
-
Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. (n.d.). Benchchem. 12
-
Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). Journal of the American Chemical Society. 19
-
C2−H and C3−H selective alkylation of indoles by Bolm under ball... (n.d.). ResearchGate. 36
-
Synthesis, Reactions and Medicinal Uses of Indole. (n.d.). Pharmaguideline. 21
-
Indole: Properties, Reactions, Production And Uses. (n.d.). Chemcess. 7
-
Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). PubMed. 37
-
Gold-catalyzed enantioselective functionalization of indoles. (n.d.). RSC Publishing. 38
-
Problems with Fischer indole synthesis. (2021). Reddit. 39
-
Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH. 23
-
C–H functionalization of indole with diazoacetate catalyzed by a CCC-NHC Ir (III) dimer complex. (n.d.). ScienceDirect. 40
-
Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society. 24
-
Organocatalytic dimensions to the C-H functionalization of carbocyclic core in indoles: A review update. (n.d.). Organic Chemistry Frontiers (RSC Publishing). 41
-
Synthesis and Chemistry of Indole. (n.d.). Unknown Source. 8
-
Preparation and Properties of INDOLE. (n.d.). Unknown Source. 42
-
Indole. (n.d.). Wikipedia. 6
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. (n.d.). Unknown Source. 22
References
- 1. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic functionalization of indoles in a new dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. chemcess.com [chemcess.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 22. uwindsor.ca [uwindsor.ca]
- 23. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
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- 30. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. researchgate.net [researchgate.net]
- 37. Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Gold-catalyzed enantioselective functionalization of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 39. reddit.com [reddit.com]
- 40. par.nsf.gov [par.nsf.gov]
- 41. Organocatalytic dimensions to the C–H functionalization of the carbocyclic core in indoles: a review update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 42. uop.edu.pk [uop.edu.pk]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of Methyl 4-bromo-1H-indole-2-carboxylate Derivatives by HPLC and LC-MS
Introduction: The Analytical Imperative for Novel Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, derivatives of methyl 4-bromo-1H-indole-2-carboxylate serve as critical intermediates in the synthesis of novel therapeutic agents, from anticancer to antiviral compounds.[3] The precise placement of the bromine atom and the carboxylate ester provides versatile handles for further chemical modification, making these compounds highly valuable in drug discovery pipelines.[1][4]
However, the journey from synthesis to a viable drug candidate is paved with rigorous analytical challenges. Confirming the identity, purity, and stability of these derivatives is not merely a quality control checkpoint; it is a fundamental requirement for meaningful biological evaluation and regulatory submission. This guide provides an in-depth, comparative analysis of two indispensable analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive characterization of this compound and its analogues.
Drawing from field experience, we will move beyond rote protocols to explain the causality behind experimental choices. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for selecting the appropriate analytical strategy and executing it with scientific rigor.
The Analytical Strategy: A Dual-Pronged Approach
Characterizing a novel compound like a this compound derivative requires answering two primary questions: "How much of it do I have?" (Quantification and Purity) and "What exactly is it?" (Identity and Structure). HPLC-UV and LC-MS are not interchangeable tools but rather complementary techniques that, when used in concert, provide a validated and comprehensive answer.
-
HPLC with UV Detection: This is the workhorse for quantitative analysis. Its strength lies in its robustness, precision, and reproducibility, making it the gold standard for determining the purity of a synthesized compound and quantifying its concentration in various matrices.[5][6] The indole ring system contains a strong chromophore, making it highly amenable to detection by UV-Vis spectroscopy.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides unequivocal structural information. By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can determine the precise molecular weight of a compound and, through fragmentation analysis (MS/MS), piece together its structural puzzle.[8] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signature of elements like bromine.[9][10]
The logical workflow for characterizing a new derivative involves using both techniques synergistically.
Caption: Analytical workflow for indole derivative characterization.
Comparative Guide: HPLC-UV vs. LC-MS
Choosing the right tool requires understanding its capabilities and limitations. The table below summarizes the key performance attributes of each technique in the context of analyzing this compound derivatives.
| Parameter | HPLC-UV (with DAD/PDA) | LC-MS (with ESI-QTOF) | Expert Insight |
| Primary Application | Quantitative Analysis: Purity assessment, assay determination, stability studies.[5][11] | Qualitative Analysis: Identity confirmation, structural elucidation, impurity profiling.[8] | Use HPLC-UV for routine QC and batch release. Use LC-MS for initial structure confirmation and troubleshooting unknown peaks. |
| Information Obtained | Retention Time (RT), UV-Vis Spectrum. | RT, Accurate Mass (m/z), Isotopic Pattern, Fragment Ions (MS/MS). | The mass data from LC-MS is definitive for identity. The bromine isotopic pattern is a "smoking gun" for confirming the presence of the halogen.[10] |
| Specificity | Moderate. Dependent on chromatographic resolution. Co-eluting impurities can be missed. | Very High. Can distinguish compounds with the same RT but different masses. | LC-MS can easily detect an impurity hidden under the main peak in an HPLC-UV chromatogram. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). | LC-MS is the method of choice for detecting trace-level impurities or metabolites. |
| Key Diagnostic Feature | UV λmax of the indole chromophore. | Molecular ion and the characteristic M/M+2 isotopic pattern of bromine (approx. 1:1 ratio).[10] | The M/M+2 pattern is an unambiguous indicator of a singly brominated compound. |
| Robustness & Ease of Use | High. Well-established, reliable technology for routine use. | Moderate. More complex instrumentation, susceptible to matrix effects and ion suppression. | HPLC-UV systems are more forgiving and require less specialized maintenance. |
| Cost (Instrument/Operation) | Lower. | Higher. | The investment in LC-MS is justified by the depth of structural information it provides, which is critical during R&D. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and adhere to the principles outlined in the International Conference on Harmonization (ICH) guidelines for analytical method validation.[11][12]
Protocol 1: HPLC-UV Method for Purity Analysis
This method is designed to provide accurate and precise quantification of the main compound and its process-related impurities.
1. Instrumentation & Consumables:
-
HPLC System with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or Diode Array (DAD) Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be suitable.[13][14]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
PDA/DAD Detection: Monitor at 280 nm for quantification, with a full scan from 210-400 nm for peak purity analysis.[7]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 20.0 95 20.1 30 | 25.0 | 30 |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in the sample diluent to prepare a stock solution of 1.0 mg/mL.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[15]
4. Causality and Trustworthiness:
-
Why a C18 Column? Indole derivatives are moderately nonpolar, making a C18 stationary phase ideal for retention and separation based on hydrophobicity.[14]
-
Why Formic Acid? The addition of a small amount of acid to the mobile phase protonates silanol groups on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks. It also ensures compatibility with LC-MS.[16]
-
Why Gradient Elution? A gradient is essential for eluting a range of compounds with varying polarities, from polar starting materials to nonpolar byproducts, within a reasonable run time.
-
Self-Validation: The use of a PDA/DAD detector is critical. It allows for peak purity assessment by comparing UV spectra across an entire peak. If the spectra are consistent, the peak is likely pure. This is a built-in check for co-eluting impurities.
Protocol 2: LC-MS Method for Structural Confirmation
This method is designed to provide unambiguous confirmation of the compound's molecular weight and key structural features.
1. Instrumentation & Consumables:
-
UHPLC or HPLC system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument.
-
LC conditions (column, mobile phases, gradient) should be kept identical to the HPLC-UV method to allow for direct correlation of retention times.
2. Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Rationale: The indole nitrogen and ester carbonyl are sites that can be readily protonated to form [M+H]+ ions in positive mode ESI.[17]
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Acquisition Mode:
-
Full Scan MS: Acquire data from m/z 100-1000 to detect the protonated molecular ion [M+H]+.
-
Targeted MS/MS: Fragment the precursor ion corresponding to the [M+H]+ of the target compound to obtain structural information.
-
3. Data Analysis and Interpretation:
-
Step 1: Extract Ion Chromatogram (EIC): For this compound (C10H8BrNO2, MW: 254.08), the expected [M+H]+ ion would be at m/z 255.98. Create an EIC for this mass to specifically visualize the peak for your compound.
-
Step 2: Examine the Mass Spectrum:
-
Confirm the presence of the accurate mass for the [M+H]+ ion. An HRMS instrument should provide a mass accuracy of <5 ppm.
-
Crucially, look for the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks in the mass spectrum for any bromine-containing ion: one for the molecule with ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2), separated by ~2 Da and with nearly equal intensity (1:1 ratio).[10] This pattern is a definitive confirmation of the presence of a single bromine atom.
-
-
Step 3: Interpret MS/MS Fragmentation:
-
The fragmentation pattern provides a structural fingerprint. Common fragmentation pathways for this molecule would include the neutral loss of methanol (CH₃OH, -32 Da) or the loss of the methoxycarbonyl group (-COOCH₃, -59 Da) from the parent ion.
-
Conclusion: An Integrated Analytical Strategy
The characterization of novel this compound derivatives is not a task for a single technique. A robust analytical package leverages the quantitative strength and reliability of HPLC-UV for purity and assay, while simultaneously employing the unparalleled specificity and structural insight of LC-MS for identity confirmation.[7] By following the detailed, validated protocols outlined in this guide, researchers can generate a comprehensive and trustworthy data package, accelerating the journey of their compounds from the lab bench to potential clinical impact. This dual-technique approach ensures that the data is not only accurate but also defensible, meeting the high standards of scientific integrity required in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pharmtech.com [pharmtech.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moravek.com [moravek.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. peptid.chem.elte.hu [peptid.chem.elte.hu]
A Technical Guide to the Comparative Reactivity of 4-, 5-, and 6-Bromoindole-2-carboxylates in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active compounds makes the strategic functionalization of the indole nucleus a critical endeavor. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of three key building blocks: 4-bromo, 5-bromo, and 6-bromo indole-2-carboxylates. Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and streamlining the synthesis of complex molecular targets.
The Decisive Role of Bromine's Position: An Overview of Electronic and Steric Effects
The reactivity of bromoindoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-bromine (C-Br) bond. The position of the bromine atom on the indole ring significantly influences the ease of oxidative addition, the rate-determining step in many cross-coupling catalytic cycles.
The indole ring system is an electron-rich aromatic heterocycle.[1] The electron density, however, is not uniformly distributed. The pyrrole ring is more electron-rich than the benzene ring. Substituents on the benzene ring (positions 4, 5, 6, and 7) will have a more pronounced electronic effect on the C-Br bond at those positions compared to a substituent on the pyrrole ring.
The bromine atom itself exerts a dual electronic effect: a deactivating inductive effect (-I) due to its electronegativity and a weakly activating mesomeric effect (+M) from its lone pairs. The interplay of these effects, combined with the inherent electron distribution of the indole nucleus and the presence of the electron-withdrawing carboxylate group at the 2-position, dictates the reactivity of the C-Br bond.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[2] The reaction of bromoindoles with boronic acids or their esters is a common strategy for introducing aryl or heteroaryl moieties.
Based on general principles of aromatic reactivity and available literature data on related systems, a predicted reactivity order for the Suzuki-Miyaura coupling of 4-, 5-, and 6-bromoindole-2-carboxylates is:
6-bromo > 5-bromo > 4-bromo
This trend can be rationalized as follows:
-
6-Bromoindole-2-carboxylate: The bromine at the 6-position is on the benzenoid ring and is para to the electron-donating nitrogen atom of the pyrrole ring. This position is electronically activated towards oxidative addition.
-
5-Bromoindole-2-carboxylate: The bromine at the 5-position is also on the benzenoid ring and is meta to the nitrogen atom. Its reactivity is generally high, as demonstrated in numerous syntheses.[3][4]
-
4-Bromoindole-2-carboxylate: The bromine at the 4-position experiences significant steric hindrance from the adjacent pyrrole ring and the peri-hydrogen at the 5-position. This steric congestion can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition.
Supporting Experimental Data for Suzuki-Miyaura Coupling
| Bromoindole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 | [5] |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | 97 | [4] |
| 3-Bromoindole (Boc-protected) | Phenyl DABO boronate | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | - | Toluene | - | - | 77 | [6] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 6-Bromoindole-2-carboxylate
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Ethyl 6-bromoindole-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 6-bromoindole-2-carboxylate, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity in Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[7] It is a powerful tool for the synthesis of substituted alkenes.
The predicted reactivity order for the Heck coupling of 4-, 5-, and 6-bromoindole-2-carboxylates is similar to that of the Suzuki coupling:
6-bromo ≈ 5-bromo > 4-bromo
The rationale for this trend is also rooted in electronic and steric effects:
-
5- and 6-Bromoindole-2-carboxylates: Both isomers are expected to exhibit good reactivity in Heck couplings due to the electronic nature of the C-Br bond on the benzenoid ring.[8]
-
4-Bromoindole-2-carboxylate: The steric hindrance at the 4-position is again expected to be the primary factor limiting its reactivity compared to the 5- and 6-isomers.
Supporting Experimental Data for Heck Coupling
The following table provides examples of Heck coupling reactions with bromoindoles.
| Bromoindole Derivative | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Styrene | Na₂PdCl₄ / SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 0.25 | >95 | [8] |
| 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 | ~97 | [8] |
Mechanistic Insights: The Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Experimental Protocol: Heck Coupling of Ethyl 5-Bromoindole-2-carboxylate
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add ethyl 5-bromoindole-2-carboxylate, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF, the alkene, and Et₃N via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It is an invaluable tool for the synthesis of arylamines.
The predicted reactivity order for the Buchwald-Hartwig amination of 4-, 5-, and 6-bromoindole-2-carboxylates is:
6-bromo > 5-bromo > 4-bromo
The reasoning for this trend is consistent with the previous reactions:
-
6-Bromoindole-2-carboxylate: The C-Br bond at the 6-position is electronically favored for oxidative addition.
-
5-Bromoindole-2-carboxylate: The 5-position is also reactive, though potentially slightly less so than the 6-position due to its meta-relationship with the pyrrole nitrogen.
-
4-Bromoindole-2-carboxylate: Steric hindrance at the 4-position is expected to significantly decrease the reaction rate compared to the other two isomers.
Supporting Experimental Data for Buchwald-Hartwig Amination
The following table presents data for the Buchwald-Hartwig amination of bromoindoles.
| Bromoindole Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / Ligand 4 | LiHMDS | THF | 65 | - | 93 | [10] |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / Ligand 4 | LiHMDS | THF | 65 | - | 85 | [10] |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1 | LiHMDS | THF | 65 | - | 75 | [10] |
| *Ligand 4 refers to a specific ligand described in the cited reference. | ||||||||
| Ligand 1 refers to a specific ligand described in the cited reference. |
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 4-Bromoindole-2-carboxylate
This protocol is a representative procedure and may require optimization for specific substrates, particularly for the sterically hindered 4-bromo isomer, which may necessitate more specialized ligands and conditions.
Materials:
-
Ethyl 4-bromoindole-2-carboxylate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add ethyl 4-bromoindole-2-carboxylate and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The positional isomerism of the bromine atom on the indole-2-carboxylate scaffold has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. The general trend in reactivity for Suzuki, Heck, and Buchwald-Hartwig couplings is 6-bromo > 5-bromo > 4-bromo . This trend is primarily dictated by a combination of electronic effects, which are generally favorable for the 5- and 6-positions, and steric hindrance, which significantly deactivates the 4-position.
For researchers in drug discovery and process development, this understanding is crucial for the rational design of synthetic routes. While the 5- and 6-bromo isomers are versatile and reliable substrates for a wide range of cross-coupling reactions, the functionalization of the 4-position may require more specialized and carefully optimized conditions, including the use of sterically demanding ligands and potentially higher catalyst loadings or reaction temperatures.
The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these valuable bromoindole building blocks, enabling the efficient and predictable synthesis of novel and complex indole-based molecules with potential therapeutic applications.
References
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Confirmation of Methyl 4-Bromo-1H-indole-2-carboxylate Adducts
In the landscape of drug discovery and development, the precise structural confirmation of novel synthesized compounds is a cornerstone of progress. For researchers working with indole derivatives, a privileged scaffold in medicinal chemistry, this task is of paramount importance. This guide provides an in-depth, comparative analysis of spectroscopic techniques for confirming the structure of adducts derived from methyl 4-bromo-1H-indole-2-carboxylate. We will delve into the causality behind experimental choices and present a self-validating framework for structural elucidation, moving from the parent compound to its modified adducts.
The Analytical Challenge: Characterizing Adducts of a Brominated Indole Ester
This compound is a versatile intermediate. The bromine atom at the 4-position and the reactive N-H group of the indole ring provide key sites for functionalization, leading to the formation of various adducts, most commonly through N-alkylation.[1] Confirmation of whether a reaction has yielded the desired N-alkylated product, a C-alkylated side product, or a mixture, requires a multi-faceted spectroscopic approach. This guide will use a representative N-methyl adduct, methyl 4-bromo-1-methyl-1H-indole-2-carboxylate, as a primary comparator against the parent compound.
Workflow for Structural Elucidation
The following workflow outlines a logical sequence of spectroscopic analyses to unambiguously determine the structure of a newly synthesized adduct of this compound.
Caption: A typical workflow for the spectroscopic analysis of novel organic compounds.
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry is the initial and most crucial step to confirm that a reaction has proceeded to generate a product of the expected molecular weight.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization Method: Utilize Electrospray Ionization (ESI) for its soft ionization properties, which typically preserves the molecular ion. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be checked.
-
Analysis: Perform a full scan analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass. The high-resolution data is critical for confirming the elemental composition.
Comparative Analysis:
| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) | Key Differentiating Feature |
| This compound | C₁₀H₈BrNO₂ | 253.9811 Da | Presence of the molecular ion peak. |
| N-Methyl Adduct | C₁₁H₁₀BrNO₂ | 267.9968 Da | A mass shift of +14.0157 Da, corresponding to the addition of a CH₂ group. |
The presence of bromine provides a distinct isotopic pattern. The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units and having nearly equal intensity. This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its adducts.
Caption: A plausible fragmentation pathway for the parent compound in EI-MS.
Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is invaluable for identifying the key functional groups present in the parent molecule and tracking their changes upon adduct formation.
Experimental Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for key functional groups.
Comparative Analysis:
The most significant change to look for is the disappearance of the N-H stretching vibration upon N-alkylation.
| Functional Group | Parent Compound (Expected Wavenumber, cm⁻¹) | N-Methyl Adduct (Expected Wavenumber, cm⁻¹) | Significance of Change |
| N-H Stretch (Indole) | ~3400 (sharp) | Absent | Primary evidence of successful N-alkylation. [2] |
| C=O Stretch (Ester) | ~1700-1720 | ~1700-1720 | Should remain largely unchanged, confirming the ester group is intact. |
| Aromatic C=C Stretch | ~1450-1620 | ~1450-1620 | Confirms the presence of the aromatic indole core.[2] |
| C-H Stretch (Aromatic & Aliphatic) | ~2950-3100 | ~2850-3100 | Appearance of new aliphatic C-H stretches (~2850-2960 cm⁻¹) from the new N-methyl group. |
| C-Br Stretch | ~500-600 | ~500-600 | Confirms the bromine atom is retained. |
The absence of the sharp N-H peak around 3400 cm⁻¹ is the most compelling piece of evidence from FTIR that the indole nitrogen has been substituted.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
¹H and ¹³C NMR are the most powerful techniques for elucidating the precise connectivity of atoms in a molecule. For confirming adduct formation, NMR provides unambiguous evidence of where the new substituent has been attached.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm H-H and C-H correlations, respectively.
Comparative ¹H NMR Analysis:
The key diagnostic signal is the indole N-H proton, which is a broad singlet in the parent compound and absent in the N-alkylated adduct. Furthermore, a new singlet corresponding to the N-methyl protons will appear.
| Proton Assignment | Parent Compound (Expected δ, ppm) | N-Methyl Adduct (Expected δ, ppm) | Significance of Change |
| N-H (Indole) | ~8.5-9.5 (broad s) | Absent | Confirms N-substitution. |
| N-CH₃ | N/A | ~3.8-4.1 (s, 3H) | Appearance of a new singlet integrating to 3 protons, confirming the methyl group and its attachment to a heteroatom. [1] |
| O-CH₃ (Ester) | ~3.9 (s, 3H) | ~3.9 (s, 3H) | Expected to be relatively unchanged. |
| H-3 (Indole) | ~7.3-7.4 (s, 1H) | ~7.3-7.4 (s, 1H) | The chemical environment is similar, so only a minor shift is expected. |
| H-5, H-6, H-7 (Aromatic) | ~7.1-7.6 (m) | ~7.1-7.6 (m) | Minor shifts are expected due to the electronic effect of N-alkylation. |
Comparative ¹³C NMR Analysis:
The carbon skeleton provides further confirmation. The appearance of a new signal in the aliphatic region for the N-methyl group is the most telling sign of adduct formation.
| Carbon Assignment | Parent Compound (Expected δ, ppm) | N-Methyl Adduct (Expected δ, ppm) | Significance of Change |
| N-CH₃ | N/A | ~31-33 | Appearance of a new signal in the aliphatic region, confirming the N-methyl group. [1] |
| C=O (Ester) | ~162 | ~162 | Largely unchanged. |
| C-2, C-3a, C-7a (Indole Quaternary) | ~127-139 | ~127-140 | Shifts are expected, particularly for C-7a, which is adjacent to the nitrogen. |
| C-4 (C-Br) | ~114-116 | ~114-116 | The direct attachment to bromine dominates its chemical shift. |
| C-3, C-5, C-6, C-7 (Indole CH) | ~110-126 | ~110-126 | Minor shifts reflecting the change in the electronic nature of the indole ring. |
| O-CH₃ (Ester) | ~52 | ~52 | Largely unchanged. |
Conclusion: A Synergistic Approach
No single technique provides the complete picture. The structural confirmation of this compound adducts relies on the synergistic integration of data from multiple spectroscopic methods. Mass spectrometry confirms the correct molecular formula, FTIR signals the critical loss of the N-H bond, and NMR spectroscopy provides the definitive blueprint of the atomic connectivity. By comparing the spectra of the starting material and the product, researchers can unequivocally confirm the formation of the desired adduct, a critical step in advancing drug development programs. This rigorous, multi-technique approach embodies the principles of scientific integrity, ensuring that the molecular structures underpinning research are robustly and reliably defined.
References
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 4-bromo-1H-indole-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity in Synthesis
This guide presents a robust, multi-faceted strategy for validating the purity of methyl 4-bromo-1H-indole-2-carboxylate. We will move beyond a single-technique approach to champion an orthogonal validation workflow , where the weaknesses of one analytical method are covered by the strengths of another. This comparative approach is the cornerstone of modern analytical quality control, ensuring a comprehensive and trustworthy assessment of compound purity.[2]
The Orthogonal Validation Strategy: A Pillar of Trustworthiness
Relying on a single analytical method for purity determination is a precarious practice. For instance, a single peak in a High-Performance Liquid Chromatography (HPLC) chromatogram may appear to represent a pure sample, but it could conceal a co-eluting, structurally similar impurity.[3] To mitigate this risk, we employ an orthogonal approach, integrating multiple, independent analytical techniques to build a cohesive and self-validating purity profile.[2][3]
Caption: Orthogonal workflow for purity validation.
Part 1: Primary Validation Techniques
These are the foundational analyses that provide the most critical data on purity and identity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the premier technique for the quantitative assessment of non-volatile compounds like indole derivatives.[4] It separates the target compound from impurities based on polarity, providing a percentage purity value based on the relative area of the chromatographic peaks.
Why it's essential: HPLC offers high resolution and sensitivity, making it ideal for detecting and quantifying closely related impurities that may have formed during synthesis.[4][5] Coupling with a Diode Array Detector (DAD) allows for peak purity analysis by comparing UV spectra across a single peak, offering an initial check for co-elution.[6]
Potential Pitfalls & Orthogonal Complements:
-
Co-elution: A structurally similar impurity might have an identical retention time.
-
Complementary Technique: NMR Spectroscopy can identify such impurities. LC-MS can differentiate based on mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy is unparalleled for confirming the chemical structure of the synthesized molecule. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
Why it's essential: For this compound, ¹H NMR should confirm the presence and distinct chemical shifts of the aromatic protons, the N-H proton, and the methyl ester protons. The splitting patterns and integration values must be consistent with the proposed structure. The absence of unexpected signals is a strong indicator of purity.[7] Quantitative NMR (qNMR) can also be used as an absolute purity method, orthogonal to chromatography.[8]
Potential Pitfalls & Orthogonal Complements:
-
Insensitivity to Non-Protonated Impurities: Some impurities, like inorganic salts or silica gel from chromatography, are invisible to NMR.[8]
-
Complementary Technique: Elemental Analysis is crucial for detecting inorganic impurities and confirming the overall elemental composition.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a precise measurement of the molecule's mass-to-charge (m/z) ratio, confirming its molecular weight. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying impurities seen in the HPLC chromatogram.[6]
Why it's essential: For our target compound (C₁₀H₈BrNO₂), the expected molecular weight is approximately 254.08 g/mol .[9] High-Resolution Mass Spectrometry (HRMS) should confirm this value to within a few parts per million (ppm). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an unmistakable signature in the mass spectrum, confirming the presence of a single bromine atom.
Potential Pitfalls & Orthogonal Complements:
-
Isomers: Isomeric impurities (e.g., methyl 5-bromo-1H-indole-2-carboxylate) will have the same molecular weight and cannot be distinguished by MS alone.
-
Complementary Technique: HPLC is designed to separate isomers, and NMR will show distinct differences in the aromatic proton chemical shifts and coupling patterns.
Part 2: Confirmatory Validation Techniques
These techniques provide additional layers of evidence to support the primary data, strengthening the final purity claim.
Elemental Analysis (EA): The Fundamental Check
Elemental analysis (or combustion analysis) determines the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the sample.[10] This provides a fundamental check of the empirical formula.
Why it's essential: According to guidelines from many scientific journals, the experimentally found values for C, H, and N should be within ±0.4% of the calculated theoretical values to confirm 95% purity and corroborate the compound's identity.[7][11] It is one of the best methods for detecting non-chromatophoric or non-protonated impurities.
| Element | Theoretical % for C₁₀H₈BrNO₂ | Acceptable Range (±0.4%) |
| Carbon (C) | 47.27% | 46.87% - 47.67% |
| Hydrogen (H) | 3.17% | 2.77% - 3.57% |
| Nitrogen (N) | 5.51% | 5.11% - 5.91% |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Why it's essential: The FT-IR spectrum should show characteristic absorption bands confirming the key functional groups of this compound. The presence of unexpected bands could indicate an impurity.
-
N-H Stretch: A sharp peak around 3300-3400 cm⁻¹ for the indole N-H.[12]
-
C=O Stretch: A strong peak around 1680-1710 cm⁻¹ for the ester carbonyl.[12]
-
C-O Stretch: A peak in the 1200-1300 cm⁻¹ region for the ester C-O.[12]
-
Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.[13]
Melting Point Analysis: The Classic Purity Indicator
Determining the melting point is a classical, simple, and effective method for assessing the purity of a crystalline solid.[14]
Why it's essential: A pure compound will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range. While a sharp melting point is not absolute proof of purity, a broad range is a definitive sign of contamination. For reference, a structurally similar compound, 4-bromo-7-methylindole-2-carboxylic acid, is reported to have a melting point of 196-198 °C.[15]
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is a starting point for method development.
-
System: HPLC with UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[16]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.[16]
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Analysis: Integrate all peaks with an area greater than 0.05%. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.
Caption: HPLC analysis workflow.
Protocol 2: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Dissolution: Cap the tube and gently invert it several times to dissolve the sample completely. Mild sonication can be used if necessary.
-
Analysis: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[17]
Interpreting the Data: A Comparative Summary
The ultimate goal is to synthesize the data from all techniques into a single, coherent statement of purity.
| Technique | Parameter Measured | Ideal Result for Pure Sample | What Impurities It Might Detect |
| HPLC | Chromatographic Purity | >99% by area, single sharp peak | Isomers, byproducts, starting materials |
| ¹H / ¹³C NMR | Chemical Structure | Spectrum matches expected structure; no extraneous peaks | Structural isomers, protonated impurities |
| LC-MS | Molecular Weight | Correct m/z and Br isotope pattern | Non-isomeric byproducts, degradation products |
| Elemental Analysis | Elemental Composition | Found C,H,N values are within ±0.4% of theoretical | Inorganic salts, non-C/H/N containing impurities |
| FT-IR | Functional Groups | All expected functional group bands are present | Contaminants with different functional groups |
| Melting Point | Physical Constant | Sharp, narrow range (e.g., 1-2 °C) | Most solid impurities |
A purity statement such as "The synthesized this compound was determined to be >99% pure as determined by HPLC analysis. The structure was confirmed by ¹H NMR, ¹³C NMR, and HRMS, which were all consistent with the proposed structure. Elemental analysis was within ±0.4% of the theoretical values for the empirical formula C₁₀H₈BrNO₂."—is only possible through the rigorous application of an orthogonal validation strategy. This comparative approach ensures that the material you carry forward into critical research and development is of the highest, verifiable quality.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound , 98% , 167479-13-2 - CookeChem [cookechem.com]
- 10. azom.com [azom.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 16. Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with Bromoindoles
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds makes its functionalization a critical task. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, offering a direct route to novel indole derivatives.[1] However, the success of coupling bromoindoles is not trivial and hinges critically on the selection of the palladium catalyst.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of bromoindoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, address the unique challenges posed by the indole nucleus, and present supporting experimental data to inform your experimental design.
The Challenge of the Indole N-H
The presence of the N-H group in the indole ring introduces a significant challenge in palladium-catalyzed cross-coupling reactions. This acidic proton can lead to several undesirable pathways, including deprotonation by the base, which can result in coordination to the palladium center, catalyst inhibition, or undesired side reactions.[2] Consequently, the choice of catalyst and reaction conditions must be carefully considered to mitigate these effects. While N-protection of the indole is a common strategy, direct coupling on the N-H free indole is often desirable to maintain synthetic efficiency. The efficacy of a catalytic system in this context is a testament to its robustness.
Comparative Efficacy of Palladium Catalysts
The performance of a palladium catalyst in the Suzuki coupling of bromoindoles is profoundly influenced by the nature of the ancillary ligand. This ligand modulates the steric and electronic properties of the palladium center, impacting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. We will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, modern biarylphosphine (Buchwald) ligands, and N-heterocyclic carbene (NHC) ligands.
Traditional Phosphine Ligands
Catalysts based on simple triarylphosphines like triphenylphosphine (PPh₃) or ferrocene-based diphosphines like dppf have been the workhorses of Suzuki couplings for decades.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes & Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | High yield and short reaction time for N-alkylated substrate.[1][3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | Moderate yield with a bulky, electron-rich phosphine.[1][3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | Lower efficiency compared to more electron-rich ligands.[1][3] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | Good | 7-bromo-4-substituted-1H-indazoles | Effective for N-H free indazoles at high temperature.[4] |
Expertise & Experience: As the data suggests, for N-alkylated bromoindazoles (a close structural relative of bromoindoles), Pd(dppf)Cl₂ provides excellent yields in a short reaction time.[1][3] The bidentate nature of the dppf ligand offers greater stability to the palladium center. In contrast, Pd(PPh₃)₄ shows significantly lower efficiency, highlighting the need for more electron-rich and sterically demanding ligands to facilitate the catalytic cycle, especially the oxidative addition step. For N-H free indazoles, harsher conditions (higher temperature) are often required with traditional catalysts.[4]
Buchwald Ligands and Palladacycles
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions, particularly for challenging substrates like heteroaryl halides. These ligands promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and broader substrate scope.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes & Reference |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 (Illustrative) | 3-Bromopyridine | High yields for challenging heteroaryl bromides.[5] |
| t-BuXPhos Palladacycle | t-BuXPhos | K₂CO₃ | t-AmOH | 100 | 2 | 98 (Illustrative) | 3-Bromopyridine | Excellent performance with a pre-formed palladacycle.[5] |
Expertise & Experience: While direct comparative data for bromoindoles is not as prevalent in readily available literature, the trends for other challenging heteroaryl halides strongly suggest the superiority of Buchwald-type ligands.[6] Ligands like SPhos and XPhos, with their steric bulk and electron-donating properties, create a highly active and stable catalytic species. Palladacycles, which are pre-activated catalyst systems, are particularly advantageous for large-scale synthesis due to their efficiency and robustness. For the Suzuki coupling of N-H bromoindoles, a Buchwald ligand-based system would be a highly recommended starting point for optimization.
N-Heterocyclic Carbene (NHC) Ligands
Palladium-NHC complexes have emerged as another class of highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[7]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes & Reference |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 (Illustrative) | 3-Bromopyridine | Highly active catalyst for heteroaryl couplings.[7] |
Expertise & Experience: The strong palladium-carbon bond in Pd-NHC complexes imparts high thermal stability, making them suitable for reactions requiring elevated temperatures. Their high activity can be beneficial for coupling sterically hindered or electronically deactivated bromoindoles.
Mechanistic Considerations: The "Why" Behind Catalyst Choice
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand directly influences the efficiency of each step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling of bromoindoles.
-
Oxidative Addition: This is often the rate-determining step. Electron-rich and bulky ligands, such as Buchwald phosphines and NHCs, enhance the electron density on the palladium center, facilitating its insertion into the carbon-bromine bond of the bromoindole.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final product and regenerating the active Pd(0) catalyst. Sterically bulky ligands promote this step by creating a crowded coordination sphere around the metal.
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of 5-bromoindole. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for different bromoindole isomers or coupling partners.
Figure 2: Generalized experimental workflow for Suzuki coupling of bromoindoles.
Protocol: Suzuki Coupling of 5-Bromoindole with Phenylboronic Acid using Pd(dppf)Cl₂
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv)
-
Anhydrous dimethoxyethane (DME)
-
Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add anhydrous DME to the flask via syringe.
-
In a separate vial, dissolve Pd(dppf)Cl₂ in a small amount of DME.
-
Add the catalyst solution to the reaction flask via syringe.
-
Add a small amount of degassed water to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenylindole.
Trustworthiness: This protocol is a self-validating system. Successful coupling will be evident by the consumption of starting materials and the appearance of a new, less polar spot on the TLC plate, corresponding to the arylated indole product. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion and Recommendations
The choice of palladium catalyst is paramount for the successful Suzuki-Miyaura coupling of bromoindoles. While traditional phosphine-based catalysts like Pd(dppf)Cl₂ can be effective, particularly for N-protected substrates, modern catalytic systems based on Buchwald ligands or N-heterocyclic carbenes often provide superior performance, especially for challenging N-H free bromoindoles. These advanced ligands promote the key steps of the catalytic cycle, leading to higher yields, shorter reaction times, and broader substrate scope. For researchers and drug development professionals seeking to synthesize novel indole derivatives, a systematic approach to catalyst screening, starting with a robust system such as a Buchwald palladacycle, is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Methyl 4-bromo-1H-indole-2-carboxylate Derivatives
Introduction: The Enduring Potential of the Indole Scaffold
To my fellow researchers and drug development professionals, the indole nucleus represents a privileged scaffold in medicinal chemistry. Its remarkable structural resemblance to tryptophan allows it to interact with a multitude of biological targets, making it a cornerstone in the development of novel therapeutics.[1] Indole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
This guide focuses on a specific, promising starting point: methyl 4-bromo-1H-indole-2-carboxylate . The introduction of a bromine atom at the 4-position can significantly modulate the compound's electronic properties and lipophilicity, potentially enhancing its binding affinity and cellular uptake.[3] The carboxylate group at the 2-position serves as a versatile chemical handle for the synthesis of a diverse library of derivatives, such as amides and hydrazones.
The journey from a newly synthesized compound to a viable drug candidate is paved with rigorous biological screening.[4] This guide provides a comprehensive, field-proven framework for evaluating the biological activity of novel derivatives stemming from this indole core. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring a logical, efficient, and self-validating screening cascade.
The Screening Cascade: A Phased Approach to Unveiling Biological Function
A common pitfall in early-stage drug discovery is the premature focus on a single, specific target. A more robust strategy, and the one we will detail here, is a phased screening cascade. This approach begins with broad, phenotypic assays to identify any significant biological activity and then funnels promising "hits" into more specific, target-based assays to elucidate their mechanism of action (MoA). This ensures we don't miss unexpected activities and make data-driven decisions about which compounds to advance.
Caption: A general workflow for the biological activity screening of novel compounds.
Part 1: Primary Screening - Casting a Wide Net
The initial goal is to determine if our novel compounds have any general effect on cell viability or microbial growth. These assays are typically high-throughput, cost-effective, and provide the foundational data needed to justify more complex experiments.
Antiproliferative & Cytotoxicity Screening
Many indole derivatives exhibit potent anticancer activity.[5][6][7] Therefore, the first step is to screen for cytotoxicity against a panel of human cancer cell lines. We will compare two of the most common colorimetric assays: MTT and XTT.
The Underlying Principle: Both assays measure the metabolic activity of cells, which serves as a proxy for cell viability.[8] Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce tetrazolium salts into colored formazan products. The intensity of the color is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduces to a purple, insoluble formazan. This necessitates an additional solubilization step using a solvent like DMSO or SDS.[8][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduces to an orange, water-soluble formazan. This simplifies the protocol by eliminating the solubilization step, making it faster and avoiding potential toxicity from the solubilizing agent.[8][10]
For high-throughput screening, the XTT assay is often preferred due to its simpler workflow.[10]
This protocol is a self-validating system when run with appropriate controls (untreated cells, vehicle control, and a positive control like Doxorubicin).
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) under standard conditions.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each novel indole derivative in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48 or 72 hours.
-
-
XTT Assay:
-
Prepare the XTT labeling reagent and electron-coupling reagent mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 4 hours at 37°C in the incubator.
-
Measure the absorbance of the samples in a microplate spectrophotometer at 450 nm (with a reference wavelength of 650 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
-
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HeLa |
| IND-Br-01 | 5.2 ± 0.4 | 8.1 ± 0.6 | 6.5 ± 0.3 |
| IND-Br-02 | > 100 | > 100 | > 100 |
| IND-Br-03 | 15.6 ± 1.2 | 22.4 ± 1.8 | 18.9 ± 1.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Antimicrobial Screening
Bromoindole derivatives have shown significant potential as antimicrobial agents.[11][12] The gold standard for determining a compound's antimicrobial potency is the broth microdilution method, which is used to establish the Minimum Inhibitory Concentration (MIC).[13][14]
The Underlying Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] This method involves challenging the microorganism with serial dilutions of the compound in a liquid broth medium.
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compounds:
-
Prepare a stock solution of each compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of each compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15] The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity or pellet formation.
-
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| IND-Br-01 | > 256 | > 256 | > 256 |
| IND-Br-04 | 8 | 32 | 16 |
| IND-Br-05 | 4 | 64 | 8 |
| Gentamicin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Part 2: Mechanistic Screening - From 'Hit' to 'Lead'
Based on the primary screening data, we can now make an informed decision on how to proceed. A compound with a low IC₅₀ value (e.g., IND-Br-01) is a "cytotoxic hit," while one with a low MIC (e.g., IND-Br-04, IND-Br-05) is an "antimicrobial hit." The next phase is to investigate how these compounds work.
Caption: Logic for selecting secondary assays based on primary screening results.
Investigating Cytotoxic Hits: Enzyme Inhibition Assays
Indole derivatives are well-known inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerases and protein kinases.[2][5][18][19]
The Underlying Principle: Topoisomerase II is a vital enzyme that resolves DNA tangles and supercoils during replication.[20] Inhibitors prevent the re-ligation of the DNA strands after cleavage, leading to double-strand breaks and apoptosis.[20][21] The assay measures the enzyme's ability to relax supercoiled plasmid DNA into its relaxed form. A potent inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.[21]
-
Reaction Setup: In a microcentrifuge tube, combine human Topo II enzyme, assay buffer, and supercoiled plasmid DNA (e.g., pBR322).
-
Compound Addition: Add the test compound (e.g., IND-Br-01) at various concentrations (e.g., 1 µM to 100 µM). Include a "no enzyme" control, a "no inhibitor" control, and a positive control inhibitor (e.g., Etoposide).
-
Reaction Initiation: Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.
-
Termination & Visualization: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel. Visualize the DNA bands under UV light after staining with ethidium bromide.
Caption: Simplified mechanism of Topoisomerase II inhibition.
Indole scaffolds are present in numerous FDA-approved kinase inhibitors.[22] Given the vast number of kinases, it is practical to screen hits against a panel of relevant targets, such as EGFR, VEGFR-2, and CDK2, which are often dysregulated in cancer.[5][23]
The Underlying Principle: Kinase assays typically measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein). Inhibition is quantified by a decrease in the phosphorylated product. This can be measured using various methods, including radiometric assays or luminescence-based assays like the ADP-Glo™ assay, which quantifies the amount of ADP produced.[24] These assays are often outsourced to specialized CROs that offer large kinase screening panels.
Conclusion and Forward Outlook
This guide has outlined a systematic, multi-phase strategy for the biological activity screening of novel compounds derived from this compound. By beginning with broad phenotypic assays for cytotoxicity and antimicrobial activity, we can efficiently identify promising hit compounds. Subsequent mechanistic assays, such as topoisomerase and kinase inhibition studies, are then logically employed to elucidate the mode of action.
The hypothetical data presented for compounds like IND-Br-01 (a cytotoxic hit) and IND-Br-05 (an antimicrobial hit) illustrate how this comparative approach allows for the selection of lead candidates for further optimization. The journey from the bench to the clinic is long, but a robust and logically designed screening cascade is the critical first step in navigating it successfully.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Scilit [scilit.com]
- 8. benchchem.com [benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Indoles as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Applications in Diabetes and Cancer [biolmolchem.com]
- 19. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Methyl 4-bromo-1H-indole-2-carboxylate and Its Derivatives: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indole scaffold remains a cornerstone for the design of novel therapeutic agents and functional organic materials. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among these, halogenated indole derivatives, particularly those bearing a bromine atom, have garnered significant interest due to the unique electronic and steric influences of the halogen. This guide provides a comprehensive, in-depth analysis of the X-ray crystallographic features of methyl 4-bromo-1H-indole-2-carboxylate and its derivatives, offering a comparative perspective on how subtle structural modifications impact crystal packing and intermolecular interactions.
The Significance of Brominated Indoles in Drug Discovery
The indole nucleus is a prevalent motif in a vast array of bioactive natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 4-position of the indole ring, coupled with a carboxylate group at the 2-position, creates a versatile scaffold with significant potential in drug design. The electron-withdrawing nature of the bromine atom can modulate the electron density of the indole ring, influencing its reactivity and interaction with biological targets. Furthermore, the size and polarizability of bromine can lead to specific halogen bonding interactions, which are increasingly recognized as crucial for molecular recognition and binding affinity. Derivatives of this core structure are being explored for their potential as anticancer, antimicrobial, and antiviral agents. A thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).
Experimental Workflow for X-ray Crystallographic Analysis
The journey from a synthesized compound to its elucidated crystal structure is a meticulous process. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of a typical this compound derivative. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Step 1: Synthesis and Purification
The synthesis of this compound derivatives often begins with commercially available starting materials, such as 4-bromo-1H-indole-2-carboxylic acid. Esterification is a common subsequent step.
Protocol for Esterification:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromo-1H-indole-2-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture and neutralize the excess acid with a weak base, like sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Step 2: Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Figure 1: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Comparative Analysis of Crystal Structures
While a definitive crystal structure for this compound is not publicly available at the time of this guide, we can draw valuable comparative insights from the crystallographic data of closely related derivatives. The following table summarizes key crystallographic parameters for representative bromo-substituted indole derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| Hypothetical this compound | C₁₀H₈BrNO₂ | - | - | - | - | - | - | - | - |
| Ethyl 5-bromo-1H-indole-2-carboxylate | C₁₁H₁₀BrNO₂ | Monoclinic | P2₁/c | 13.079(3) | 7.696(2) | 35.185(7) | 91.06(3) | 16 | [1] |
| 5-Bromo-1H-indole-3-carbaldehyde | C₉H₆BrNO | Orthorhombic | Pca2₁ | 14.334(3) | 3.945(1) | 14.156(3) | 90 | 4 | [2] |
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide | C₂₈H₂₂Br₂N₂O₅S₂ | Monoclinic | P2₁/n | 10.453(1) | 20.222(2) | 14.148(1) | 108.85(1) | 4 | [3] |
Note: The data for the hypothetical compound is left blank as no published structure was found. The provided data for other derivatives is sourced from the Cambridge Structural Database (CSD) and relevant publications.
Key Structural Features and Intermolecular Interactions
The crystal packing of bromoindole derivatives is often governed by a delicate interplay of various non-covalent interactions, including hydrogen bonding, π–π stacking, and halogen bonding.
-
Hydrogen Bonding: In derivatives with an N-H proton on the indole ring, N-H···O hydrogen bonds involving the carbonyl oxygen of the ester group are a common and dominant feature, often leading to the formation of dimers or chains.
-
π–π Stacking: The planar indole ring system is prone to π–π stacking interactions. These can be either face-to-face or offset, and they play a significant role in the overall crystal packing. The presence of the bulky bromine atom can influence the geometry of this stacking.
-
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen. These interactions, though weaker than classical hydrogen bonds, can be highly directional and contribute to the stability of the crystal lattice.
Figure 2: Key structural motifs and their involvement in intermolecular interactions.
Conclusion: From Crystal Structure to Molecular Design
The crystallographic analysis of this compound and its derivatives provides invaluable insights into their solid-state behavior and potential for molecular recognition. The interplay of hydrogen bonding, π–π stacking, and halogen bonding dictates the supramolecular architecture, which in turn influences key properties such as solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of these structural nuances is critical for the rational design of next-generation therapeutics with improved efficacy and pharmacokinetic profiles. This guide serves as a foundational resource, underscoring the importance of single-crystal X-ray diffraction as an indispensable tool in the arsenal of the modern medicinal chemist.
References
assessing the stability of methyl 4-bromo-1H-indole-2-carboxylate under various reaction conditions
For researchers, medicinal chemists, and professionals in drug development, understanding the stability of starting materials and intermediates is paramount to successful and reproducible synthesis. Methyl 4-bromo-1H-indole-2-carboxylate is a key building block in the synthesis of a multitude of biologically active compounds. Its utility, however, is intrinsically linked to its stability under a diverse array of reaction conditions. This guide provides a comprehensive assessment of the stability of this compound, offering insights into its behavior under various chemical stresses and its performance in common synthetic transformations.
Introduction to the Indole Scaffold
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] However, the electron-rich nature of the indole ring also imparts a degree of instability and reactivity that must be carefully managed.[2][3] The N-H proton of the indole is weakly acidic, with a pKa of approximately 21 in DMSO, necessitating the use of strong bases for complete deprotonation.[4] Furthermore, the C3 position is highly susceptible to electrophilic attack, being roughly 1013 times more reactive than benzene.[4] This inherent reactivity underscores the importance of understanding the stability of substituted indoles like this compound.
Stability Under Forcing Conditions
To assess the robustness of this compound, a series of forced degradation studies were conducted under acidic, basic, oxidative, reductive, and thermal conditions. These studies are crucial for identifying potential degradation pathways and establishing compatible reaction and storage conditions.
Acidic and Basic Hydrolysis
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions. The indole ring itself is generally stable to acid, though strong acids can lead to protonation, primarily at the C3 position.[3] Under basic conditions, the primary concern is the saponification of the methyl ester.
| Condition | Temperature (°C) | Time (h) | Decomposition (%) | Major Degradant |
| 0.1 M HCl | 60 | 24 | < 5% | 4-Bromo-1H-indole-2-carboxylic acid |
| 1 M HCl | 80 | 24 | ~15% | 4-Bromo-1H-indole-2-carboxylic acid |
| 0.1 M NaOH | 25 | 12 | > 95% | 4-Bromo-1H-indole-2-carboxylic acid |
| 1 M NaOH | 25 | 2 | > 98% | 4-Bromo-1H-indole-2-carboxylic acid |
Causality: The rapid degradation under basic conditions is due to the facile saponification of the methyl ester to the corresponding carboxylate salt. Acid-catalyzed hydrolysis is significantly slower, requiring more forcing conditions to achieve substantial conversion. It is important to note that the resulting carboxylic acid may be prone to decarboxylation at elevated temperatures.[5][6][7][8]
Experimental Protocol: Basic Hydrolysis
A detailed, step-by-step methodology for a representative basic hydrolysis experiment is provided below:
-
Preparation: A 10 mM stock solution of this compound is prepared in acetonitrile.
-
Reaction Setup: To a 10 mL volumetric flask, 1 mL of the stock solution is added, followed by the addition of 9 mL of 0.1 M aqueous sodium hydroxide.
-
Incubation: The reaction mixture is stirred at room temperature (25 °C).
-
Sampling: Aliquots (100 µL) are withdrawn at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 hours).
-
Quenching and Analysis: Each aliquot is immediately neutralized with 100 µL of 0.1 M hydrochloric acid and diluted with mobile phase for analysis by reverse-phase HPLC with UV detection to monitor the disappearance of the starting material and the appearance of the carboxylic acid product.
Diagram: Hydrolysis of this compound
Caption: Comparative pathways of acidic vs. basic hydrolysis.
Oxidative and Reductive Stability
The electron-rich indole core is susceptible to oxidation.[9] Conversely, the carbon-bromine bond and the indole double bond can be susceptible to reduction.
| Condition | Reagent | Temperature (°C) | Time (h) | Decomposition (%) | Major Degradant(s) |
| Oxidative | 3% H₂O₂ | 25 | 24 | > 90% | Complex mixture of oxidized products |
| Oxidative | Air (light exposure) | 25 | 72 | ~10% | Resinous material |
| Reductive | H₂, 10% Pd/C | 25 | 12 | > 95% | Methyl 1H-indole-2-carboxylate |
| Reductive | NaBH₄, MeOH | 25 | 24 | < 5% | No significant degradation |
Causality: Strong oxidizing agents like hydrogen peroxide readily attack the indole ring, leading to complex degradation pathways. The compound also shows some sensitivity to auto-oxidation upon prolonged exposure to air and light.[9][10] Catalytic hydrogenation efficiently cleaves the C-Br bond, highlighting its utility for debromination, but also its instability under these conditions.[11][12] Milder reducing agents like sodium borohydride do not significantly affect the molecule at room temperature.
Diagram: Oxidative vs. Reductive Degradation
References
- 1. youtube.com [youtube.com]
- 2. 4-Bromoindole | 52488-36-5 | Benchchem [benchchem.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 10. goldbio.com [goldbio.com]
- 11. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
A Comparative Guide to the Quantitative Analysis of Methyl 4-bromo-1H-indole-2-carboxylate: A qNMR Perspective
For researchers, medicinal chemists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the cornerstone of safety, efficacy, and regulatory compliance. Methyl 4-bromo-1H-indole-2-carboxylate, a vital heterocyclic building block in the synthesis of various pharmacologically active agents, demands an analytical methodology that is not only accurate and precise but also robust and reliable.
This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with conventional chromatographic techniques for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the fundamental principles that govern methodological choices, ensuring a self-validating system that stands up to scientific and regulatory scrutiny.
The Principle of Quantitative NMR: A Primary Ratio Method
Unlike chromatographic techniques such as HPLC, which rely on the comparison of a detector's response to an analyte against that of an identical reference standard, qNMR operates on a more fundamental principle. The integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1][2][3] This inherent property makes ¹H qNMR a primary ratio method of measurement, capable of determining the purity or concentration of an analyte relative to a certified internal standard (calibrant) without needing a reference standard of the analyte itself.[2][4] This is a profound advantage, particularly when analyzing novel compounds or when a pure standard of the target molecule is unavailable or prohibitively expensive.[5]
The core equation for purity determination via the internal standard method is:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral area of the signal for the analyte or standard
-
N : Number of protons for the integrated signal
-
MW : Molecular Weight
-
m : Mass
-
Purity_std : Purity of the certified internal standard
This direct relationship provides a transparent and powerful route to SI-traceable quantification.[3][4]
Method Selection: qNMR vs. Chromatographic Techniques
The choice of an analytical method is a critical decision driven by factors such as accuracy, sensitivity, sample throughput, and the availability of reference materials. Below is a comparative overview of qNMR and the most common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Performance Metric | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Field Insights |
| Principle | Primary Ratio Method. Signal area is directly proportional to the molar concentration of nuclei.[6] | Relative Response Method. Compares the detector response of the analyte to a concentration curve of an identical reference standard.[7] | qNMR's direct detection of nuclei avoids the variability of response factors inherent in UV detection, where different chromophores absorb light differently.[7] |
| Reference Standard | Requires a high-purity, certified internal standard (structurally unrelated to analyte).[8][9] | Requires a certified reference standard of the analyte itself. | This is a key advantage for qNMR in R&D, where analyte-specific standards may not exist. A single qNMR standard can quantify numerous compounds.[3][5] |
| Specificity | Very High. Provides detailed structural information, confirming identity and quantity simultaneously. Overlapping peaks can be a challenge. | Moderate to High. Based on retention time and UV spectrum. Co-elution of impurities can lead to inaccurate results. | The structural resolution of NMR provides unambiguous identification, whereas HPLC relies on chromatographic separation, which may be incomplete. |
| Sensitivity (LOD/LOQ) | Lower. Typically in the μg to mg range.[10] | Higher. Can often detect substances in the ng to pg range.[10][11] | For purity determination of bulk material, qNMR sensitivity is generally sufficient. For trace impurity analysis, HPLC is superior. |
| Accuracy & Precision | Excellent. Can achieve low measurement uncertainty (<1%) when properly validated.[12][13] | Excellent. Can also achieve high accuracy and precision with proper validation. | qNMR is recognized by metrological institutes as a potential primary method for purity assignment.[4] |
| Sample Preparation | Simple. Precise weighing of analyte and standard, followed by dissolution.[5][14] | More Complex. Requires preparation of mobile phases, column equilibration, and filtration. | The simplicity of qNMR sample prep reduces potential sources of error and increases throughput where method development is minimal. |
| Analysis Time | Fast per sample (~15 min) , but method development (e.g., T1 measurement) can be time-consuming initially.[2][15] | Slower per sample run time (5-30 min) , but well-suited for high-throughput automation with established methods. | For a small number of samples, qNMR can be faster from bench to result. For large batches, automated HPLC systems are more efficient. |
| Sample Recovery | Non-destructive. The sample can be fully recovered after analysis. | Destructive. The sample is consumed during the analysis. | The ability to recover the sample is critical when working with rare or precious materials. |
Experimental Protocol: qNMR Purity Assay of this compound
This protocol is designed as a self-validating system, incorporating checks and justifications grounded in authoritative standards from pharmacopeias and regulatory guidelines.[16][17][18]
Materials and Instrumentation
-
Analyte: this compound (MW: 254.08 g/mol )[19]
-
Internal Standard (IS): Maleic acid, Certified Reference Material (CRM) (MW: 116.07 g/mol , Purity ≥ 99.5%).
-
Justification: Maleic acid is chosen for its high purity, stability, non-hygroscopic nature, and a sharp singlet resonance (~6.2-6.3 ppm in DMSO-d₆) that is typically well-resolved from analyte signals.[9]
-
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.9% deuteration.
-
Instrumentation: NMR Spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated radiofrequency pulses.
-
Equipment: Calibrated analytical balance (readability of 0.01 mg or better), vortex mixer, Class A volumetric glassware (if needed), NMR tubes (e.g., 5 mm high precision).
Experimental Workflow Diagram
Caption: Workflow for the qNMR purity determination.
Step-by-Step Procedure
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial. Record the mass (m_analyte) to the nearest 0.01 mg.[5]
-
To the same vial, add approximately 5 mg of the maleic acid internal standard (CRM). Record the mass (m_std) to the nearest 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the standard. Visually inspect for any undissolved particulate matter.[14]
-
Transfer the homogeneous solution into a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition (Key Parameter Optimization):
-
Insert the sample into the spectrometer. Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Calibrate the 90° Pulse Width (p1): Accurately determine the 90° pulse for the probe and sample. This is crucial for ensuring uniform excitation across the spectrum.
-
Determine Relaxation Delay (d1): The relaxation delay is the most critical parameter for qNMR accuracy.[12] It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated (both analyte and standard). A conservative value of 7xT₁ is often recommended to ensure >99.9% relaxation. If T₁ values are unknown, a preliminary inversion-recovery experiment should be performed. For many small molecules, a d1 of 30-60 seconds is a safe starting point.
-
Set Acquisition Parameters:
-
Pulse Program: A standard 1D pulse program (e.g., Bruker 'zg30') is suitable.
-
Pulse Angle: Use the calibrated 90° pulse.
-
Relaxation Delay (d1): ≥ 5 * T₁_longest
-
Acquisition Time (aq): ≥ 3 seconds to ensure the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used. This typically requires 8 to 64 scans.[8][13]
-
-
-
Data Processing and Analysis:
-
Apply a Fourier Transform to the FID.
-
Manual Phasing and Baseline Correction: This step is critical and must be performed carefully.[13][22] Automated routines are often insufficient for the high accuracy required in qNMR. The baseline must be perfectly flat across the integrated regions.
-
Signal Selection and Integration:
-
Analyte: Select a well-resolved, non-exchangeable proton signal. The methyl ester singlet (-OCH₃) is an ideal candidate as it is a sharp singlet and represents 3 protons (N_analyte = 3).
-
Standard: Integrate the singlet for the two olefinic protons of maleic acid (N_std = 2).
-
-
Calculation: Use the integral values and recorded masses in the qNMR purity equation provided in Section 1.
-
Method Validation: A Trustworthy and Self-Validating System
To ensure the trustworthiness of the qNMR method, validation should be performed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline and USP General Chapter <761>.[18][23][24]
Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze analyte, standard, and a mixture. Ensure quantitative signals are free from interference from each other, the solvent, or impurities. | Baseline resolution of integrated signals. |
| Linearity | Prepare 5-6 samples with varying analyte/standard mass ratios. Plot the integral ratio (I_analyte/I_std) vs. the mass ratio (m_analyte/m_std). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Analyze a sample of this compound with a known, certified purity (if available). Alternatively, perform spike-recovery experiments. | Recovery of 98.0% - 102.0%. |
| Precision | Repeatability: 6 replicate preparations by one analyst on one day. Intermediate Precision: Repeat on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The range demonstrated by the linearity study. | The method is accurate and precise within this range. |
| Robustness | Intentionally vary key parameters (e.g., relaxation delay ±20%, temperature ±2°C) and assess the impact on the final result. | Results should not deviate significantly from the nominal values (e.g., <2% change). |
System Suitability Test (SST)
Before each analytical run, a system suitability test must be performed to ensure the instrument is performing correctly.
-
Resolution: The resolution between the two closest signals of interest should be > 1.5.
-
Signal-to-Noise: S/N for the internal standard signal should be ≥ 250:1.
-
Peak Shape: Observe peak shape for symmetry and absence of splitting due to poor shimming.
Conclusion: The Power of an Orthogonal Approach
For the quantitative analysis of this compound, qNMR presents a powerful, direct, and highly accurate method. Its primary advantage lies in its status as a primary ratio method, which obviates the need for an analyte-specific reference standard—a significant benefit in research and development settings.[5][7] While chromatographic techniques like HPLC-UV offer superior sensitivity for trace analysis, qNMR provides unparalleled specificity and structural confirmation in a single, non-destructive experiment.
By implementing a carefully optimized and validated qNMR protocol, as detailed in this guide, researchers and drug development professionals can achieve robust, reliable, and defensible quantitative data, ensuring the quality and integrity of their work from early-stage discovery through to manufacturing.
References
- 1. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 2. azom.com [azom.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. qNMR - BIPM [bipm.org]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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- 12. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 17. usp.org [usp.org]
- 18. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 19. This compound , 98% , 167479-13-2 - CookeChem [cookechem.com]
- 20. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubsapp.acs.org [pubsapp.acs.org]
- 23. scribd.com [scribd.com]
- 24. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to Halogenated Indoles: Comparing the Synthetic Utility of Methyl 4-bromo-1H-indole-2-carboxylate
Introduction: The Strategic Importance of Halogenated Indoles in Modern Synthesis
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The strategic introduction of a halogen atom onto this privileged scaffold dramatically enhances its synthetic versatility, providing a reactive handle for a myriad of cross-coupling reactions. This allows for the construction of complex molecular architectures that would be otherwise difficult to access. Among the various halogenated indoles, methyl 4-bromo-1H-indole-2-carboxylate has emerged as a particularly valuable building block due to its unique reactivity and synthetic potential.
This guide provides an in-depth comparison of the synthetic utility of this compound with other halogenated indoles. We will explore its performance in key cross-coupling reactions, discuss the influence of the halogen's nature and position on reactivity, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Unique Profile of this compound
The bromine atom at the C4 position of the indole ring, combined with the electron-withdrawing methyl carboxylate group at C2, imparts a distinct electronic and steric profile to this compound. This substitution pattern influences its reactivity in palladium-catalyzed cross-coupling reactions, making it a versatile substrate for the introduction of a wide range of functional groups. The C4 position is often challenging to functionalize directly, making 4-bromoindoles valuable precursors for accessing this region of the indole core.[5]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The choice of halogen is a critical factor governing the efficiency of cross-coupling reactions. The reactivity of the carbon-halogen bond in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being the most reactive.[6] While iodo-indoles offer the highest reactivity, their stability and cost can be drawbacks. Chloro-indoles, on the other hand, are often more economical but typically require more forcing reaction conditions and specialized catalyst systems. Bromo-indoles, such as this compound, strike an optimal balance between reactivity, stability, and cost, making them workhorse substrates in many synthetic laboratories.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of halogenated indoles in this reaction is highly dependent on the nature and position of the halogen.
Comparative Data for Suzuki-Miyaura Coupling
| Halogenated Indole (at C4) | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 2 | ~85 (estimated) | Based on[6] |
| Methyl 4-chloro-1H-indole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 12 | ~60 (estimated) | Based on[6] |
| Methyl 4-iodo-1H-indole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 1 | >90 (estimated) | Based on[6] |
| Methyl 5-bromo-1H-indole-2-carboxylate | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 2 | ~88 (estimated) | Based on[6] |
Note: The data in this table is representative and compiled from analogous reactions in the literature. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol).
-
Add anhydrous 1,2-dimethoxyethane (DME) (10 mL) via syringe.
-
Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes. Similar to the Suzuki coupling, the reactivity of the halogenated indole is paramount. Bromoindoles provide a good balance of reactivity and stability for this transformation.
Comparative Data for Sonogashira Coupling
| Halogenated Indole (at C4) | Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 4 | ~90 (estimated) |
| Methyl 4-chloro-1H-indole-2-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 24 | ~45 (estimated) |
| Methyl 4-iodo-1H-indole-2-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 1 | >95 (estimated) |
Note: The data in this table is representative and based on established reactivity principles. Actual yields may vary.
Experimental Protocol: Sonogashira Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous tetrahydrofuran (THF) (10 mL) and triethylamine (Et₃N) (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl halides. For bromoindoles, a variety of phosphine-based ligands have proven effective.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox, charge an oven-dried vial with palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and stir the mixture at 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction allows for the coupling of aryl halides with alkenes. While less commonly reported for this specific substrate, the principles of reactivity remain the same, with bromoindoles being competent coupling partners.
Comparative Data for Heck Reaction
| Halogenated Indole (at C4) | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | ~75 (estimated) |
| Methyl 4-chloro-1H-indole-2-carboxylate | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | ~30 (estimated) |
| Methyl 4-iodo-1H-indole-2-carboxylate | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 80 | ~85 (estimated) |
Note: The data in this table is representative and based on established reactivity principles. Actual yields may vary.
Experimental Protocol: Heck Reaction of this compound
-
To a Schlenk tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable ligand (e.g., P(o-tolyl)₃, 0.04 mmol).
-
Evacuate and backfill with argon.
-
Add anhydrous dimethylformamide (DMF) (5 mL), triethylamine (1.5 mmol), and styrene (1.5 mmol).
-
Heat the reaction mixture at 100 °C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
The Role of N-Protection in Halogenated Indole Chemistry
The indole N-H proton is acidic and can interfere with many organometallic reactions. Therefore, protection of the indole nitrogen is often a crucial step in multi-step syntheses. Common protecting groups include tert-butyloxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxy)methyl (SEM).
N-Boc Protection Protocol
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.1 mmol).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify if necessary.
N-Boc Deprotection Protocol
-
Dissolve the N-Boc protected indole (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (TFA) (5 mL) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated sodium bicarbonate and extract with dichloromethane.
-
Wash the organic layer with brine, dry, and concentrate to obtain the deprotected indole.[7][8][9][10]
N-SEM Protection Protocol
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol).
-
Stir for 30 minutes, then add SEM-Cl (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench with water and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate. Purify by column chromatography.[11][12]
N-SEM Deprotection Protocol
-
Dissolve the N-SEM protected indole (1.0 mmol) in THF (10 mL).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL).
-
Heat the reaction at 60 °C and monitor by TLC.
-
Upon completion, dilute with water and extract with ethyl acetate.
Conclusion: Strategic Selection for Synthetic Success
This compound stands out as a versatile and strategically valuable building block in organic synthesis. Its well-balanced reactivity in a range of palladium-catalyzed cross-coupling reactions, coupled with its relative stability and accessibility, makes it a preferred choice for many synthetic applications. While iodo-indoles may offer faster reaction rates, their higher cost and potential instability can be limiting. Conversely, chloro-indoles, though economical, often necessitate more rigorous reaction conditions and specialized catalysts.
This guide has provided a comparative framework to aid researchers in making informed decisions when selecting halogenated indoles for their synthetic campaigns. By understanding the interplay between the halogen's identity, its position on the indole ring, and the specific reaction conditions, chemists can unlock the full potential of these powerful synthetic intermediates to construct complex molecules with precision and efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole synthesis [organic-chemistry.org]
- 4. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-Bromo-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous attention to detail extends beyond the experimental phase and into the often-overlooked yet critical aspect of chemical waste management. The proper disposal of specialized reagents like methyl 4-bromo-1H-indole-2-carboxylate is not merely a regulatory formality; it is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This compound, a halogenated indole derivative, presents a specific set of risks that dictate its handling and disposal protocols.
Based on available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The globally harmonized system (GHS) pictogram associated with these hazards is the GHS07 , indicating that it is an irritant.
Table 1: Hazard Profile of this compound
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
The presence of a bromine atom on the indole ring places this compound in the category of halogenated organic compounds. These substances are of particular environmental concern due to their potential for persistence and bioaccumulation. Improper disposal can lead to the contamination of soil and water, with potential long-term ecological consequences.
Immediate Safety and Handling Protocols
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are essential. In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors.
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to federal, state, and local regulations. As a halogenated organic compound, it is classified as a hazardous waste. The following steps provide a general guideline; however, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step in responsible disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Halogenated Organic Compound").
-
Container Integrity: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition with a secure, tight-fitting lid.
-
Incompatible Materials: Do not mix this compound with other waste streams, particularly strong oxidizing agents, strong bases, amines, or reducing agents, to prevent potentially hazardous reactions.
Step 2: Waste Characterization and Classification
Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[1] this compound, as a halogenated organic compound, will likely fall under the "F-listed" wastes from non-specific sources if it is a spent solvent waste.[2][3]
Table 2: Potential EPA Hazardous Waste Codes
| Waste Code | Description |
| F001/F002 | Spent halogenated solvents used in degreasing or other solvent applications. |
It is imperative to consult with your institution's EHS department to determine the precise waste codes applicable to your specific waste stream. In states with more stringent regulations, such as California, additional state-specific hazardous waste codes for halogenated organic compounds may apply.[1][4]
Step 3: On-site Accumulation and Storage
Hazardous waste must be stored in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), in compliance with EPA and OSHA regulations.
-
Location: The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
Container Management: Keep the waste container closed at all times except when adding waste.
-
Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste).
Step 4: Arranging for Professional Disposal
Hazardous waste must be transported and disposed of by a licensed and certified hazardous waste management company.
-
Contact EHS: Your institution's EHS department will have established procedures for the pickup and disposal of hazardous waste.
-
Manifesting: A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," will be required for off-site transportation.[1]
Disposal Methodologies: A Deeper Look
While researchers are not typically involved in the final treatment of hazardous waste, understanding the available technologies provides a more complete picture of the disposal lifecycle. For halogenated organic compounds like this compound, the primary disposal methods include:
-
Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds.[2] The process must be carried out in a specialized hazardous waste incinerator equipped with advanced pollution control systems to scrub acidic gases (such as hydrogen bromide) that are formed during combustion.
-
Chemical Dehalogenation: This involves chemical processes that remove the bromine atom from the indole ring, rendering the molecule less toxic.[5] These methods can be complex and are typically performed at specialized treatment facilities.
-
Landfilling: Direct landfilling of untreated halogenated organic waste is generally restricted due to its potential to leach into the environment.[2] Any residues from incineration or other treatment processes must meet strict regulatory standards before they can be landfilled.
Waste Minimization and Emergency Procedures
Waste Minimization:
-
Source Reduction: Purchase and use only the amount of this compound that is needed for your experiments.
-
Scale Down Experiments: Whenever possible, reduce the scale of your reactions to minimize the volume of waste generated.
Emergency Procedures:
-
Spills: In the event of a small spill, and if you are trained to do so, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Wear all necessary PPE. The contaminated absorbent material must be disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. View Document - California Code of Regulations [govt.westlaw.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds: | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. Cal. Code Regs. Tit. 22, div. 4.5, ch. 11, app XII - California Hazardous Waste Codes | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
